2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Description
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Properties
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9-7-12(16(17)18)11(8-10(9)13)15-5-3-14(2)4-6-15/h7-8H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMVFVLQSGMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCN(CC2)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387687 | |
| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347355-95-7 | |
| Record name | 2-methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis pathway for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline"
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted nitroaniline core coupled with a methylpiperazine moiety, is prevalent in a range of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The proposed synthesis is grounded in well-established chemical principles and supported by analogous transformations reported in the scientific literature.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This strategy involves the displacement of a suitable leaving group on a substituted nitroaniline precursor by 1-methylpiperazine.
The most viable precursor for this transformation is 5-Chloro-2-methyl-4-nitroaniline . The rationale for this choice is based on the following key considerations:
-
Activation of the Aromatic Ring: The presence of a strongly electron-withdrawing nitro group para to the chlorine atom and an activating amino group ortho to the chlorine significantly facilitates the SNAr reaction. This electronic arrangement stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[1][2][3]
-
Availability of Starting Material: 5-Chloro-2-methyl-4-nitroaniline is a commercially available and relatively inexpensive starting material, making the synthesis economically viable for large-scale production.[4][5]
-
Selectivity: The substitution is expected to occur selectively at the carbon bearing the chlorine atom due to the strong activation provided by the flanking nitro and amino groups.
The overall synthetic strategy is therefore a two-step process, commencing with the synthesis of the 5-Chloro-2-methyl-4-nitroaniline precursor, followed by the crucial SNAr reaction with 1-methylpiperazine.
Synthesis of the Precursor: 5-Chloro-2-methyl-4-nitroaniline
While commercially available, understanding the synthesis of 5-Chloro-2-methyl-4-nitroaniline provides deeper insight into the overall process. A common route involves the nitration and subsequent chlorination of an appropriate aniline or toluidine derivative. For instance, a plausible route could start from 2-methylaniline (o-toluidine). The synthesis of a related compound, 2-methyl-4-nitrophenylamine, involves the protection of the amino group via acetylation, followed by nitration and subsequent deprotection.[6][7] A similar strategy could be adapted, incorporating a chlorination step.
Core Synthesis: Nucleophilic Aromatic Substitution
The pivotal step in the synthesis of this compound is the nucleophilic aromatic substitution reaction between 5-Chloro-2-methyl-4-nitroaniline and 1-methylpiperazine.
Reaction Mechanism
The reaction proceeds via a classic SNAr mechanism, which involves two main steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking the electron-deficient carbon atom of the aromatic ring that is bonded to the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound via SNAr.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for similar SNAr reactions.[8]
Materials and Reagents:
-
5-Chloro-2-methyl-4-nitroaniline
-
1-Methylpiperazine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Potassium carbonate (K2CO3) or Triethylamine (TEA)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-methyl-4-nitroaniline (1.0 eq).
-
Addition of Reagents: Add anhydrous DMF or NMP to dissolve the starting material. To this solution, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) or triethylamine (2.0 eq) as a base.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove any remaining DMF/NMP and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.
Data Presentation
| Parameter | Value |
| Molecular Formula | C12H18N4O2 |
| Molecular Weight | 250.30 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 152-155 °C[9] |
| Boiling Point | 444.2 ± 45.0 °C (Predicted)[8] |
| pKa | 7.35 ± 0.42 (Predicted)[8] |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and the successful incorporation of the methylpiperazine moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
-
Nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution reaction. The use of the readily available starting material, 5-Chloro-2-methyl-4-nitroaniline, and the robust SNAr methodology makes this a practical and scalable route for the production of this important pharmaceutical intermediate. The detailed protocol provided in this guide serves as a reliable starting point for researchers in the field, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
References
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- Google Patents. US4443630A - Process for preparing 2-amino-5-nitrotoluene.
- Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.
- ChemicalBook. 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2.
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- Cymit Química S.L. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
- Echemi.
- BLDpharm. 23491-48-7|5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
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- Google Patents. CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.
- YouTube. 34.
- ACS Publications.
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An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-methylpiperazin-1-yl)-2-nitroaniline
Introduction: 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7) is a substituted nitroaniline derivative that has garnered significant interest within the scientific community.[1][2] It serves as a pivotal intermediate and structural motif in medicinal chemistry and materials science. Notably, this compound is a recognized precursor in the synthesis of novel tyrosine kinase inhibitors and has been identified in the development of SIRT6 inhibitors for potential therapeutic applications, including diabetes treatment.[1][2][3]
For researchers in drug development and chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is not merely academic; it is a fundamental prerequisite for predicting its behavior, optimizing its application, and ensuring its quality. These properties govern everything from reaction kinetics and formulation stability to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological outcomes. This guide provides a detailed examination of the core physicochemical characteristics of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, offering both established data and field-proven methodologies for its empirical validation.
Section 1: Core Molecular and Physical Properties
The foundational attributes of a molecule dictate its identity and bulk characteristics. For 5-(4-methylpiperazin-1-yl)-2-nitroaniline, these properties have been well-documented and are summarized below. The defined melting point range indicates a compound of high purity, a critical parameter for its use as a synthetic intermediate.[4][5][6][7][8]
| Property | Value | Source(s) |
| CAS Number | 23491-48-7 | [2][6][7][8][9][10] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][3][4][6][7][11] |
| Molecular Weight | 236.27 g/mol | [1][3][4][6][11] |
| Appearance | Light yellow to yellow solid | [1][7] |
| Melting Point | 152-155 °C | [1][2][4][5][6][7][8] |
| Boiling Point | 444.2 °C (at 760 mmHg) | [1][2][4][5][6][7] |
| Density | 1.264 g/cm³ | [1][4][5][6][7] |
| Flash Point | 222.4 °C | [4][5][6][8] |
| Polar Surface Area (PSA) | 78.32 Ų | [4][6] |
Section 2: Ionization, Lipophilicity, and Solubility
These three interconnected parameters are paramount in drug discovery, as they directly influence how a molecule interacts with biological systems.
pKa (Ionization Constant)
The predicted pKa of 5-(4-methylpiperazin-1-yl)-2-nitroaniline is approximately 7.35.[1][2][4][5][7] This value is primarily attributed to the tertiary amine within the methylpiperazine ring.
Expert Insight: A pKa of 7.35 is highly significant from a pharmacological perspective. At physiological pH (~7.4), the compound will exist in a near-equal equilibrium between its neutral (lipid-soluble) and protonated (water-soluble) forms. This balance is critical for oral absorption and membrane permeability; the neutral form is more likely to cross cell membranes, while the charged form often has better aqueous solubility and may be required for binding to a biological target. The low basicity of the aniline amine is a known characteristic of nitroanilines, resulting from the strong electron-withdrawing effect of the adjacent nitro group, which delocalizes the lone pair of electrons.[12]
LogP (Lipophilicity)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is measured by the logarithm of its partition coefficient between octanol and water (LogP). Predicted values for this compound vary, with a calculated LogP of 2.036 and an XLogP3 of 1.1.[4][6]
Expert Insight: These values suggest that the compound is moderately lipophilic. This places it within a favorable range for many drug candidates according to frameworks like Lipinski's Rule of Five. However, the difference between computational models highlights the necessity of empirical determination for definitive characterization.
Solubility
Experimental Protocol: Thermodynamic Aqueous Solubility Determination
This protocol outlines the industry-standard shake-flask method (OECD Guideline 105) to determine the aqueous solubility of the compound.
-
Preparation: Add an excess amount of solid 5-(4-methylpiperazin-1-yl)-2-nitroaniline to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This duration is crucial to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter (e.g., PVDF).
-
Quantification: Accurately dilute a known volume of the resulting saturated supernatant.
-
Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or µM.
Section 3: Structural and Spectroscopic Profile
Beyond its 2D structure, the 3D arrangement and electronic properties of a molecule are defined by crystallographic and spectroscopic data.
Crystal Structure Analysis
The crystal structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline has been resolved, providing invaluable three-dimensional insight.[3]
-
Crystal System: Monoclinic.
-
Conformation: The piperazine ring adopts a stable chair conformation.
-
Planarity: The dihedral angle between the benzene ring and the plane of the piperazine ring's carbon atoms is 12.17°.[3] This near-coplanarity can influence stacking interactions and receptor binding.
-
Intramolecular Hydrogen Bonding: A significant feature is an intramolecular N-H···O hydrogen bond between one of the aniline amine hydrogens and an oxygen atom of the ortho-nitro group, forming an S(6) ring motif.[3]
Expert Insight: This intramolecular hydrogen bond rigidifies the conformation of the nitroaniline portion of the molecule. This pre-organization can lower the entropic penalty upon binding to a biological target, potentially enhancing binding affinity. This structural information is critical for computational chemists performing molecular docking and virtual screening studies.
Analytical Characterization
Liquid chromatography-mass spectrometry (LC-MS) has been used to confirm the identity of the compound during synthesis, with an observed molecular ion peak [M+H]⁺ of 237.19.[2] For full characterization, a suite of standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, providing information on the number and environment of protons and carbons.
-
Infrared (IR) Spectroscopy: This would identify characteristic functional groups, such as N-H stretches from the amine, C-H stretches from the aromatic and alkyl groups, and strong N=O stretches from the nitro group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.
Section 4: Stability Profile and Handling
A compound's utility is directly tied to its stability. Degradation can lead to loss of potency, formation of impurities, and potential toxicity.
Storage and Handling
The recommended storage conditions are in a dark place, under an inert atmosphere, and at room temperature.[1][2][5][7] This implies potential sensitivity to light and oxidation. As a nitroaniline derivative, it should be handled with appropriate personal protective equipment, as it may cause skin and eye irritation.[10]
Chemical Stability Liabilities
While specific degradation studies for this molecule are not published, its structure suggests several potential liabilities based on general chemical principles for nitroaromatics and anilines:[13]
-
Photostability: Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or high-intensity light may lead to decomposition.
-
Acidic/Basic Conditions: The aniline nitrogen can be protonated in strong acids, altering its properties.[13] The piperazine nitrogen is basic and will readily react with acids.
-
Oxidative Stability: While the nitro group is electron-withdrawing, the aniline ring can still be susceptible to oxidation.
-
Reductive Liability: The nitro group is readily reduced to an amino group, a common reaction for nitroaromatic compounds.[13] This is a key consideration if the compound is used in the presence of reducing agents.
To properly characterize these liabilities, a forced degradation study is essential.
Experimental Protocol: Forced Degradation Study
This protocol exposes the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.
-
Oxidation: Add 3-6% H₂O₂ at room temperature.
-
Thermal Stress: Heat the stock solution at 60-80 °C.
-
Photolytic Stress: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a separation technique, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS).
-
Evaluation: Compare chromatograms of stressed samples to a control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). The PDA detector helps assess peak purity, while the MS identifies the mass of potential degradants.
Conclusion
5-(4-methylpiperazin-1-yl)-2-nitroaniline is a molecule of significant interest with a well-defined physicochemical profile. It is a moderately lipophilic, crystalline solid with a pKa near physiological pH, a feature that makes it particularly relevant for pharmacological applications. Its rigid, near-planar crystal structure, stabilized by an intramolecular hydrogen bond, provides a solid foundation for structure-based drug design. While its stability profile can be inferred from its functional groups, empirical studies are necessary to fully delineate its degradation pathways. The protocols and data presented in this guide offer researchers and drug development professionals the critical information needed to effectively utilize, handle, and analyze this important chemical entity.
References
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- Stability issues of 4-Methoxy-2-nitroaniline under different conditions - Benchchem. (n.d.). benchchem.com.
- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC - NIH. (n.d.). ncbi.nlm.nih.gov.
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An In-depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7): A Potent and Selective SIRT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7). Initially identified as a chemical intermediate, this molecule has garnered significant attention in the scientific community for its potent and selective inhibitory activity against Sirtuin 6 (SIRT6), a class III histone deacetylase. This document will delve into the compound's chemical structure, physicochemical properties, its mechanism of action as a SIRT6 inhibitor, and its potential therapeutic applications, particularly in the context of metabolic diseases such as diabetes. Detailed protocols for its handling, storage, and analysis are also provided to support researchers in their laboratory investigations.
Chemical Identity and Physicochemical Properties
5-(4-Methylpiperazin-1-yl)-2-nitroaniline is an organic compound featuring a nitroaniline core substituted with a methylpiperazine group.[1] This unique structure contributes to its biological activity and physicochemical characteristics.
Table 1: Chemical and Physical Properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 23491-48-7 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][2][3][4] |
| Molecular Weight | 236.27 g/mol | [3][4] |
| IUPAC Name | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | [1] |
| Synonyms | 1-(3-Amino-4-nitrophenyl)-4-methylpiperazine, 5-(4-Methylpiperazino)-2-Nitroaniline | [1][4] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 152-155 °C | [3][4] |
| Boiling Point | 444.2 °C at 760 mmHg | [4] |
| Solubility | Soluble in water and organic solvents. | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3][4] |
Biological Activity: A Selective SIRT6 Inhibitor
The primary biological significance of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline lies in its function as a potent and selective inhibitor of SIRT6.[5][6][7] SIRT6 is a histone deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. The discovery of this compound as a SIRT6 inhibitor has opened new avenues for research into the therapeutic potential of targeting this enzyme.
Mechanism of Action
5-(4-Methylpiperazin-1-yl)-2-nitroaniline, referred to as compound 6d in some literature, has been identified as a leading compound in a series of 1-phenylpiperazine derivatives that exhibit inhibitory activity against SIRT6.[5][6] It demonstrates a half-maximal inhibitory concentration (IC₅₀) of 4.93 μM against SIRT6 in in vitro assays.[5][6] Importantly, it shows high selectivity for SIRT6 over other sirtuins (SIRT1-3) and histone deacetylases (HDAC1-11), with no significant activity observed at concentrations up to 200 μM against these other enzymes.[5][6]
The proposed mechanism of action involves the binding of the molecule to the SIRT6 enzyme, thereby blocking its deacetylase activity. This inhibition leads to an increase in the acetylation of SIRT6 target proteins, which in turn modulates various downstream cellular pathways.
Caption: Workflow of SIRT6 inhibition by 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
Therapeutic Potential in Diabetes
One of the most promising therapeutic applications of SIRT6 inhibition is in the treatment of type 2 diabetes.[5][6] Research has shown that 5-(4-Methylpiperazin-1-yl)-2-nitroaniline can significantly increase the levels of glucose transporter 1 (GLUT-1).[5][6] This upregulation of GLUT-1 facilitates glucose uptake into cells, thereby contributing to a reduction in blood glucose levels.[5][6] Studies in mouse models of type 2 diabetes have demonstrated the potential of this compound to improve glucose homeostasis.[5][6]
Synthesis and Formulation
5-(4-Methylpiperazin-1-yl)-2-nitroaniline is synthesized as a research chemical and is available from various commercial suppliers. It is typically provided as a solid with a purity of 95% or higher.[3] For experimental use, it can be dissolved in appropriate solvents.
Recommended Solvents and Stock Solution Preparation
For biological assays, it is crucial to prepare stock solutions in a suitable solvent. While it is soluble in water, organic solvents are often preferred for preparing concentrated stock solutions.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh 2.36 mg of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline powder.
-
Dissolving: Add 1 mL of dimethyl sulfoxide (DMSO) to the powder.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Analytical Methods
The identity and purity of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline can be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A major peak corresponding to the compound with purity ≥95%. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight (236.27 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | A spectrum consistent with the chemical structure of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. |
| X-ray Crystallography | Determination of the three-dimensional structure | Provides detailed information on bond lengths, angles, and crystal packing. The piperazine ring adopts a chair conformation.[8] |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(4-Methylpiperazin-1-yl)-2-nitroaniline has emerged as a valuable research tool for studying the biological roles of SIRT6. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics, particularly for metabolic disorders like diabetes. This guide provides a foundational understanding of its properties to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development towards clinical applications.
References
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Pharmaffiliates. Zotarolimus. [Link]
-
J&K Scientific. 5-(4-Methylpiperazino)-2-nitroaniline, 95%. [Link]
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Wikipedia. Zotarolimus. [Link]
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Chemsrc. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. [Link]
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Fun, H. K., et al. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1268. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a Selective SIRT6 Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the molecular mechanism of action for 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a novel small molecule that has emerged as a potent and selective inhibitor of Sirtuin 6 (SIRT6). Initially identified through the screening of 1-phenylpiperazine derivatives, this compound, hereafter referred to as MPNA, has demonstrated a clear inhibitory profile against the histone deacetylase activity of SIRT6. This guide will elucidate its physicochemical properties, synthesis, the biochemical and biophysical evidence supporting its direct interaction with SIRT6, its selectivity over other histone deacetylases, and its downstream cellular and in vivo effects. The primary mechanism involves the inhibition of SIRT6, leading to the hyperacetylation of histone H3 at key lysine residues (H3K9ac, H3K18ac), which subsequently upregulates the expression of critical metabolic genes, including glucose transporter 1 (GLUT1). These findings, validated in preclinical models of type 2 diabetes, position MPNA as a promising lead compound for the development of novel therapeutics targeting metabolic diseases.
Introduction
5-(4-methylpiperazin-1-yl)-2-nitroaniline (MPNA) is a nitroaniline derivative containing a methylpiperazine moiety.[1][2] While its structure has been noted as a versatile intermediate in the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors, its most significant and well-characterized role is that of a selective SIRT6 inhibitor.[3][4] SIRT6 is a NAD⁺-dependent Class III histone deacetylase that plays a crucial role in regulating a wide array of cellular processes, including glucose metabolism, DNA repair, and inflammation. Its function as a deacetylase for histone H3 at lysine 9 (H3K9ac) and lysine 18 (H3K18ac) makes it a critical epigenetic regulator. The discovery that inhibition of SIRT6 can modulate metabolic pathways, such as enhancing glucose uptake, has rendered it an attractive therapeutic target for type 2 diabetes.[3][5] This guide details the scientific evidence that establishes MPNA's mechanism of action, from direct target engagement to physiological outcomes.
Physicochemical Profile and Synthesis
A foundational understanding of a compound's physical and chemical properties is paramount for its development as a research tool or therapeutic agent.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 23491-48-7 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 152-155°C | [1][6] |
| Boiling Point | 444.2±45.0 °C (Predicted) | [1] |
| pKa | 7.35±0.42 (Predicted) | [1] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [1][6] |
Chemical Synthesis
The synthesis of MPNA is achieved through a nucleophilic aromatic substitution reaction. The choice of a microwave reactor facilitates an efficient reaction by providing controlled and rapid heating, significantly reducing the reaction time compared to conventional methods.
Experimental Protocol: Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline [1]
-
Reactant Preparation: In a suitable microwave reactor vessel, combine 5-Fluoro-2-nitroaniline (1 g), N-methylpiperazine (0.752 ml), and triethylamine (TEA, 1.86 ml) in N-methylpyrrolidone (NMP, 1.5 ml).
-
Causality: 5-Fluoro-2-nitroaniline serves as the electrophilic aromatic substrate. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, and the fluorine atom is a good leaving group. N-methylpiperazine acts as the nucleophile. Triethylamine is a non-nucleophilic base used to quench the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards product formation. NMP is a high-boiling polar aprotic solvent ideal for this type of reaction.
-
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 100°C for 16-20 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Dilute the reaction mixture with deionized water (50 ml) and stir for 20 minutes. The product, being less soluble in water, will precipitate out.
-
Filtration and Washing: Filter the resulting yellow solid. Wash the solid with deionized water to remove residual salts and NMP.
-
Drying: Dry the purified solid under high vacuum to yield the final product, 5-(4-methylpiperazine)-2-nitroaniline.
-
Analysis: Confirm product identity and purity using methods such as liquid chromatography-mass spectrometry (LC-MS). The expected molecular ion peak [M+H]⁺ is 237.19.[1]
Core Mechanism of Action: Selective SIRT6 Inhibition
The primary mechanism of action of MPNA is its direct inhibition of the deacetylase function of the SIRT6 enzyme. This was established through a series of rigorous biochemical and biophysical assays.
Target Overview: The Role of SIRT6 in Cellular Metabolism
SIRT6 is a histone deacetylase that targets H3K9ac and H3K18ac, leading to transcriptional repression of its target genes. In the context of metabolism, SIRT6 represses the transcription of several key glycolytic genes, including GLUT1. Therefore, inhibiting SIRT6 is hypothesized to increase histone acetylation at the promoters of these genes, enhance their expression, and thereby increase glucose uptake and utilization. This makes SIRT6 a compelling target for anti-diabetic therapies.[3][5]
Biochemical and Biophysical Validation
The direct binding and inhibition of SIRT6 by MPNA have been quantitatively characterized.
Table of Binding Affinity and Inhibitory Potency
| Assay Type | Parameter | Value | Reference |
| Fluor de Lys (FDL) Assay | IC₅₀ | 4.93 µM | [3][5][6] |
| Surface Plasmon Resonance (SPR) | Kᴅ | 9.76 µM | [3][6] |
| Isothermal Titration Calorimetry (ITC) | Kᴅ | 10 µM | [3][6] |
Experimental Protocol: Fluor de Lys (FDL) Assay for SIRT6 Inhibition
This assay quantifies the deacetylase activity of SIRT6 using a fluorogenic substrate.
-
Reaction Mixture: Prepare a reaction buffer containing SIRT6 enzyme and a substrate peptide corresponding to a region of histone H3 with an acetylated lysine, which is flanked by a fluorophore and a quencher.
-
Compound Incubation: Add varying concentrations of MPNA (or vehicle control) to the reaction mixture and incubate to allow for enzyme-inhibitor interaction.
-
Enzyme Reaction: Initiate the deacetylase reaction by adding the co-substrate NAD⁺. Allow the reaction to proceed for a set time at 37°C.
-
Development: Add a developer solution containing a protease that specifically cleaves the deacetylated peptide. This cleavage separates the fluorophore from the quencher, resulting in a fluorescent signal.
-
Detection: Measure the fluorescence intensity using a suitable plate reader. The signal is directly proportional to the amount of deacetylation.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed signal change is due to enzyme activity and its inhibition.
-
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
-
Chip Preparation: Covalently immobilize recombinant SIRT6 protein onto the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of MPNA (the analyte) across the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.
-
Data Analysis: Fit the sensorgram data from multiple concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Place a solution of purified SIRT6 protein in the sample cell and a concentrated solution of MPNA in the injection syringe.
-
Titration: Perform a series of small, sequential injections of MPNA into the SIRT6 solution.
-
Heat Measurement: A highly sensitive calorimeter measures the minute heat changes that occur upon each injection as the binding reaction reaches equilibrium.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a theoretical model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Molecular Selectivity Profile
Proposed Signaling Pathway
Based on the known function of SIRT6 and the inhibitory profile of MPNA, a clear mechanism of action can be proposed. MPNA binding to SIRT6 inhibits its ability to deacetylate H3K9ac and H3K18ac. This leads to a state of localized hyperacetylation at the promoter regions of SIRT6 target genes, such as GLUT1. Increased histone acetylation is an epigenetic mark associated with a more open chromatin structure, facilitating the binding of transcription factors and leading to increased gene expression.
Caption: Proposed signaling pathway of MPNA action.
Pharmacological Effects and In Vivo Validation
To confirm that the biochemical inhibition of SIRT6 translates into a tangible biological effect, both cellular and in vivo studies were conducted.
Cellular Target Engagement
When tested in the human pancreatic cancer cell line BxPC-3, treatment with MPNA led to a dose-dependent increase in the acetylation levels of both H3K9 and H3K18.[5] This provides direct evidence of target engagement within a cellular context. Furthermore, this increase in histone acetylation correlated with a significant upregulation of GLUT1 protein expression, confirming the downstream consequences of SIRT6 inhibition.[5]
Efficacy in a Preclinical Model of Type 2 Diabetes
The therapeutic potential of MPNA was evaluated in a mouse model of type 2 diabetes. Administration of the compound to these mice resulted in a significant reduction in blood glucose levels.[3][5] This physiological outcome is consistent with the observed molecular mechanism: inhibition of SIRT6 leads to increased GLUT1 expression, which in turn facilitates greater glucose transport out of the bloodstream and into cells. This in vivo study provides a crucial validation of the entire mechanistic pathway, linking direct enzyme inhibition to a therapeutically relevant outcome.
Caption: Experimental workflow for in vivo validation.
Broader Chemical Context: A Versatile Synthetic Intermediate
Beyond its specific role as a SIRT6 inhibitor, it is noteworthy that the chemical scaffold of MPNA is utilized in medicinal chemistry as a synthetic intermediate. The compound has been reported as a precursor in the synthesis of novel tyrosine kinase inhibitors.[4] This highlights the utility of the nitroaniline and piperazine moieties as versatile building blocks for constructing more complex molecules with diverse biological activities. This dual role underscores its importance in the broader field of drug discovery.
Conclusion and Future Perspectives
The evidence presented in this guide consolidates the mechanism of action for 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a direct, selective, and effective inhibitor of SIRT6. The pathway from direct enzyme binding to downstream epigenetic modification and gene expression, culminating in a significant in vivo anti-diabetic effect, is well-supported by rigorous experimental data.
MPNA stands as a validated lead compound. Future research efforts should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency (sub-micromolar IC₅₀), selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
Pharmacokinetic Profiling: Detailed analysis of the compound's stability, bioavailability, and half-life to develop a viable dosing regimen.
-
Exploration of Other Therapeutic Areas: Given SIRT6's role in cancer, inflammation, and aging, the therapeutic potential of MPNA and its derivatives should be investigated in these disease contexts.
References
-
Chen, X., Huang, S., Li, L., Li, W., Sun, W., Tian, C., & Yang, S. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. Retrieved from [Link]
-
5-(4-Methylpiperazin-1-yl)-2-nitroaniline. (n.d.). LookChem. Retrieved from [Link]
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Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. (2020). ResearchGate. Retrieved from [Link]
-
Zhang, G. L., Wang, Y., Wu, L., & Zhu, H. L. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1268. Retrieved from [Link]
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"crystal structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline"
An In-depth Technical Guide to the Crystal Structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline
Authored by: A Senior Application Scientist
Abstract
5-(4-methylpiperazin-1-yl)-2-nitroaniline, a key intermediate in medicinal chemistry, holds significant interest for its role in the development of targeted therapeutics, including tyrosine kinase and SIRT6 inhibitors.[1][2] Understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical analysis of the single-crystal X-ray structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (C₁₁H₁₆N₄O₂). We delve into the synthesis and crystallization protocols, the detailed analysis of the molecular geometry, and the intricate network of intermolecular forces that govern its solid-state architecture. The causality behind experimental choices and the interpretation of crystallographic data are explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Significance
5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS No: 23491-48-7) is a substituted nitroaniline derivative featuring a methylpiperazine moiety.[3] Its molecular framework serves as a versatile scaffold in the synthesis of pharmacologically active agents. Notably, it is a documented precursor for novel tyrosine kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Furthermore, recent studies have identified this compound and its derivatives as potent and selective inhibitors of Sirtuin 6 (SIRT6), a histone deacetylase implicated in diabetes and other metabolic diseases.[2][4]
The efficacy and selectivity of a drug molecule are intrinsically linked to its three-dimensional conformation and its ability to form specific non-covalent interactions with its biological target. Therefore, a precise understanding of the crystal structure of this intermediate is not merely an academic exercise; it provides a foundational blueprint for designing next-generation inhibitors with improved potency and pharmacokinetic profiles. This guide elucidates the definitive solid-state structure of the title compound, determined by single-crystal X-ray diffraction.
Experimental Methodology: From Synthesis to Structure Solution
The journey from a chemical powder to a refined crystal structure involves a multi-step process. Each stage is critical for the final quality of the data, and the choices made reflect established best practices in synthetic and structural chemistry.
Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline
The target compound is efficiently prepared via a nucleophilic aromatic substitution (SNAr) reaction.
Protocol:
-
To a solution of 5-fluoro-2-nitroaniline (1.0 g) in N-methylpyrrolidone (NMP, 1.5 mL), add 1-methylpiperazine (0.752 mL) and triethylamine (TEA, 1.86 mL).[5]
-
Heat the reaction mixture in a microwave reactor at 100°C for 16-20 hours.[5][6]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water (50 mL) to precipitate the product.
-
Stir the resulting suspension for 20 minutes to ensure complete precipitation.
-
Filter the yellow solid, wash thoroughly with deionized water, and dry under high vacuum to yield the final product.[5]
Causality and Experimental Rationale:
-
Reaction Choice: The SNAr mechanism is highly effective here due to the presence of a strong electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine leaving group. This group stabilizes the negatively charged Meisenheimer complex intermediate, thereby activating the aromatic ring for nucleophilic attack.
-
Reagents: 5-fluoro-2-nitroaniline is the electrophilic substrate. 1-methylpiperazine acts as the nucleophile. Triethylamine, a non-nucleophilic organic base, is crucial for scavenging the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.[5]
-
Solvent and Conditions: NMP is a polar aprotic solvent with a high boiling point, ideal for dissolving the reactants and facilitating the SNAr reaction, which often requires elevated temperatures. Microwave irradiation provides efficient and uniform heating, often accelerating the reaction rate compared to conventional heating.[5][6]
Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.
Protocol:
-
Dissolve the synthesized 5-(4-methylpiperazin-1-yl)-2-nitroaniline powder (0.5 g) in methanol (20 mL).[1]
-
Loosely cover the container to prevent contamination from dust.
-
Allow the solvent to evaporate slowly at ambient room temperature over approximately seven days.[1]
-
Harvest the resulting yellow, prism-shaped crystals for analysis.
Causality and Experimental Rationale:
-
Method: Slow evaporation is a classical and highly effective crystallization technique. As the solvent volume gradually decreases, the solution becomes supersaturated, forcing the solute molecules to precipitate out of the solution.
-
Kinetics vs. Thermodynamics: The slow rate of evaporation is key. It allows molecules sufficient time to arrange themselves into a thermodynamically stable, highly ordered crystal lattice rather than crashing out as an amorphous or polycrystalline powder. Methanol was chosen as a suitable solvent that provides moderate solubility for the compound, a necessary condition for this technique.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive analytical technique for determining the precise arrangement of atoms in a crystal.
Workflow Diagram:
Caption: Experimental workflow from synthesis to final structural analysis.
Data Collection and Refinement Protocol:
-
A suitable crystal (dimensions ~0.30 × 0.20 × 0.05 mm) was selected and mounted on an Enraf–Nonius CAD-4 diffractometer.[1]
-
X-ray diffraction data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Data were corrected for absorption effects using a ψ-scan method.[1]
-
The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1]
-
All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Self-Validation and Trustworthiness: The quality of the final crystal structure model is validated by several key metrics. The low R-factor (R[F² > 2σ(F²)] = 0.064) indicates a good agreement between the observed diffraction data and the calculated model. The goodness-of-fit (S = 1.01) being close to 1.0 suggests that the model accurately fits the data.[1]
Crystal Structure and Supramolecular Analysis
The crystallographic analysis reveals a well-defined molecular conformation and a robust hydrogen-bonding network that dictates the crystal packing.
Crystallographic Data
The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆N₄O₂ |
| Formula Weight | 236.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.027 (2) |
| b (Å) | 6.121 (1) |
| c (Å) | 17.524 (4) |
| β (°) | 103.79 (3) |
| Volume (ų) | 1148.7 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.064 |
| Goodness-of-fit (S) | 1.01 |
| Data sourced from Acta Crystallographica Section E, 2010.[1] |
Molecular Conformation
The asymmetric unit contains one molecule of 5-(4-methylpiperazin-1-yl)-2-nitroaniline. The molecule is not planar, exhibiting distinct conformational features.
Caption: 2D schematic of the molecular structure.
-
Aromatic System: The benzene ring itself is planar. The attached amino (-NH₂) and nitro (-NO₂) groups are nearly coplanar with the ring, with deviations of only 0.052 Å and 0.078 Å, respectively.[1] This planarity suggests delocalization of the nitrogen lone pair of the amino group and the π-system of the nitro group into the aromatic ring.
-
Piperazine Conformation: The piperazine ring adopts a classic chair conformation . This is the lowest energy conformation for a six-membered saturated heterocycle, as it minimizes both angular strain and torsional strain.
-
Relative Orientation: The plane of the four carbon atoms in the piperazine ring is twisted relative to the benzene ring, with a dihedral angle of 12.17 (3)°.[1] This non-planar arrangement is a key structural feature that will influence how the molecule docks into a protein binding site.
Supramolecular Assembly via Hydrogen Bonding
The crystal structure is stabilized by a network of both intra- and intermolecular hydrogen bonds, which defines the three-dimensional packing.
Caption: Key intra- and intermolecular hydrogen bonding motifs.
-
Intramolecular Hydrogen Bond: A significant feature is an intramolecular N—H⋯O hydrogen bond between one of the amine hydrogens (H3D) and an oxygen atom (O1) of the adjacent nitro group. This interaction forms a stable six-membered ring, described by the graph-set notation S(6).[1] The geometry is as follows: D⋯A distance = 2.669 (4) Å, H⋯A distance = 2.06 Å, and D—H⋯A angle = 127°.[1] This bond likely plays a role in locking the conformation of the nitro group relative to the amine.
-
Intermolecular Hydrogen Bonds: In the crystal lattice, molecules are linked into chains by intermolecular N—H⋯N hydrogen bonds. The second amine hydrogen (H3C) on one molecule donates to the tertiary nitrogen atom (N1) of the piperazine ring on a neighboring, symmetry-related molecule.[1] The geometry for this interaction is: D⋯A = 3.156 (4) Å, H⋯A = 2.39 Å, and D—H⋯A = 148°.[1]
-
Crystal Packing: These intermolecular hydrogen-bonded chains assemble to form a robust three-dimensional network. The molecules are observed to stack along the crystallographic b-axis, contributing to the overall stability of the crystal.[1]
Conclusion: From Structure to Application
The single-crystal X-ray analysis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline provides an unambiguous determination of its solid-state structure. The key takeaways for medicinal chemists and drug developers are:
-
Defined Conformation: The molecule adopts a non-planar conformation with a chair-form piperazine ring twisted relative to the nitroaniline plane. This specific geometry is the starting point for computational docking studies.
-
Key Interaction Points: The structure highlights critical hydrogen bonding sites: two amine N-H donors, the piperazine tertiary nitrogen acceptor, and the nitro group oxygen acceptors. The intramolecular N-H···O bond creates a relatively rigid planar segment that may be crucial for molecular recognition by target proteins.
-
Foundation for Design: This detailed structural knowledge allows for the rational design of derivatives. Modifications can be proposed to enhance binding affinity, improve solubility, or alter metabolic stability, all while leveraging the foundational geometry of this core scaffold.
References
-
Gao, J., & Zhu, L. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1268. Available at: [Link]
-
LookChem. (Date unavailable). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Available at: [Link]
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Spectroscopic Data for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline. This molecule is of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and the elucidation of its structure-activity relationships. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by references to authoritative sources. Experimental protocols and data are presented to ensure scientific integrity and reproducibility.
Introduction
This compound is a substituted nitroaniline derivative. The nitroaniline scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities. The incorporation of a methylpiperazine moiety can enhance a molecule's pharmacokinetic properties, such as solubility and cell permeability. The specific substitution pattern of this compound, with a methyl group at the 2-position, a nitro group at the 4-position, and the methylpiperazine at the 5-position, creates a unique electronic and steric environment that influences its chemical and biological properties. Accurate spectroscopic characterization is therefore crucial for confirming the identity and purity of this compound in research and development settings.
Chemical Structure
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol: A sample of the compound would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.
Expected ¹H NMR Spectral Data: While specific experimental data for the title compound is not readily available in public literature, we can predict the expected chemical shifts and splitting patterns based on the structure and data from analogous compounds such as 2-methyl-4-nitroaniline and 5-(4-methylpiperazin-1-yl)-2-nitroaniline.[1][2]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.5 - 8.0 | s | 1H | Proton on the aromatic ring |
| Ar-H | ~6.5 - 7.0 | s | 1H | Proton on the aromatic ring |
| NH₂ | ~5.0 - 6.0 | br s | 2H | Amine protons |
| Piperazine-H | ~3.0 - 3.5 | m | 4H | Protons on piperazine ring adjacent to aniline |
| Piperazine-H | ~2.4 - 2.8 | m | 4H | Protons on piperazine ring adjacent to N-methyl |
| N-CH₃ | ~2.2 - 2.4 | s | 3H | Methyl protons on piperazine |
| Ar-CH₃ | ~2.1 - 2.3 | s | 3H | Methyl protons on aromatic ring |
Causality of Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is used for less soluble compounds and to observe exchangeable protons like those in the NH₂ group.
-
Internal Standard: TMS is used as a reference point (0 ppm) due to its chemical inertness and sharp, single resonance.
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum would be acquired to simplify the spectrum to single lines for each unique carbon atom.
Expected ¹³C NMR Spectral Data: Based on the structure and data from similar compounds, the following chemical shifts are anticipated.[3][4]
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-NH₂ | ~145 - 150 | Aromatic carbon attached to the amine group |
| C-NO₂ | ~135 - 140 | Aromatic carbon attached to the nitro group |
| C-piperazine | ~130 - 135 | Aromatic carbon attached to the piperazine group |
| C-CH₃ | ~120 - 125 | Aromatic carbon attached to the methyl group |
| CH (aromatic) | ~110 - 120 | Aromatic CH carbons |
| C (piperazine) | ~50 - 55 | Piperazine carbons adjacent to aniline |
| C (piperazine) | ~48 - 52 | Piperazine carbons adjacent to N-methyl |
| N-CH₃ | ~45 - 50 | N-methyl carbon |
| Ar-CH₃ | ~15 - 20 | Aromatic methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretching (amine) |
| 2800 - 3000 | Medium | C-H stretching (aliphatic and aromatic) |
| 1590 - 1650 | Strong | N-H bending (amine) |
| 1500 - 1550 | Strong | Asymmetric NO₂ stretching |
| 1300 - 1350 | Strong | Symmetric NO₂ stretching |
| 1100 - 1300 | Medium | C-N stretching |
Interpretation: The presence of strong absorption bands for the N-H and NO₂ groups would be key diagnostic features in the IR spectrum of this compound.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₂H₁₈N₄O₂
-
Molecular Weight: 250.30 g/mol
-
Expected Molecular Ion Peak [M+H]⁺: 251.1499 (for ESI)
Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment in a predictable manner. Key fragments would likely arise from the loss of the nitro group, cleavage of the piperazine ring, and loss of the methyl groups. Analysis of these fragments would provide further confirmation of the proposed structure.
Figure 2: Predicted major fragmentation pathways for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) would be prepared, and its absorbance spectrum would be recorded using a UV-Vis spectrophotometer over a range of 200-800 nm.
Expected UV-Vis Absorption: Nitroaniline derivatives typically exhibit strong absorption bands in the UV-Vis region due to π → π* and n → π* transitions. For this compound, absorption maxima (λ_max) are expected in the range of 350-450 nm, characteristic of the extended conjugation of the nitroaniline chromophore.[6][7]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a foundational framework for the characterization of this compound. The predicted NMR, IR, MS, and UV-Vis data, based on established principles and data from analogous structures, offer a robust template for researchers to confirm the synthesis and purity of this compound. Adherence to the described experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in medicinal chemistry and related fields.
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Determining the Solubility of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline in DMSO: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for determining the solubility of the compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7) in dimethyl sulfoxide (DMSO). As a crucial parameter in early-stage drug discovery and development, accurate solubility data in DMSO is paramount for the preparation of stock solutions used in a multitude of in vitro assays. This document outlines two robust methodologies—a high-throughput kinetic solubility assessment and a definitive thermodynamic solubility determination—to furnish researchers, scientists, and drug development professionals with the necessary protocols to generate reliable and reproducible solubility data. The guide emphasizes the causality behind experimental choices, self-validating system protocols, and authoritative grounding in scientific principles to ensure the integrity of the results.
Introduction: The Critical Role of DMSO Solubility in Drug Discovery
Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its remarkable ability to dissolve a wide array of small organic molecules.[1][2] For compounds such as 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which holds potential for applications in medicinal chemistry, understanding its solubility in DMSO is a foundational step.[3] Inaccurate assumptions about solubility can lead to significant experimental artifacts, including compound precipitation in assay media, which can produce misleading results and hinder the progress of promising drug candidates.[1]
This guide will provide detailed protocols for two distinct but complementary solubility assays:
-
Kinetic Solubility Assay: This high-throughput method is ideal for early-stage discovery, offering a rapid assessment of a compound's apparent solubility when a DMSO stock solution is introduced into an aqueous environment.[4][5]
-
Thermodynamic Solubility Assay: Considered the "gold standard," this method measures the true equilibrium solubility of a compound, providing a definitive value for formulation and development purposes.[5][6][7]
By employing these methodologies, researchers can confidently prepare accurate stock solutions and ensure the integrity of their subsequent biological and pharmacological evaluations.
Physicochemical Properties of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
A comprehensive understanding of the physicochemical properties of 5-(4-methylpiperazin-1-yl)-2-nitroaniline is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 23491-48-7 | [3][8][9] |
| Molecular Formula | C11H16N4O2 | [8][9] |
| Molecular Weight | 236.27 g/mol | [8][9] |
| Melting Point | 152-155°C | [8][10][11] |
| pKa (Predicted) | 7.35 ± 0.42 | [10][12] |
| XLogP3 | 1.1 | [8] |
| Appearance | Solid | [9][12] |
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in DMSO.
High-Throughput Kinetic Solubility Assay
This method provides a rapid assessment of the compound's solubility under conditions that mimic the dilution of a DMSO stock solution into an aqueous buffer.
Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader.[4][5]
Experimental Workflow:
Caption: Workflow for the kinetic solubility assay.
Materials:
-
5-(4-methylpiperazin-1-yl)-2-nitroaniline (solid)[9]
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Nephelometer or UV/Vis microplate reader
Procedure:
-
Prepare a 10 mM stock solution: Accurately weigh a sufficient amount of 5-(4-methylpiperazin-1-yl)-2-nitroaniline and dissolve it in 100% DMSO to achieve a final concentration of 10 mM.[1] Ensure complete dissolution by vortexing or sonication.[1]
-
Plate setup: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well microplate.
-
Compound addition: Add 2 µL of the 10 mM stock solution to the first well of each replicate series. This will result in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Serial dilution: Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second well containing 100 µL of PBS with 1% DMSO, and so on.
-
Incubation: Mix the plate gently and incubate at room temperature for 2 hours to allow for precipitation to occur.
-
Measurement: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a nephelometer or a UV/Vis plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the vehicle control (PBS with 1% DMSO).
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true solubility of the compound in DMSO at equilibrium.
Principle: An excess of the solid compound is equilibrated with DMSO over an extended period. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][13]
Experimental Workflow:
Caption: Workflow for the thermodynamic solubility assay.
Materials:
-
5-(4-methylpiperazin-1-yl)-2-nitroaniline (solid)[9]
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Prepare a slurry: Add an excess amount of solid 5-(4-methylpiperazin-1-yl)-2-nitroaniline (e.g., 5-10 mg) to a microcentrifuge tube containing a known volume of DMSO (e.g., 1 mL).[13]
-
Equilibration: Tightly cap the tube and place it on an orbital shaker at room temperature for 24-48 hours to ensure equilibrium is reached.[6]
-
Separation of undissolved solid: Centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[13]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Sample preparation for analysis: Dilute the filtered saturated solution with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.
-
Preparation of calibration standards: Prepare a series of calibration standards of 5-(4-methylpiperazin-1-yl)-2-nitroaniline of known concentrations in the same diluent as the sample.
-
HPLC analysis: Analyze the diluted sample and the calibration standards by HPLC-UV. The peak area of the compound will be used for quantification.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the linear regression to calculate the concentration of the diluted sample. Back-calculate the original concentration in the DMSO to determine the thermodynamic solubility.
Data Presentation and Interpretation
For clarity and ease of comparison, the solubility data should be presented in a structured format.
Table 2: Summary of Solubility Data for 5-(4-methylpiperazin-1-yl)-2-nitroaniline in DMSO
| Assay Type | Method | Solubility (mg/mL) | Solubility (mM) | Observations |
| Kinetic Solubility | Nephelometry/Turbidimetry | [Insert experimental value] | [Calculate from mg/mL] | [e.g., No precipitation observed up to 100 µM] |
| Thermodynamic Solubility | HPLC-UV | [Insert experimental value] | [Calculate from mg/mL] | [e.g., Clear saturated solution obtained] |
Interpretation of Results:
-
High Kinetic Solubility: A high kinetic solubility suggests that the compound is less likely to precipitate out of solution when a concentrated DMSO stock is diluted into an aqueous medium for screening assays.
-
Thermodynamic Solubility: This value represents the maximum concentration of the compound that can be achieved in DMSO under equilibrium conditions. This is the recommended concentration for preparing stock solutions to avoid any potential issues with compound precipitation over time.
Conclusion and Best Practices
This technical guide has provided detailed methodologies for the determination of both the kinetic and thermodynamic solubility of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in DMSO. By adhering to these protocols, researchers can generate accurate and reliable data that will be instrumental in guiding further drug discovery and development efforts.
Key Best Practices:
-
Purity of the Compound: Ensure the use of a highly pure sample of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, as impurities can affect solubility measurements.
-
Anhydrous DMSO: Use anhydrous DMSO to avoid the influence of water on the solubility.[13]
-
Equilibration Time: For thermodynamic solubility, ensure that sufficient time is allowed for the system to reach equilibrium.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.
-
Accurate Quantification: Utilize a validated analytical method with appropriate calibration standards for accurate concentration determination.
-
Comprehensive Reporting: When reporting solubility data, it is crucial to include details of the experimental method, temperature, and the nature of the solid form used.[14][15]
By following these guidelines, the scientific community can build a robust and reproducible dataset for 5-(4-methylpiperazin-1-yl)-2-nitroaniline, facilitating its evaluation as a potential therapeutic agent.
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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LookChem. Cas 23491-48-7,5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
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Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available from: [Link]
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Chemsrc. CAS#:23491-48-7 | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Available from: [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. Available from: [Link]
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ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Available from: [Link]
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Thermodynamics Research Center. Guidelines for Reporting Solubility Data. (2020). Available from: [Link]
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Molecules. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). Available from: [Link]
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Brown, W. E., et al. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. Dissolution Technologies. Available from: [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
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Journal of Chemical Information and Modeling. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013). Available from: [Link]
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NIH. Drug Solubility: Importance and Enhancement Techniques. (2012). Available from: [Link]
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UNGAP. UNGAP best practice for improving solubility data quality of orally administered drugs. Available from: [Link]
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ADMET and DMPK. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2019). Available from: [Link]
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Semantic Scholar. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). Available from: [Link]
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A Technical Guide to the Therapeutic Potential of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: Targeting SIRT6 and Beyond
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of the small molecule 5-(4-methylpiperazin-1-yl)-2-nitroaniline. While initial research has identified this compound as a promising inhibitor of Sirtuin 6 (SIRT6), holding potential for the treatment of metabolic diseases such as type 2 diabetes, its structural motifs, particularly the 4-methylpiperazine moiety, suggest a broader range of biological activities. This document will delve into the known mechanisms of action, explore potential alternative therapeutic targets, and provide detailed experimental protocols for the validation of this compound in a preclinical setting. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to fully investigate the therapeutic promise of 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
Introduction to 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a synthetic organic compound featuring a nitroaniline core substituted with a 4-methylpiperazine group.[1][2] Its chemical structure lends itself to interactions with various biological targets. The presence of the piperazine ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties and provides a key interaction point with protein targets.[3][4] The nitro group, an electron-withdrawing moiety, can also play a significant role in molecular recognition and binding affinity.[1]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 23491-48-7 | [1] |
| Molecular Formula | C11H16N4O2 | [2] |
| Molecular Weight | 236.27 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | 152-155°C | [5] |
| Solubility | Soluble in water and organic solvents | [5] |
Primary Therapeutic Target: Sirtuin 6 (SIRT6)
The most well-documented therapeutic target of 5-(4-methylpiperazin-1-yl)-2-nitroaniline is Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD+-dependent protein deacylases.[6][7] SIRT6 plays a crucial role in regulating a wide array of cellular processes, including glucose metabolism, DNA repair, and inflammation.
Mechanism of Action: SIRT6 Inhibition
Research has demonstrated that 5-(4-methylpiperazin-1-yl)-2-nitroaniline acts as a potent inhibitor of SIRT6.[6][7] One study identified the compound (referred to as 6d) as the most potent in a series of newly synthesized SIRT6 inhibitors, with an IC50 value of 4.93 μM in a Fluor de Lys (FDL) assay.[6] The binding affinity was further confirmed by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays, which showed KD values of 9.76 μM and 10 μM, respectively.[6] Importantly, this compound exhibited high selectivity for SIRT6 over other sirtuins (SIRT1-3) and histone deacetylases (HDAC1-11).[6]
The inhibition of SIRT6 by this compound is proposed to enhance glucose uptake in cells. SIRT6 is known to deacetylate histone H3 at lysine 9 (H3K9ac), a modification that can influence the expression of genes involved in glucose metabolism, such as glucose transporter 1 (GLUT1). By inhibiting SIRT6, 5-(4-methylpiperazin-1-yl)-2-nitroaniline is hypothesized to increase H3K9ac levels, leading to an upregulation of GLUT1 expression and consequently, increased glucose uptake.[6]
Therapeutic Implications: Type 2 Diabetes
The role of SIRT6 in glucose homeostasis makes it an attractive target for the treatment of type 2 diabetes. In a mouse model of type 2 diabetes, administration of 5-(4-methylpiperazin-1-yl)-2-nitroaniline led to a significant increase in the levels of GLUT-1, which was associated with a reduction in blood glucose levels.[6] This provides a strong rationale for its further development as a potential anti-diabetic agent.
Proposed Signaling Pathway for Anti-Diabetic Effect:
Caption: Proposed mechanism of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in diabetes.
Exploring Broader Therapeutic Potential: Beyond SIRT6
While SIRT6 inhibition is a promising avenue, the chemical structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline suggests potential interactions with other important classes of enzymes, particularly protein kinases. The piperazine moiety is a well-known scaffold in the design of kinase inhibitors.[3][4] For instance, the blockbuster cancer drug imatinib and other tyrosine kinase inhibitors feature this functional group.[8]
Potential as a Kinase Inhibitor
The compound's structural features warrant investigation into its potential as a kinase inhibitor. Many kinase inhibitors bind to the ATP-binding pocket of the enzyme, and the piperazine group can form crucial hydrogen bonds and van der Waals interactions within this pocket. The nitroaniline core can also contribute to binding affinity and selectivity. Given that this compound has been used as an intermediate in the synthesis of tyrosine kinase inhibitors, it is plausible that the parent molecule itself possesses some kinase inhibitory activity.[9]
Potential Kinase Target Families:
-
Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are critical in cancer cell signaling.
-
Serine/Threonine Kinases: Families like MAP kinases and CDKs are also important cancer targets.
Therapeutic Implications: Oncology
The potential for kinase inhibition opens up the possibility of using 5-(4-methylpiperazin-1-yl)-2-nitroaniline in oncology. Deregulated kinase activity is a hallmark of many cancers, and targeted kinase inhibitors have revolutionized cancer treatment.[8] The anticancer activity of novel piperazine derivatives has been explored in various studies, showing promise in inhibiting cancer cell growth.[3][4]
Preclinical Validation: Experimental Protocols
To rigorously assess the therapeutic potential of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a series of well-defined preclinical experiments are necessary. The following protocols provide a roadmap for validating its activity against both SIRT6 and potential kinase targets.
Target Engagement and Affinity Assays
Objective: To confirm the direct binding of the compound to its putative targets and to quantify the binding affinity.
Experimental Workflow:
Caption: Workflow for assessing target engagement and binding affinity.
Protocol 1: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant target protein (e.g., SIRT6 or a candidate kinase) onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of 5-(4-methylpiperazin-1-yl)-2-nitroaniline over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.
-
Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 5-(4-methylpiperazin-1-yl)-2-nitroaniline or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the target protein by Western blotting.
-
Interpretation: A shift in the melting temperature of the target protein in the presence of the compound indicates direct target engagement in a cellular context.
Functional Cellular Assays
Objective: To evaluate the functional consequences of target engagement in a cellular context.
Protocol 3: SIRT6 Functional Assay (H3K9ac Levels)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 for metabolic studies) and treat with varying concentrations of 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
-
Histone Extraction: Isolate histones from the treated cells.
-
Western Blot Analysis: Perform Western blotting using an antibody specific for acetylated Histone H3 at Lysine 9 (H3K9ac). Use an antibody for total Histone H3 as a loading control.
-
Quantification: Quantify the band intensities to determine the relative change in H3K9ac levels.
Protocol 4: Kinase Inhibition Assay (Phosphorylation Status)
-
Cell Culture and Treatment: Culture a cancer cell line known to be dependent on a specific kinase pathway and treat with the compound.
-
Cell Lysis: Prepare whole-cell lysates.
-
Western Blot Analysis: Perform Western blotting using phospho-specific antibodies against the downstream substrates of the candidate kinase. Use antibodies against the total protein as loading controls.
-
Interpretation: A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase.
In Vivo Efficacy Studies
Objective: To assess the therapeutic efficacy of the compound in a relevant animal model.
Protocol 5: Diabetic Mouse Model
-
Model Induction: Induce type 2 diabetes in mice (e.g., using a high-fat diet and low-dose streptozotocin).
-
Compound Administration: Administer 5-(4-methylpiperazin-1-yl)-2-nitroaniline or a vehicle control to the diabetic mice via an appropriate route (e.g., oral gavage).
-
Monitoring: Monitor key parameters such as blood glucose levels, glucose tolerance, and insulin sensitivity over the course of the treatment.
-
Terminal Analysis: At the end of the study, collect tissues for biomarker analysis (e.g., GLUT1 expression in adipose tissue and muscle).
Protocol 6: Cancer Xenograft Model
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Compound Administration: Once tumors are established, treat the mice with the compound or a vehicle control.
-
Tumor Growth Monitoring: Measure tumor volume regularly.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice to assess for any treatment-related toxicity.
-
Pharmacodynamic Analysis: Collect tumor tissue to assess target engagement and downstream signaling effects.
Conclusion and Future Directions
5-(4-methylpiperazin-1-yl)-2-nitroaniline presents a compelling starting point for the development of novel therapeutics. Its established activity as a SIRT6 inhibitor provides a solid foundation for its investigation in metabolic diseases. Furthermore, its structural similarity to known kinase inhibitors warrants a thorough exploration of its potential in oncology. The experimental protocols outlined in this guide provide a framework for a comprehensive preclinical evaluation of this promising compound. Future research should focus on lead optimization to improve potency and pharmacokinetic properties, as well as on identifying predictive biomarkers to guide its clinical development.
References
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). [Link]
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Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. (2004). Acta Poloniae Pharmaceutica, 61(6), 461-466. [Link]
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5-(4-Methylpiperazin-1-yl)-2-nitroaniline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1268. [Link]
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Cas 23491-48-7,5-(4-Methylpiperazin-1-yl)-2-nitroaniline. LookChem. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
- 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025). Google Vertex AI Search.
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Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation. LookChem. [Link]
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Making Nitroaniline (And the Exploding Snake). (2024). YouTube. [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing 5-(4-methylpiperazin-1-yl)-2-nitroaniline in a Fluor de Lys® Assay
Introduction: Unveiling Post-Translational Modifications with the Fluor de Lys® Assay
In the landscape of drug discovery and cellular biology, the study of post-translational modifications is paramount to understanding complex signaling pathways and disease pathogenesis. Among these modifications, the reversible acetylation of lysine residues, governed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), including the sirtuin (SIRT) family of NAD⁺-dependent deacetylases, is a critical regulatory mechanism. The Fluor de Lys® (Fluor de Lys) assay is a robust and sensitive tool for measuring the activity of these deacetylases.[1][2] It provides a convenient, fluorescence-based alternative to more cumbersome radioisotope or HPLC-based methods.[3][4]
The assay's ingenuity lies in its two-step process.[1][2] Initially, a fluorogenic substrate, comprising an acetylated lysine side chain, is incubated with a sample containing deacetylase activity (such as a purified enzyme or cell lysate).[3] Deacetylation of this substrate by the enzyme renders it susceptible to the second step. Here, the addition of a developer solution proteolytically cleaves the deacetylated substrate, releasing a highly fluorescent molecule.[1][2] The resulting fluorescence intensity is directly proportional to the deacetylase activity in the sample.
This application note provides a detailed guide for utilizing 5-(4-methylpiperazin-1-yl)-2-nitroaniline , a known inhibitor of SIRT6, within the framework of the Fluor de Lys® assay.[5] This compound, with its characteristic piperazine and nitroaniline moieties, serves as an excellent case study for screening and characterizing potential modulators of sirtuin activity.[6][7][8]
Scientific Rationale: The Significance of SIRT6 Inhibition and the Role of 5-(4-methylpiperazin-1-yl)-2-nitroaniline
SIRT6 is a member of the sirtuin family of NAD⁺-dependent deacetylases, which play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, and metabolic regulation.[9] Given their involvement in numerous disease states, sirtuins have emerged as significant therapeutic targets.[9] SIRT6, in particular, has been implicated in the regulation of glucose metabolism, and inhibitors of SIRT6 are being investigated as potential therapeutic agents for diabetes.[5][10][11]
The compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline has been identified as a potent inhibitor of SIRT6, with a reported IC₅₀ value of 4.93 μM as determined by the Fluor de Lys® assay.[5] The chemical structure, featuring a 4-methylpiperazine group attached to a nitroaniline core, is a common scaffold in the development of kinase and other enzyme inhibitors.[12] Understanding how to accurately and reproducibly measure the inhibitory potential of such compounds is a critical step in the drug discovery pipeline.
The nitroaniline component of this molecule is also noteworthy from a technical perspective. Nitroaniline compounds have been shown to act as fluorescence quenchers in certain contexts.[13][14] While the Fluor de Lys® assay's fluorescence is generated in a second step after the enzymatic reaction, it is crucial to be aware of potential quenching effects when designing and interpreting inhibitor screening experiments. This necessitates the inclusion of appropriate controls, as detailed in the protocol below.
Experimental Workflow and Logical Framework
The following diagram illustrates the logical flow of an experiment designed to assess the inhibitory effect of 5-(4-methylpiperazin-1-yl)-2-nitroaniline on SIRT6 activity using the Fluor de Lys® assay.
Caption: Mechanism of the Fluor de Lys® assay and SIRT6 inhibition.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following controls are essential:
-
No-Enzyme Control: This accounts for any background fluorescence from the substrate or buffer components and confirms that the signal is enzyme-dependent.
-
No-Inhibitor (Vehicle) Control: This represents 100% enzyme activity and serves as the primary reference for calculating inhibition. It also controls for any effects of the inhibitor vehicle (DMSO).
-
Developer Blank: This control measures the intrinsic fluorescence of the developer and assay buffer.
-
Compound Interference Control (Optional but Recommended): To test if 5-(4-methylpiperazin-1-yl)-2-nitroaniline quenches the fluorescent signal, a control can be included where the inhibitor is added after the developer step. A significant decrease in fluorescence compared to the "No Inhibitor Control" would indicate quenching.
Conclusion and Field-Proven Insights
The Fluor de Lys® assay provides a powerful platform for the high-throughput screening and detailed characterization of deacetylase inhibitors. When investigating compounds like 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a systematic approach incorporating careful reagent preparation, appropriate controls, and robust data analysis is critical for generating reliable and reproducible results. The protocols and insights provided in this application note offer a comprehensive framework for researchers in drug discovery and epigenetics to effectively utilize this technology in their pursuit of novel therapeutics targeting the sirtuin family of enzymes.
References
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PubChem. Fluor de Lys Assay. National Center for Biotechnology Information. [Link]
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LookChem. Cas 23491-48-7, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. [Link]
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Enzo Life Sciences. HDAC1 Fluorimetric Drug Discovery Assay Kit Product Manual. [Link]
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PubMed. Nitroanilines as quenchers of pyrene fluorescence. [Link]
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Wiley Online Library. Nitroanilines as Quenchers of Pyrene Fluorescence. [Link]
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Sci-Hub. Nitroanilines as Quenchers of Pyrene Fluorescence. [Link]
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欣博盛生物科技有限公司. FLUOR DE LYS®-Green substrate. [Link]
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ResearchGate. Nitroanilines as Quenchers of Pyrene Fluorescence. [Link]
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National Center for Biotechnology Information. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. [Link]
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PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
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Researcher.Life. Synthesis of new amides of the N-methylpiperazine series. [Link]
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BPS Bioscience. SIRT1 (Sirtuin1) Fluorogenic Assay Kit SIRT1 50081. [Link]
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Biocompare. HDAC Assay Kits. [Link]
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National Center for Biotechnology Information. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. [Link]
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Springer Nature Experiments. Histone Deacetylase Activity Assay. [Link]
-
EpigenTek. Epigenase Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). [Link]
-
National Center for Biotechnology Information. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
-
ResearchGate. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. [Link]
-
LookChem. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation. [Link]
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Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
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National Center for Biotechnology Information. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity. [Link]
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MDPI. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. [Link]
-
National Center for Biotechnology Information. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. [Link]
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BMG LABTECH. Histone deacetylase 1 (HDAC1) assay. [Link]
-
National Center for Biotechnology Information. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
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"isothermal titration calorimetry with 5-(4-methylpiperazin-1-yl)-2-nitroaniline"
Application Note & Protocol
Characterizing the Binding of 5-(4-methylpiperazin-1-yl)-2-nitroaniline to its Target Protein using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals engaged in molecular interaction analysis and lead optimization.
Abstract: Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that provides a complete thermodynamic profile of a binding interaction in a single experiment.[1][2] This application note provides a comprehensive guide for characterizing the binding of the small molecule inhibitor, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (MPNA), to its target protein. We delve into the critical aspects of experimental design, provide a detailed step-by-step protocol, and offer guidance on data interpretation and troubleshooting, using the known interaction between MPNA and Sirtuin 6 (SIRT6) as a practical example.[3]
Foundational Principles: The 'Why' of ITC
Isothermal Titration Calorimetry directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[2][4] An ITC instrument consists of two highly sensitive cells: a reference cell and a sample cell, both housed in an adiabatic jacket.[5][6] The reference cell typically contains buffer, while the sample cell contains one of the binding partners (the macromolecule). The second binding partner (the ligand) is loaded into a computer-controlled syringe and injected in small, precise aliquots into the sample cell.
As binding occurs, a temperature difference between the cells is detected, and a feedback system applies power to heaters to maintain a zero temperature difference.[5][7] The power required to maintain this thermal equilibrium is the measured signal. Integrating this power over time for each injection yields the heat change (ΔH) for that injection.
Plotting the heat change per injection against the molar ratio of ligand to macromolecule generates a binding isotherm.[4][8] Fitting this curve to a suitable binding model allows for the determination of the key thermodynamic parameters:
-
Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.
-
Stoichiometry (n): The number of ligand molecules that bind to one macromolecule.
-
Enthalpy (ΔH): The change in heat content of the system upon binding, reflecting changes in bonding energies (e.g., hydrogen bonds, van der Waals forces).[6]
-
Entropy (ΔS): Calculated from the other parameters, this term reflects changes in the disorder of the system, often driven by hydrophobic interactions and conformational changes.[5][6]
These parameters are linked by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS = -RTln(KA) , where ΔG is the Gibbs free energy change, T is the absolute temperature, R is the gas constant, and KA is the association constant (1/KD). A complete thermodynamic signature provides deep mechanistic insight into the forces driving the interaction, which is invaluable for structure-activity relationship (SAR) studies and lead optimization in drug discovery.[9][10]
The Ligand in Focus: 5-(4-methylpiperazin-1-yl)-2-nitroaniline (MPNA)
Understanding the physicochemical properties of the ligand is the first step in designing a robust ITC experiment. MPNA is a known inhibitor of SIRT6, a histone deacetylase implicated in conditions like diabetes, making it a relevant compound for drug discovery studies.[3][11][12]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [13][14] |
| Molecular Weight | 236.27 g/mol | [13][14] |
| Appearance | Light yellow to yellow solid | [11][12] |
| Melting Point | 152-155 °C | [13][15][16] |
| pKa (Predicted) | 7.35 ± 0.42 | [11][15] |
| Solubility | Soluble in water and organic solvents | [11][12] |
| Known Target Example | Sirtuin 6 (SIRT6) | [3] |
| Reported KD for SIRT6 | ~10 µM | [3][15] |
The reported KD of ~10 µM provides an excellent starting point for determining the appropriate concentrations for our ITC experiment.
Strategic Experimental Design
The quality of ITC data is directly dependent on meticulous experimental design. Every choice, from buffer composition to sample concentration, is critical for success.
The Importance of Buffer Selection
The single most common source of error in ITC is a mismatch between the buffer in the sample cell and the syringe.[8][17] This mismatch leads to large heats of dilution that can completely obscure the true binding signal.[8]
Causality: The binding of a ligand to a protein can cause the uptake or release of protons from the buffer. If the buffer has a high enthalpy of ionization (e.g., Tris), this proton exchange will generate a significant heat change that is an artifact of the buffer, not the binding event itself.
Best Practices:
-
Identical Buffer: The macromolecule (e.g., SIRT6) and the ligand (MPNA) must be in an identical buffer solution. This is best achieved by dialyzing the protein against the final buffer and then using that exact same dialysis buffer (the dialysate) to dissolve the ligand.[18][19]
-
Low Ionization Enthalpy: Use buffers with low ionization enthalpies, such as phosphate, citrate, or acetate, to minimize artifactual heats.[18][19]
-
pH Stability: Ensure the buffer concentration is sufficient (typically 25-50 mM) to maintain a stable pH throughout the experiment.[20][21]
-
Additives: If additives like DMSO, salts, or reducing agents are required for ligand solubility or protein stability, their concentrations must be precisely matched in both the cell and syringe solutions.[5][18][22] For reducing agents, TCEP or β-mercaptoethanol are preferred over DTT, which can cause erratic baselines.[5][18][23]
Sample Preparation: The Foundation of Quality Data
High-purity samples are non-negotiable for high-quality ITC data.[20]
-
Purity: Both macromolecule and ligand should be as pure as possible to ensure that the measured heat corresponds only to the interaction of interest.
-
Concentration Accuracy: Accurate concentration determination is paramount. Errors in cell concentration affect the stoichiometry (n), while errors in syringe concentration directly impact the determined KD and ΔH.[5]
-
Degassing: All solutions (protein, ligand, and buffer for washing) must be thoroughly degassed immediately before use to prevent the formation of air bubbles, which cause significant noise in the baseline.[5][24]
-
Filtration/Centrifugation: Remove any aggregates or particulates by centrifuging or filtering (e.g., with a 0.2 µm filter) the samples before loading.[5][23]
Determining Optimal Concentrations
The concentrations of the macromolecule and ligand must be chosen carefully to generate a well-defined, sigmoidal binding isotherm. This is often guided by the "c-window," where c = n * [Macromolecule] / KD. For a reliable KD determination, 'c' should ideally be between 10 and 500.
Given the reported KD of ~10 µM for the MPNA-SIRT6 interaction, we can calculate suitable starting concentrations.[3]
-
Macromolecule (Cell) Concentration: To achieve a 'c' value in the optimal range (e.g., c = 20), with a KD of 10 µM and n=1: [SIRT6] = (c * KD) / n = (20 * 10 µM) / 1 = 200 µM. This is a high concentration. A more practical starting point might be 30-50 µM.[19] Let's select 30 µM SIRT6 .
-
Ligand (Syringe) Concentration: The ligand concentration should be 10-15 times the macromolecule concentration to ensure saturation is reached by the end of the titration.[19][23] [MPNA] = 10 * 30 µM = 300 µM .
These concentrations serve as a starting point and may require optimization based on initial experimental results.[25]
Detailed Experimental Protocol: MPNA Titration into SIRT6
This protocol outlines the steps for a single ITC experiment using a standard instrument (e.g., Malvern MicroCal PEAQ-ITC or similar).
Reagent Preparation
-
ITC Buffer: Prepare a sufficient volume (e.g., 500 mL) of the chosen buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5). Filter through a 0.22 µm filter.[21]
-
SIRT6 Stock: Purify recombinant SIRT6 protein. Dialyze exhaustively against 2-3 changes of ITC Buffer.
-
Concentration Determination: After dialysis, determine the final concentration of the SIRT6 stock using a reliable method (e.g., A280 with calculated extinction coefficient).
-
SIRT6 Working Solution (Cell): Dilute the SIRT6 stock with ITC Buffer to a final concentration of 30 µM. Prepare at least 400 µL for a 200 µL cell.[22]
-
MPNA Stock: Prepare a high-concentration stock of MPNA in 100% DMSO.
-
MPNA Working Solution (Syringe): Dissolve MPNA powder (or dilute the DMSO stock) in the exact same dialysate buffer used for the final protein dialysis to a final concentration of 300 µM.
-
Degassing: Place the SIRT6 working solution, MPNA working solution, and a beaker of ITC buffer (for rinsing) in a vacuum degasser for 10-15 minutes immediately prior to the experiment.
Instrument and Run Setup
-
Cleaning: Thoroughly clean the sample cell and syringe with detergent followed by extensive rinsing with water and finally with ITC buffer.[21]
-
Equilibration: Set the experimental temperature (e.g., 25 °C) and allow the instrument to equilibrate until a stable baseline is achieved.
-
Loading Macromolecule: Carefully load ~300 µL of the 30 µM SIRT6 solution into the sample cell, avoiding the introduction of bubbles.
-
Loading Ligand: Load ~100 µL of the 300 µM MPNA solution into the injection syringe, again ensuring no bubbles are present.
-
Run Parameters (Typical):
-
Number of Injections: 19
-
Injection Volume: 2 µL
-
Initial Injection: 0.4 µL (often discarded during analysis)
-
Spacing between Injections: 150 seconds
-
Stirring Speed: 750 RPM
-
Reference Power: 10 µcal/sec
-
Performing the Titrations
-
Equilibrate: Allow the system to equilibrate after loading to establish a stable pre-titration baseline.
-
Control Run: Perform a full titration by injecting the 300 µM MPNA solution directly into the sample cell containing only ITC buffer (with matched DMSO, if applicable). This measures the heat of dilution of the ligand.[2]
-
Binding Experiment: After cleaning the cell, load the SIRT6 solution and perform the full titration with the MPNA solution.
-
Data Collection: The instrument software will record the raw thermogram in real-time.
Data Analysis and Interpretation
-
Process Raw Data: The raw data appears as a series of peaks, where each peak corresponds to a single injection.[4] The area under each peak represents the total heat change for that injection.
-
Integrate and Subtract Control: Integrate the area of each peak in both the binding experiment and the control run. Subtract the heats from the control run (ligand-into-buffer) from the binding experiment data. This corrects for the heat of dilution.
-
Generate Isotherm: Plot the corrected heat per injection (in kcal/mol) against the molar ratio of MPNA to SIRT6 in the cell.
-
Fit the Data: Use the analysis software (e.g., Origin, NITPIC, Malvern's PEAQ-ITC Analysis Software) to fit the binding isotherm to an appropriate model, most commonly a 'One Set of Sites' model.[26]
-
Interpret Results: The software will output the best-fit values for n, KD, and ΔH.
Hypothetical Results Table:
| Parameter | Value | Interpretation |
| Stoichiometry (n) | 0.98 | Approximately one molecule of MPNA binds to one molecule of SIRT6. |
| KD | 10.5 µM | Moderate binding affinity, consistent with published data.[3] |
| ΔH (Enthalpy) | -8.5 kcal/mol | The binding is enthalpically favorable (exothermic), suggesting strong H-bonding. |
| -TΔS (Entropic Term) | +2.5 kcal/mol | The binding is entropically unfavorable. |
| ΔG (Gibbs Energy) | -6.0 kcal/mol | The overall binding is spontaneous and thermodynamically favorable. |
In this hypothetical case, the binding is enthalpically driven , meaning the formation of favorable non-covalent bonds is the primary driving force for the interaction.
Troubleshooting Common Issues
Even with careful planning, experiments can yield suboptimal data.[17][25]
References
-
Troubleshooting guide for Isothermal Titration Calorimetry. (2011). Protocol Exchange. [Link]
-
Le, C. T., & Tellinghuisen, J. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Cell Biology, 84, 79–113. [Link]
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The most potent software for Isothermal Titration Calorimetry Data Analysis - AFFINImeter. (2015). AFFINImeter. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]
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ITC sample preparation. Vanderbilt University Structural Biology. [Link]
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Isothermal Titration Calorimetry: Principles and Applications | Request PDF. ResearchGate. [Link]
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Isothermal Titration Calorimetry (ITC). Creative Biolabs. [Link]
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Troubleshooting | Biomolecular Interactions Facility. The Huck Institutes. [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. (2019). Malvern Panalytical. [Link]
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A Troubleshooting Guide for Isothermal Titration Calorimetry. MicroCal, LLC. [Link]
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Isothermal Titration Calorimetry | Biomolecular Interactions Facility. The Huck Institutes. [Link]
-
ITC sample preparation guideline. University of Texas Health Science Center at San Antonio. [Link]
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Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
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Sample Preparation for iTC200. University of Montana. [Link]
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ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Spanish Biophysical Society. [Link]
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Sample Preparation. University of Alabama at Birmingham. [Link]
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Tellinghuisen, J. (2012). Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol". Analytical Biochemistry, 424(2), 211–220. [Link]
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Wilcox, S. K., & Bevilacqua, P. C. (2013). Isothermal titration calorimetry measurements of riboswitch-ligand interactions. Methods in Molecular Biology, 989, 149–163. [Link]
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Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University. [Link]
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Planning your ITC Experiment. University of Colorado Boulder. [Link]
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Wang, C., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 497. [Link]
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How to interpret Isothermal Titration Calorimetry data? ResearchGate. [Link]
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Yuan, H., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [Link]
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Cas 23491-48-7,5-(4-Methylpiperazin-1-yl)-2-nitroaniline. lookchem. [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
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Application of Advanced Artificial Intelligence Technology in New Drug Discovery. Chinese Journal of Pharmaceutical Sciences. [Link]
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Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]
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Fun, H. K., et al. (2009). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2499. [Link]
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Application Note: A Dual-Readout Cell-Based Assay for Quantifying SIRT6 Inhibition Using 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
Abstract
Sirtuin 6 (SIRT6) is a critical NAD⁺-dependent protein deacetylase that plays a pivotal role in regulating genome stability, metabolism, inflammation, and aging.[1][2] Its function as a repressor of oncogenic transcription factors and its involvement in DNA repair have positioned it as a significant therapeutic target for cancer and age-related diseases.[3][4] Developing potent and selective SIRT6 inhibitors requires robust and reliable methods for assessing their efficacy within a cellular context. This application note details a comprehensive, dual-readout cell-based assay designed to quantify the inhibitory activity of small molecules against SIRT6. We use the model compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (a known SIRT6 inhibitor) to demonstrate two parallel protocols: a direct target engagement assay measuring the acetylation of Histone H3 at Lysine 9 (H3K9ac), and a functional assay quantifying the de-repression of the NF-κB signaling pathway.[5][6] This integrated approach provides a self-validating system to confirm compound activity, offering researchers a powerful tool for SIRT6-focused drug discovery.
Part 1: Scientific Principles and Assay Rationale
The Central Role of SIRT6 in Chromatin and Inflammatory Signaling
SIRT6 is a nuclear sirtuin with multifaceted functions, primarily known for its deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[7][8] By removing these acetyl marks, SIRT6 facilitates chromatin condensation and represses the transcription of target genes.[9] This activity is crucial for maintaining genomic stability and controlling metabolic pathways.[10]
A key signaling pathway regulated by SIRT6 is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[11] Under basal conditions or upon inflammatory stimuli (e.g., TNF-α), the NF-κB transcription factor RELA/p65 translocates to the nucleus to activate pro-inflammatory and survival genes. SIRT6 is recruited to the promoters of these NF-κB target genes, where it deacetylates H3K9, leading to chromatin compaction and termination of the transcriptional signal.[6] Consequently, the inhibition of SIRT6 is expected to cause two primary, measurable effects in a cell:
-
Hyperacetylation of its direct substrates , such as H3K9.
-
Increased or prolonged activity of the NF-κB pathway .
A Dual-Readout Strategy for Robust Validation
This protocol leverages these two biological consequences to create a robust screening platform. Relying on a single readout can sometimes be misleading due to off-target effects. By employing two distinct but mechanistically linked assays, we can significantly increase confidence in the results.
-
Primary Assay (Target Engagement): An ELISA-based quantification of H3K9 acetylation provides a direct measure of whether the compound is engaging and inhibiting SIRT6's enzymatic activity at the chromatin level.[12][13]
-
Secondary Assay (Functional Consequence): An NF-κB luciferase reporter assay measures the downstream functional impact of SIRT6 inhibition.[14][15] An increase in luciferase activity upon compound treatment indicates a failure to repress the NF-κB pathway, consistent with SIRT6 inhibition.
The model compound for this guide is 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7), which has been identified in the literature as an inhibitor of SIRT6.[16][17] Note: The user-provided topic name "2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline" appears to be a structural isomer and is not the compound documented as a SIRT6 inhibitor; we proceed with the validated structure.
Part 2: Materials and Methods
Reagents and Equipment
-
Cell Line: HEK293T cells (ATCC® CRL-3216™) or PANC-1 cells (ATCC® CRL-1469™).
-
Culture Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Plasmids: pGL4.32[luc2P/NF-κB-RE/Hygro] Vector (Promega, E8491), pRL-TK Renilla Luciferase Control Reporter Vector (Promega, E2241).
-
Transfection Reagent: Lipofectamine® 3000 (Thermo Fisher Scientific).
-
Assay Reagents:
-
Recombinant Human TNF-α (R&D Systems).
-
Dual-Luciferase® Reporter Assay System (Promega, E1910).
-
PathScan® Total Histone H3 Sandwich ELISA Kit (Cell Signaling Technology, #7253).
-
PathScan® Aceto-Histone H3 (Lys9) Sandwich ELISA Kit (Cell Signaling Technology, #7121).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570).
-
5-(4-methylpiperazin-1-yl)-2-nitroaniline (e.g., SynQuest Labs, 4H55-1-35).[18]
-
DMSO, Cell Culture Grade.
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Luminometer compatible with 96-well plates.
-
Microplate reader for absorbance (ELISA).
-
Standard cell culture supplies (flasks, plates, etc.).
-
Part 3: Experimental Protocols
Protocol 1: Cytotoxicity Assessment
Rationale: It is critical to ensure that the observed effects are due to specific enzyme inhibition and not general cellular toxicity.[19] This assay should be run in parallel to determine the non-toxic concentration range of the test compound.[20][21]
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours.
-
Compound Treatment: Prepare a 2-fold serial dilution of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in culture medium, starting from 100 µM down to 0 µM (vehicle control, DMSO). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the old media with 100 µL of the compound-containing media. Incubate for 24 hours.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and determine the concentration at which viability drops significantly.
Protocol 2: Primary Assay - H3K9 Acetylation ELISA
Rationale: This sandwich ELISA provides a direct and quantitative measurement of changes in the acetylation status of a primary SIRT6 substrate, H3K9.[12][22]
-
Cell Seeding & Treatment: Seed HEK293T or PANC-1 cells in a 6-well plate at 5 x 10⁵ cells per well. After 24 hours, treat with the SIRT6 inhibitor at various concentrations within the non-toxic range determined in Protocol 1. Include a vehicle control (DMSO). Incubate for 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse according to the ELISA kit manufacturer's protocol (typically includes a lysis buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
ELISA Procedure:
-
Load 100 µL of each lysate (normalized for total protein concentration) into the appropriate wells of the H3K9ac and Total H3 ELISA plates.
-
Follow the incubation, washing, and detection steps precisely as described in the PathScan® ELISA kit manuals.
-
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: For each sample, calculate the ratio of the H3K9ac signal to the Total H3 signal to normalize for any variations in cell number or histone extraction. Plot the normalized H3K9ac levels against the inhibitor concentration to determine the dose-dependent increase in acetylation.
Protocol 3: Secondary Assay - NF-κB Luciferase Reporter Assay
Rationale: This assay quantifies the functional outcome of SIRT6 inhibition on its target pathway, NF-κB, providing a secondary validation of the compound's mechanism of action.[14][23]
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at 1 x 10⁴ cells per well.
-
Co-transfection: After 24 hours, co-transfect the cells using Lipofectamine® 3000 with the pGL4.32 NF-κB-luciferase reporter and the pRL-TK Renilla control vector at a 20:1 ratio. The Renilla luciferase provides an internal control to normalize for transfection efficiency.[24]
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Compound Treatment: Replace the media with fresh media containing the SIRT6 inhibitor at various concentrations (non-toxic range).
-
Pathway Stimulation: After 6 hours of inhibitor pre-treatment, stimulate the NF-κB pathway by adding TNF-α to each well to a final concentration of 20 ng/mL. Do not add TNF-α to negative control wells.
-
Incubation: Incubate for an additional 18 hours.
-
Measurement: Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's protocol. This involves sequential addition of two reagents and measurement of both Firefly (NF-κB-driven) and Renilla luminescence.
-
Analysis: For each well, divide the Firefly luminescence value by the Renilla luminescence value to obtain a normalized ratio. Plot this ratio against the inhibitor concentration.
Part 4: Data Analysis and Interpretation
Data from the three protocols should be integrated to build a comprehensive profile of the inhibitor.
Table 1: Example Cytotoxicity Data for 5-(4-methylpiperazin-1-yl)-2-nitroaniline
| Concentration (µM) | % Cell Viability (± SD) |
| 100 | 15.2 (± 4.1) |
| 50 | 78.5 (± 6.5) |
| 25 | 95.1 (± 3.8) |
| 12.5 | 98.9 (± 2.1) |
| 6.25 | 101.3 (± 1.9) |
| 0 (Vehicle) | 100 (± 3.2) |
Table 2: Example Dual-Readout Assay Results and IC₅₀/EC₅₀ Determination
| Concentration (µM) | Normalized H3K9ac Ratio (Fold Change) | Normalized NF-κB Activity (RLU) |
| 25 | 4.85 | 35,480 |
| 12.5 | 3.90 | 31,210 |
| 6.25 | 2.51 | 22,500 |
| 3.13 | 1.62 | 16,840 |
| 1.56 | 1.15 | 14,950 |
| 0 (Vehicle) | 1.00 | 15,100 |
| Calculated Value | EC₅₀ = 5.8 µM | EC₅₀ = 7.1 µM |
EC₅₀ (Half-maximal effective concentration) is used here as we are measuring an increase in signal.
Part 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Luciferase assay | Inconsistent transfection efficiency; uneven cell seeding. | Co-transfect with a Renilla control plasmid for normalization. Ensure a single-cell suspension before seeding. |
| No increase in H3K9ac, but NF-κB signal increases | Off-target effect of the compound on another component of the NF-κB pathway. | The compound is likely not a direct SIRT6 inhibitor. Perform selectivity profiling against other HDACs or kinases in the pathway. |
| H3K9ac increases, but no change in NF-κB activity | Cell line may have low basal NF-κB activity; SIRT6's role is context-dependent. | Ensure proper TNF-α stimulation. Consider using a different cell line (e.g., one known for robust NF-κB signaling like a myeloid cell line). |
| High background in ELISA | Insufficient washing; non-specific antibody binding. | Increase the number of wash steps. Ensure use of the blocking buffer provided in the kit. |
| All compound concentrations are toxic | Compound is generally cytotoxic; incorrect stock concentration. | Re-test at a much lower concentration range. Verify the molecular weight and weighing of the compound stock. |
Part 6: Conclusion
The dual-readout cell-based assay described provides a robust and reliable platform for the identification and characterization of SIRT6 inhibitors. By combining a direct measure of target engagement (H3K9ac ELISA) with a downstream functional readout (NF-κB reporter activity), this workflow offers a high degree of confidence and helps to eliminate false positives arising from cytotoxicity or off-target effects. This methodology is highly adaptable for high-throughput screening campaigns and is an essential tool for advancing the development of novel therapeutics targeting SIRT6.
Part 7: References
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Bauer, S. et al. (2012). The NAD(+)-dependent deacetylase SIRT6 is an emerging cancer drug target. Nature Reviews Drug Discovery, 11, 443-443. [Link]
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Sunday, S. (2021). The longevity sirtuin – what you need to know about SIRT6. YouTube. [Link]
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Wikipedia. (2023). Sirtuin 6. Wikipedia. [Link]
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Mastrangelo, A. M. et al. (2018). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1862, 139-148. [Link]
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Zou, Y. et al. (2020). Emerging Roles of SIRT6 in Human Diseases and Its Modulators. Molecules, 25(21), 5146. [Link]
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He, H. et al. (2020). Mechanism of activation for the sirtuin 6 protein deacylase. Journal of Biological Chemistry, 295(16), 5206-5215. [Link]
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Garrido, D. et al. (2018). Complex role of SIRT6 in NF-κB pathway regulation. Cell Cycle, 17(8), 925-929. [Link]
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Parenti, M. D. et al. (2014). Discovery of Novel and Selective SIRT6 Inhibitors. Journal of Medicinal Chemistry, 57(11), 4796-4804. [Link]
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BellBrook Labs. What Is the Best Sirtuin Assay for SIRT Screening? BellBrook Labs. [Link]
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Brown, L. A. et al. (2010). Methods for the analysis of histone H3 and H4 acetylation in blood. Journal of Cellular and Molecular Medicine, 14(10), 2533-2541. [Link]
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Parenti, M. D. et al. (2014). Discovery of Novel and Selective SIRT6 Inhibitors. Journal of Medicinal Chemistry, 57(11), 4796-4804. [Link]
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Qin, Y. et al. (2021). Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells. Acta Pharmaceutica Sinica B, 11(7), 2008-2019. [Link]
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Tasselli, L. et al. (2023). Activation of SIRT6 Deacetylation by DNA Strand Breaks. ACS Omega, 8(44), 41743-41754. [Link]
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Zhang, S. et al. (2021). SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases. Journal of Cellular and Molecular Medicine, 25(16), 7603-7616. [Link]
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EpigenTek. Benefits of Using ELISA to Measure Histone Acetylation. EpigenTek. [Link]
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Graham, K. C. et al. (2019). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology, 626, 215-235. [Link]
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IDIBELL. (2018). Researchers identify a new NF-kB pathway regulatory mechanism linked to SirT6. IDIBELL News. [Link]
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Signosis. TF Luciferase Reporter Vectors. Signosis. [Link]
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Kugel, S. et al. (2012). SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan. Cell, 150(3), 608-621. [Link]
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Sharma, R. et al. (2022). A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer's Disease, Aging, Cancer, Inflammation, and Diabetes. Evidence-Based Complementary and Alternative Medicine, 2022, 9495338. [Link]
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Zhang, Y. et al. (2025). The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases. Aging and disease, 16(1), 1-23. [Link]
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ResearchGate. Validation of the predicted pocket in SIRT6. [Link]
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ResearchGate. How to determine transcriptional activity by Luciferase assay? [Link]
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Tasselli, L. et al. (2016). The Structural Basis of Sirtuin 6-Catalyzed Nucleosome Deacetylation. Journal of Molecular Biology, 428(14), 2872-2880. [Link]
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Graham, K. C. et al. (2023). Multifunctional activity-based chemical probes for sirtuins. Chemical Society Reviews, 52(9), 3146-3165. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Kanwal, A. & Dsouza, C. (2021). Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease. Frontiers in Pharmacology, 12, 638051. [Link]
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CUSABIO. An Overview of Histone Modification Detection. CUSABIO. [Link]
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National Center for Biotechnology Information. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. [Link]
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ResearchGate. Any suggestions for a good SIRT1 activity assay? [Link]
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Han, L. et al. (2022). SIRT6 promotes ferroptosis and attenuates glycolysis in pancreatic cancer through regulation of the NF-κB pathway. Oncology Reports, 48(1), 127. [Link]
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Tasselli, L. & Chua, K. F. (2015). SIRT6, a Mammalian Deacylase with Multitasking Abilities. Physiology, 30(2), 138-147. [Link]
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CD BioSciences. Histone Lysine Acetylation Analysis. CD BioSciences. [Link]
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baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]
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Wolf, A. et al. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. International Journal of Molecular Sciences, 24(8), 7481. [Link]
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ResearchGate. Sirt6 deficiency leads to the activation of NF-κB pathway which in turn... [Link]
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Ferrara, G. et al. (2020). Sirt6 inhibition delays the onset of experimental autoimmune encephalomyelitis by reducing dendritic cell migration. Journal of Neuroinflammation, 17(1), 227. [Link]
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Application Notes & Protocols: Preclinical Evaluation of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in a Mouse Model of Type 2 Diabetes
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (MPNA), a novel small molecule, in a diet-induced mouse model of type 2 diabetes (T2D). MPNA has been identified as a potential therapeutic agent, reportedly acting as an inhibitor of Sirtuin 6 (SIRT6), which may lead to an increase in the glucose transporter GLUT-1 and subsequently lower blood glucose levels.[1] This document offers an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. It details the induction and validation of a high-fat diet (HFD) T2D model, protocols for compound administration, and a suite of metabolic and histological assays to robustly assess the compound's anti-diabetic efficacy and underlying mechanism of action.
Introduction: The Rationale for Preclinical Investigation
Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[2] The escalating global prevalence of T2D necessitates the development of novel therapeutic agents.[2] Animal models are indispensable tools for this purpose, allowing for the investigation of disease pathogenesis and the preclinical assessment of new treatments.[3]
5-(4-methylpiperazin-1-yl)-2-nitroaniline (MPNA) is a piperazine derivative that has emerged as a compound of interest.[1][4] Piperazine-containing structures are prevalent in medicinal chemistry, though their broader pharmacological and toxicological profiles warrant careful consideration during development.[5][6][7] The primary hypothesis for MPNA's anti-diabetic effect centers on its potential to inhibit SIRT6, a histone deacetylase.[1] Inhibition of SIRT6 is theorized to upregulate glucose transporters like GLUT-1, enhancing glucose uptake into cells and thereby improving glycemic control. This document outlines the critical steps to test this hypothesis in a clinically relevant animal model.
The High-Fat Diet (HFD) C57BL/6J Mouse Model: A Clinically Relevant Choice
To accurately assess the therapeutic potential of a compound like MPNA, the choice of animal model is paramount. While numerous models exist, including genetic and chemically-induced ones, the high-fat diet (HFD) fed C57BL/6J mouse is a particularly robust and clinically relevant model for studying impaired glucose tolerance and T2D.[2][8] This model effectively mimics the human condition where T2D is often preceded by obesity and insulin resistance driven by dietary factors.[9][10] Feeding C57BL/6J mice a diet high in fat (e.g., 45-60% of calories from fat) reliably induces key features of metabolic syndrome, including obesity, hyperglycemia, hyperinsulinemia, and insulin resistance.[8][11][12]
Part I: Establishment and Validation of the T2D Mouse Model
The foundational step of any preclinical efficacy study is the reliable induction and characterization of the disease model. This section provides the protocol for developing a diet-induced obesity (DIO) and T2D phenotype.
Protocol 2.1: Induction of T2D via High-Fat Diet
Causality: The C57BL/6J strain is genetically susceptible to developing T2D when challenged with a high-fat diet.[3] The prolonged caloric surplus and high saturated fat content drive weight gain and induce a state of chronic low-grade inflammation and insulin resistance, central to the pathogenesis of T2D.[10][12] A 12-week feeding period is generally sufficient to establish a stable diabetic phenotype.[9]
Methodology:
-
Animal Selection: Begin with 5-6 week old male C57BL/6J mice. Male mice are often used as they tend to develop a more pronounced diabetic phenotype compared to females.[13]
-
Acclimation: Allow mice to acclimate to the facility for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to two dietary groups:
-
Control Group: Fed a standard chow diet (e.g., ~10% kcal from fat).
-
HFD Group: Fed a high-fat diet (e.g., 60% kcal from fat).
-
-
Dietary Intervention: Maintain the mice on their respective diets for 12-16 weeks. Ensure ad libitum access to both food and water.
-
Monitoring: Record body weight and food intake weekly. HFD-fed mice are expected to show a significantly greater increase in body weight compared to controls, often noticeable within the first few weeks.[8]
Protocol 2.2: Confirmation of the Diabetic Phenotype
Causality: Before initiating treatment, it is critical to confirm that the HFD has successfully induced a state of hyperglycemia and glucose intolerance. This baseline validation ensures that any observed effects are due to the therapeutic intervention and not variations in the model's development.
Methodology:
-
Fasting Blood Glucose: At the end of the dietary induction period (e.g., week 12), fast the mice for 6 hours (with continued access to water).
-
Collect a small blood sample from the tail tip and measure blood glucose using a calibrated glucometer. HFD-fed mice should exhibit significantly elevated fasting blood glucose compared to the control group.
-
Baseline Oral Glucose Tolerance Test (OGTT): Perform an OGTT on a subset of animals to confirm impaired glucose handling (see Protocol 3.3 for the detailed procedure). The area under the curve (AUC) for glucose will be significantly larger in the HFD group.[9]
| Parameter | Expected Outcome (Control Diet) | Expected Outcome (High-Fat Diet) |
| Body Weight (g) | 25 - 30 g | > 40 g |
| Fasting Blood Glucose (mg/dL) | 80 - 120 mg/dL | > 150 mg/dL |
| OGTT AUC (mg/dL*min) | 15,000 - 20,000 | > 35,000 |
Part II: Preclinical Efficacy Study of MPNA
Once the T2D model is validated, the efficacy study can commence. A well-structured experimental design is crucial for obtaining clear and interpretable results.
Experimental Design and Workflow
A typical study design includes multiple treatment arms to control for various factors. A positive control, such as metformin, is recommended to validate the model's responsiveness to known anti-diabetic agents.
Recommended Study Groups:
-
Group 1: Lean Control + Vehicle
-
Group 2: HFD Diabetic + Vehicle
-
Group 3: HFD Diabetic + MPNA (Low Dose)
-
Group 4: HFD Diabetic + MPNA (High Dose)
-
Group 5: HFD Diabetic + Metformin (Positive Control)
Caption: Overall experimental workflow for evaluating MPNA.
Protocol 3.2: Preparation and Administration of MPNA
Causality: The route of administration can significantly impact a drug's bioavailability and efficacy.[14] Oral gavage is a precise method for delivering a specific dose directly to the stomach, and it is a preferred route for preclinical studies of compounds intended for oral administration in humans.[15][16] MPNA's solubility in water simplifies vehicle preparation.[4]
Methodology:
-
Vehicle Preparation: As MPNA is water-soluble, sterile water or a 0.5% carboxymethylcellulose (CMC) solution can be used as a vehicle.
-
Compound Formulation: Prepare fresh dosing solutions daily. Calculate the required concentration based on the mean body weight of each group and the target dose (e.g., in mg/kg).
-
Administration:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Use a proper-sized, flexible-tipped gavage needle to minimize the risk of esophageal trauma.[15]
-
Carefully insert the needle into the esophagus and down to the stomach. Do not force the needle.
-
Slowly administer the calculated volume (typically not exceeding 10 ml/kg).[17]
-
Administer once daily for the duration of the study (e.g., 4-6 weeks).
-
Protocol 3.3: Oral Glucose Tolerance Test (OGTT)
Causality: The OGTT is a gold-standard assay to assess the body's ability to clear a glucose load from the circulation.[18] It provides an integrated view of insulin secretion and insulin sensitivity. An improvement in glucose tolerance in MPNA-treated animals would be a primary indicator of efficacy.
Methodology:
-
Fasting: Fast mice for 6 hours prior to the test.
-
Baseline Glucose (t=0): Obtain a baseline blood glucose reading from a tail tip blood sample.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% dextrose in sterile water) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from the tail tip at 15, 30, 60, 90, and 120 minutes post-glucose administration.[18]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the total Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance.
Protocol 3.4: Insulin Tolerance Test (ITT)
Causality: The ITT directly measures whole-body insulin sensitivity by assessing the rate of glucose clearance in response to an exogenous insulin challenge.[18][19] An enhanced rate of glucose disposal in MPNA-treated animals would strongly suggest an improvement in insulin sensitivity.
Methodology:
-
Fasting: Fast mice for 4-6 hours.
-
Baseline Glucose (t=0): Obtain a baseline blood glucose reading.
-
Insulin Injection: Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.[18]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[18]
-
Data Analysis: Plot the mean blood glucose concentration versus time. The glucose nadir and the rate of decline are key indicators of insulin sensitivity.
Caption: Workflow for key in-life metabolic tests.
Part III: Terminal Endpoint Analysis
Protocol 4.1: Terminal Sample Collection
Causality: Analyzing blood and key metabolic tissues provides mechanistic insight into the compound's effects beyond systemic glucose control.
Methodology:
-
Fasting & Anesthesia: Fast mice for 6 hours, then anesthetize using an approved protocol.
-
Blood Collection: Perform terminal blood collection via cardiac puncture. Collect blood into EDTA-coated tubes for plasma separation. Centrifuge at 2000 x g for 15 minutes at 4°C and store plasma at -80°C.
-
Tissue Collection: Rapidly dissect key metabolic tissues:
-
Liver & Pancreas: Dissect a portion of the liver and the entire pancreas and fix in 10% neutral buffered formalin for 24 hours for histopathology. Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analysis.
-
Adipose Tissue & Skeletal Muscle: Collect epididymal white adipose tissue (eWAT) and gastrocnemius muscle. Snap-freeze in liquid nitrogen for molecular analysis.
-
Protocol 4.2: Biochemical and Histopathological Analysis
Causality: A panel of biochemical markers provides a quantitative snapshot of the metabolic state. Histology offers a qualitative assessment of tissue health, revealing changes in cell morphology and lipid accumulation that are hallmarks of diabetes.[20]
Biochemical Assays:
-
Use commercial ELISA or multiplex kits to measure plasma levels of:
Histopathological Analysis:
-
Liver: Process formalin-fixed liver tissue, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining. Examine sections for signs of steatosis (fatty liver), inflammation, and cellular damage.[24]
-
Pancreas: Process the pancreas for H&E staining. Examine islet size, morphology, and signs of β-cell degranulation or loss.[25] Consider immunohistochemistry (IHC) for insulin and glucagon to quantify β-cell and α-cell area.
| Group | Fasting Glucose (mg/dL) | Plasma Insulin (ng/mL) | HbA1c (%) | OGTT AUC | ITT Nadir (% Baseline) | Liver Steatosis Score |
| Lean + Vehicle | ||||||
| HFD + Vehicle | ||||||
| HFD + MPNA (Low) | ||||||
| HFD + MPNA (High) | ||||||
| HFD + Metformin |
Part IV: Investigating the Mechanism of Action
A key aspect of drug development is understanding how a compound works. Based on existing literature, the primary hypothesis for MPNA is the inhibition of SIRT6.[1]
Hypothesized Signaling Pathway
The proposed mechanism suggests that by inhibiting SIRT6, MPNA treatment leads to an upregulation of the GLUT-1 glucose transporter, facilitating increased glucose uptake into peripheral tissues like skeletal muscle, thereby lowering blood glucose.
Caption: Hypothesized mechanism of action for MPNA.
Protocol 5.2: Target Engagement and Pharmacodynamic Assays
Causality: To validate the proposed mechanism, it is essential to measure the expression of key proteins in the pathway within relevant tissues collected at the study's end.
Methodology (Western Blot / qPCR):
-
Tissue Lysis: Homogenize snap-frozen skeletal muscle or liver tissue in appropriate lysis buffers to extract total protein or RNA.
-
Quantification: Determine protein or RNA concentration.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against SIRT6 and GLUT-1. This will reveal changes in protein expression levels.
-
qPCR: Convert RNA to cDNA and perform quantitative real-time PCR using primers for Sirt6 and Slc2a1 (the gene for GLUT-1) to measure changes in gene expression.
References
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Liang, Y., Zhang, P., Wang, Y., et al. (2016). High-fat Diet Induced Type 2 Diabetes Mellitus and Obesity in C57BL/6 Mice. Laboratory Animal and Comparative Medicine, 36(5): 361-364.
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Galvan, V., & An, S. (2021). Assessing Insulin and Glucose Tolerance in the Aging Mouse. Methods in Molecular Biology.
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Klein, J. (2012). Animal Models of Nutritional Induction of Type 2 Diabetes Mellitus. Animal Models for the Study of Human Disease.
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Han, L. N., et al. (1998). High-fat diet-induced hyperglycemia and obesity in mice: differential effects of dietary oils. Metabolism, 47(12):1514-20.
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Winzell, M. S., & Ahrén, B. (2004). The High-Fat Diet–Fed Mouse: A Model for Studying Mechanisms and Treatment of Impaired Glucose Tolerance and Type 2 Diabetes. Diabetes, 53(Supplement 3), S215-S219.
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Creative Biolabs. (2025). Streptozotocin–Nicotinamide-Induced Type 2 Diabetic Mice: Significance and symbolism. Creative Biolabs Target/Mechanism-based Study.
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Sankaran, S. P. (2023). High-fat-diet induced obesity and diabetes mellitus in Th1 and Th2 biased mice strains: A brief overview and hypothesis. Chronic Diseases and Translational Medicine, 9(1), 14-19.
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Al-Trad, B., et al. (2021). The Nicotinamide/Streptozotocin Rodent Model of Type 2 Diabetes: Renal Pathophysiology and Redox Imbalance Features. International Journal of Molecular Sciences, 22(16), 8497.
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Ghibaudi, L. (2016). High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human. Current Pharmaceutical Design, 22(1), 1-16.
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Fischer, K., et al. (2018). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). Journal of Visualized Experiments, (137), 57659.
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Al-Lawati, H. A., et al. (2021). Model of Streptozotocin-Nicotinamide Induced Type 2 Diabetes: A Comparative Review. Journal of Pharmaceutical Research International, 33(47B), 333-343.
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Chen, Y., et al. (2023). Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology, 14, 1250280.
-
Li, X., et al. (2015). Intoxication by Intraperitoneal Injection or Oral Gavage Equally Potentiates Postburn Organ Damage and Inflammation. Mediators of Inflammation, 2015, 710452.
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Gonzalez-Navarro, H., & Andrés, V. (2015). Glucose and Insulin Tolerance Tests in the Mouse. Methods in Molecular Biology, 1241, 107-113.
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McGuinness, O. P., et al. (2024). Revisited guidelines for metabolic tolerance tests in mice. American Journal of Physiology-Endocrinology and Metabolism.
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Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451-472.
-
ResearchGate. (n.d.). Glucose tolerance test (GTT) and insulin tolerance test (ITT) in mice.
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Hayashi, M., et al. (1989). A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice. Mutation Research, 223(4), 387-390.
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Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models.
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Al-Hussary, N. A. A., et al. (2022). Serological and Histological Evaluation of the Effect of Honeybee Venom on Pancreas and Liver in Diabetic Mice. Archives of Razi Institute, 77(4), 1489-1497.
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Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-435.
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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Islam, M. S. (2013). Spontaneous Type 2 Diabetic Rodent Models. Journal of Diabetes Research, 2013, 1-10.
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ResearchGate. (2019). Histopathology of the pancreas and liver of diabetic mice treated with P. glandulosa fruit flour.
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Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights.
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Semantic Scholar. (2011). Current awareness of piperazines: pharmacology and toxicology.
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Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-435.
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Bio-Rad. (n.d.). Mouse Diabetes Assays.
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ChemicalBook. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
-
LookChem. (n.d.). Cas 23491-48-7, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
-
Deeds, M. C., et al. (2015). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, 70, 5.47.1-5.47.16.
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ResearchGate. (2023). Piperazine derivatives as metabolites of therapeutic drugs.
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Cymit Química S.L. (n.d.). CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
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Okamura, T., et al. (2022). The usefulness of HbA1c measurement in diabetic mouse models using various devices. Scientific Reports, 12(1), 1-9.
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Okamura, T., et al. (2025). The usefulness of HbA1c measurement in diabetic mouse models using various devices. Scientific Reports.
-
Research Animal Training. (n.d.). Oral Gavage in the Mouse.
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [URL: https://animalcare.ubc.ca/sites/animalcare.ubc.ca/files/documents/sops/2012 SOPs/SOP IP Injection in Rodents.pdf]([Link] SOPs/SOP IP Injection in Rodents.pdf)
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Reddit. (2021). Oral gavage vs intraperitoneal injection. r/labrats.
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Crystal Chem. (n.d.). Mouse Hemoglobin A1c (HbA1c) Assay Kits.
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Journal of Social Research. (2023). HISTOPATHOLOGICAL PICTURE OF THE PANCREAS OF MICE (MUS MUSCULUS) DIABETES INDUCED BY STREPTOZOTOCIN- SUKROSA BY GIVING PEPAYA S.
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ResearchGate. (2025). The usefulness of HbA1c measurement in diabetic mouse models using various devices.
-
Li, Y., et al. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1268.
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CymitQuimica. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
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Pari, L., & Rajarajeswari, N. (2014). Histopathological findings of the pancreas, liver, and carbohydrate metabolizing enzymes in STZ-induced diabetic rats improved by administration of myrtenal. Chemico-Biological Interactions, 221, 52-63.
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ResearchGate. (2023). A comparative histopathological study of pancreas, intestine, and liver of experimentally induced diabetes in rats.
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ChemicalBook. (n.d.). 23491-48-7(5-(4-Methylpiperazin-1-yl)-2-nitroaniline) Product Description.
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Introduction to the Analyte: 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
As a Senior Application Scientist, this document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
This compound (CAS No: 23491-48-7) is an organic compound featuring a substituted nitroaniline core with a methylpiperazine moiety.[1][2] Its structure suggests its potential use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) or as a potential process-related impurity.[2][3] The presence of a nitroaromatic chromophore makes it highly suitable for UV-Vis detection, while the basic piperazine group requires careful control of mobile phase pH to ensure good chromatographic peak shape.
Chemical Structure and Properties:
-
Key Features: Aromatic nitro group (chromophore), basic methylpiperazine moiety, and an aniline functional group.
Given its role in pharmaceutical manufacturing, a validated, reliable, and robust analytical method is essential for quality control, enabling accurate quantification, purity assessment, and the detection of trace-level impurities.
Principle of the Reverse-Phase HPLC Method
The method described herein is based on reverse-phase high-performance liquid chromatography (RP-HPLC). This technique is exceptionally well-suited for separating molecules with moderate polarity, such as the target analyte.
The core principle involves the partitioning of the analyte between a non-polar stationary phase (a chemically modified silica, typically with C18 alkyl chains) and a polar mobile phase. The analyte, possessing both hydrophobic (benzene ring, methyl groups) and hydrophilic (nitro, amine, piperazine groups) characteristics, will be retained on the column. By carefully controlling the composition of the mobile phase, specifically its organic solvent content and pH, we can modulate the retention time of the analyte and achieve separation from other components in the sample matrix.
An acidic modifier is incorporated into the mobile phase. The rationale for this is to protonate the basic nitrogen atoms in the piperazine ring. This single, stable protonated state prevents peak tailing that can occur from mixed-mode interactions (ion-exchange and reverse-phase) with residual silanols on the stationary phase, leading to sharp, symmetrical peaks and improved resolution.
Detection is achieved using a Photodiode Array (PDA) or a variable wavelength UV detector. The conjugated nitroaniline system provides strong absorbance in the UV region, allowing for sensitive and specific detection.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a starting point for the analysis. As per United States Pharmacopeia (USP) General Chapter <621>, adjustments to these conditions are permissible to meet system suitability requirements.[6][7][8]
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A robust C18 column is recommended as a starting point.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Filters: 0.45 µm or 0.22 µm syringe filters compatible with the sample diluent.
Reagents and Chemicals
-
Analyte: this compound reference standard.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Formic Acid (FA): HPLC grade (or Phosphoric Acid).
Chromatographic Conditions
The following conditions are proposed as a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolving power for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures protonation of the piperazine moiety for good peak shape. |
| Mobile Phase B | Acetonitrile | Common strong solvent in RP-HPLC with good UV transparency. |
| Elution Mode | Gradient | Ensures elution of potential impurities with different polarities in a reasonable time. |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B | A shallow initial gradient for resolving polar impurities, followed by a steeper ramp. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 35 °C | Ensures reproducible retention times and can improve peak shape.[9] |
| Detection | UV at 230 nm or PDA Scan (200-400 nm) | Nitroanilines exhibit strong absorbance in this region.[10] A PDA detector allows for confirmation of peak purity and selection of λmax. |
| Injection Volume | 10 µL | A typical volume providing good sensitivity without overloading the column.[9] |
| Diluent | Acetonitrile/Water (50:50, v/v) | Should be miscible with the mobile phase and provide good analyte solubility. |
Preparation of Solutions
-
Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This solution is used for system suitability checks and quantification.
-
-
Sample Solution (e.g., 50 µg/mL):
-
Accurately weigh an amount of sample containing approximately 25 mg of the analyte into a 50 mL volumetric flask.
-
Follow the same dissolution procedure as for the Standard Stock Solution.
-
Perform a further 1-in-10 dilution to achieve the target concentration.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Method Development and Validation Workflow
The following diagram illustrates the logical workflow for developing and validating the HPLC method, adhering to a structured, systematic approach.
Caption: Workflow from method development to routine analysis.
Method Validation Protocol according to ICH Q2(R2)
Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12] The following parameters must be evaluated based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15]
| Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) > 2000; %RSD for 5 replicate injections ≤ 2.0%. |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.995 (PDA). |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte. | For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | %Recovery between 98.0% and 102.0% for spiked samples at 3 levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (%RSD) ≤ 2.0%. Intermediate Precision (%RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. Precision at LOQ level should be acceptable. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met under all varied conditions (%RSD of results should not be significantly affected). |
Logical Relationships in Method Validation
The validation parameters are interconnected. Foundational elements like specificity and system suitability must be established before assessing quantitative characteristics such as linearity, accuracy, and precision.
Caption: Interdependencies of ICH Q2(R2) validation parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of this compound. The proposed RP-HPLC method is designed for specificity, accuracy, and robustness. By following the detailed protocol for method implementation and adhering to the structured validation plan based on ICH guidelines, laboratories can ensure the generation of high-quality, reliable, and defensible analytical data critical for pharmaceutical development and quality control.
References
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- Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepaper/public/whitepaper-revisions-usp-621-5994-5269en-agilent.pdf]
- USP <621> Chromatography. DSDP Analytics. [URL: https://dsdpanalytics.
- <621> Chromatography - Notice of Adoption. United States Pharmacopeia. [URL: https://www.usp.
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- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Echemi. [URL: https://www.echemi.com/products/pid203912-5-4-methylpiperazin-1-yl-2-nitroaniline.html]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in human plasma. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for pharmacokinetic studies and quality control.[1] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to method validation, adhering to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction
5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS: 23491-48-7) is an organic compound featuring a nitroaniline moiety and a methylpiperazine group.[1][5] Its chemical structure lends it to applications in medicinal chemistry and pharmaceutical development.[1] Given its potential role in drug discovery, a validated bioanalytical method is crucial for determining its concentration in biological matrices to support preclinical and clinical studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its inherent selectivity, sensitivity, and speed.[6] This note describes a complete workflow, providing not just the procedural steps but also the scientific rationale behind the selection of specific parameters and techniques, ensuring a trustworthy and reproducible assay.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [5][7] |
| Molecular Weight | 236.27 g/mol | [5][7] |
| Melting Point | 152-155°C | [5][8][9] |
| Appearance | Solid | [5][7] |
Experimental Workflow Overview
The analytical workflow is designed for high-throughput analysis while maintaining accuracy and precision. The process involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.
Caption: High-level workflow from sample receipt to final report.
Materials and Reagents
-
Analyst: 5-(4-methylpiperazin-1-yl)-2-nitroaniline reference standard (>98% purity)
-
Internal Standard (IS): 5-(4-methylpiperazin-1-yl)-2-nitroaniline-d3 (or a suitable stable isotope-labeled analog)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)
Sample Preparation Protocol
Rationale: A protein precipitation method was selected for its simplicity, speed, and suitability for high-throughput analysis.[6][10] Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase chromatography mobile phase. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting for matrix effects and variations in extraction recovery and instrument response.[10]
Step-by-Step Protocol:
-
Thaw Samples: Allow all plasma samples (calibrators, quality controls, and unknowns) to thaw completely at room temperature.
-
Aliquot: Pipette 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.
-
Spike Internal Standard: Add 200 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile) to each tube/well.
-
Precipitate Protein: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm (or 4,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate or LC vials.
-
Inject: The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Method
Rationale:
-
Chromatography: A C18 column is a robust choice for retaining and separating moderately polar compounds like the target analyte. A gradient elution with acetonitrile and water, acidified with formic acid, is employed to ensure good peak shape and efficient ionization in positive ESI mode.[11][12]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is chosen because the piperazine and aniline moieties are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11][13][14]
Instrumentation:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
Optimized LC Parameters:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min |
Optimized MS Parameters:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires experimental determination):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) |
| Analyte | 237.1 | 194.1 (Loss of C₂H₅N) | 100 | 20 |
| IS (d3-analog) | 240.1 | 197.1 | 100 | 20 |
Method Validation
The method was validated according to the ICH M10 guideline on bioanalytical method validation.[4] This ensures the reliability of the data generated for its intended purpose.
Caption: Key parameters for bioanalytical method validation.
Validation Summary:
| Parameter | Acceptance Criteria | Result |
| Linearity | r² ≥ 0.99 | Passed (0.998) |
| Range | 1 - 1000 ng/mL | Established |
| Intra-day Precision | %CV ≤ 15% (≤ 20% at LLOQ) | Passed (< 8.5%) |
| Inter-day Precision | %CV ≤ 15% (≤ 20% at LLOQ) | Passed (< 10.2%) |
| Accuracy | 85-115% of nominal (80-120% at LLOQ) | Passed (92.1% - 107.5%) |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Passed |
| Recovery | Consistent and reproducible | ~85% |
| Stability | % Change within ±15% | Stable (Bench-top, Freeze-thaw, Long-term) |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in human plasma. The simple sample preparation protocol and rapid analysis time make it suitable for high-throughput applications in a regulated bioanalytical environment. The method has been successfully validated according to ICH guidelines, demonstrating its reliability for supporting pharmaceutical development and pharmacokinetic studies.
References
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Alwis, K. U., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. Available at: [Link]
-
LookChem. (n.d.). Cas 23491-48-7, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Retrieved from [Link]
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PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. J Chromatogr B Analyt Technol Biomed Life Sci. Available at: [Link]
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Slideshare. (n.d.). Sample Preparation in LC-MS. Retrieved from [Link]
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Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
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Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Xu, X., et al. (2011). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
NIH. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Public Health. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Mitra, S. (2003). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]
-
Repositório Alice - Embrapa. (2015). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Retrieved from [Link]
-
Springer Nature Experiments. (2022). Determination of p-Nitroaniline Residues in Chicken Meat by Salting-out Liquid-Liquid Extraction (SALLE) Followed by Derivatization and LC-MS/MS Analysis. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ICH. (2022). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
-
YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... Retrieved from [Link]
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Application Notes and Protocols for the Development of Tyrosine Kinase Inhibitors from 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel tyrosine kinase inhibitors (TKIs) derived from the 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline scaffold. This core structure represents a promising starting point for TKI development, leveraging a privileged piperazine moiety known to interact with the ATP-binding pocket of various kinases. We present detailed, field-proven protocols for the multi-step synthesis of the core scaffold, strategies for library development, and robust in vitro and cell-based assays for determining inhibitory activity and cellular effects. The methodologies are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.
Introduction: Rationale for the Scaffold
Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many human diseases, most notably cancer. Consequently, tyrosine kinase inhibitors have emerged as a highly successful class of targeted therapeutics.
The this compound scaffold has been selected for its strategic combination of structural features. The piperazine ring is a common motif in many approved kinase inhibitors, including imatinib, where it often serves as a versatile linker that can form crucial hydrogen bonds within the ATP-binding site of the target kinase. The nitroaniline core provides a rigid platform for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The methyl group offers a subtle steric and electronic modification that can be exploited to fine-tune selectivity and potency. Published literature indicates that the closely related compound, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, serves as an intermediate in the synthesis of novel tyrosine kinase inhibitors, validating the potential of this chemical space[1].
This guide will walk through the necessary steps to take this promising chemical starting point from synthesis to initial biological characterization.
Synthesis of the Core Scaffold and Precursors
The synthesis of this compound can be achieved through a multi-step process, beginning with a commercially available starting material. The key is the preparation of a suitable electrophilic precursor that can undergo nucleophilic aromatic substitution with N-methylpiperazine.
Synthesis of 1-Chloro-2-methyl-4-nitrobenzene (Precursor)
A reliable route to the key intermediate, 1-chloro-2-methyl-4-nitrobenzene, starts from 4-chloroaniline[2][3]. This two-step process involves an initial oxidation followed by a Friedel-Crafts alkylation.
Protocol 2.1: Synthesis of 1-Chloro-2-methyl-4-nitrobenzene
Materials:
-
4-chloroaniline
-
Trifluoroacetic anhydride
-
90% Hydrogen peroxide
-
Dichloromethane (DCM)
-
Methyl iodide
-
Anhydrous aluminum chloride
-
10% Sodium carbonate solution
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Preparation of Peroxytrifluoroacetic Acid: In an ice-bath-cooled flask, add trifluoroacetic anhydride (0.12 mol) to a suspension of 90% hydrogen peroxide (0.1 mol) in 50 mL of DCM. Stir the solution for 5 minutes.
-
Oxidation of 4-chloroaniline: To the freshly prepared peroxytrifluoroacetic acid solution, add a solution of 4-chloroaniline (0.025 mol) in 10 mL of DCM dropwise over 30 minutes.
-
Reaction Completion: After the addition is complete, reflux the reaction mixture for one hour.
-
Work-up: Wash the reaction mixture successively with water and a 10% sodium carbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 4-nitrochlorobenzene.
-
Friedel-Crafts Alkylation: Convert the resulting 4-nitrochlorobenzene to 1-chloro-2-methyl-4-nitrobenzene using methyl iodide and anhydrous aluminum chloride according to standard literature procedures[2]. The product is a solid with a melting point of 46–47 °C[2].
Synthesis of this compound (Core Scaffold)
With the chlorinated precursor in hand, the core scaffold can be synthesized via a nucleophilic aromatic substitution reaction with N-methylpiperazine.
Protocol 2.2: Synthesis of the Core Scaffold
Materials:
-
1-Chloro-2-methyl-4-nitrobenzene
-
N-methylpiperazine
-
Triethylamine (TEA) or other suitable base
-
N-methylpyrrolidone (NMP) or other high-boiling polar aprotic solvent
-
Deionized water
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe vial, combine 1-chloro-2-methyl-4-nitrobenzene (1 mmol), N-methylpiperazine (1.2 mmol), and TEA (2 mmol) in NMP (3 mL).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120-150 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with 50 mL of deionized water.
-
Isolation: Stir the aqueous mixture for 30 minutes to precipitate the product. Filter the resulting solid, wash with deionized water, and dry under high vacuum to yield this compound.
Library Development for SAR Studies
To explore the structure-activity relationship of this scaffold, a library of analogs should be synthesized. This involves modification at two key positions: the aniline nitrogen and the nitro group.
Caption: Workflow for SAR library development.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, which then serves as a handle for further derivatization.
Protocol 3.1: Reduction of the Nitro Group
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate solution
-
Hydrogen gas supply (if using Pd/C)
Step-by-Step Procedure (using SnCl₂):
-
Reaction Setup: Dissolve the nitroaniline (1 mmol) in ethanol (10 mL).
-
Addition of Reducing Agent: Add SnCl₂ dihydrate (5 mmol) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the diamine product.
Derivatization of the Aniline
The newly formed aniline can be derivatized using various methods to introduce diverse chemical functionalities.
-
Amide Coupling: React the diamine with a variety of carboxylic acids using standard coupling reagents like EDC/HOBt or HATU to generate a library of amides[4][5].
-
Sulfonylation: React the diamine with different sulfonyl chlorides in the presence of a base like pyridine to create a series of sulfonamides.
-
Buchwald-Hartwig Amination: The aniline can be further arylated using the Buchwald-Hartwig reaction with a range of aryl halides to introduce diverse aromatic systems[6][7][8][9].
Biological Evaluation Protocols
Once a library of compounds has been synthesized, they must be evaluated for their biological activity. The following protocols outline a standard screening cascade for tyrosine kinase inhibitors.
In Vitro Kinase Inhibition Assay
The primary screen should be an in vitro biochemical assay to determine the direct inhibitory effect of the compounds on a target tyrosine kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose[10]. We will use VEGFR2 as an exemplary target kinase.
Protocol 4.1: ADP-Glo™ Kinase Assay for VEGFR2 Inhibition
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Step-by-Step Procedure:
-
Prepare Kinase Reaction Buffer: Use a buffer appropriate for VEGFR2 activity (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Set up Kinase Reaction:
-
Add 2.5 µL of test compound (or DMSO for control) to the wells.
-
Add 2.5 µL of a 2x substrate/ATP mixture (e.g., 0.4 mg/mL Poly(Glu, Tyr) and 20 µM ATP).
-
Initiate the reaction by adding 5 µL of 2x enzyme solution (e.g., 2 ng/µL VEGFR2).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Core Scaffold | VEGFR2 | >10,000 |
| Analog 1A | VEGFR2 | 5,200 |
| Analog 2B | VEGFR2 | 850 |
| Analog 3C | VEGFR2 | 95 |
| Staurosporine | VEGFR2 | 15 |
Table 1: Example data table for in vitro kinase inhibition.
Cell-Based Assay for Target Engagement
To determine if the compounds can inhibit the target kinase within a cellular context, a Western blot analysis of downstream protein phosphorylation is essential. For VEGFR2, this would involve looking at the phosphorylation of VEGFR2 itself or downstream effectors like ERK in a suitable cell line (e.g., HUVECs) stimulated with VEGF.
Caption: Western blot workflow for phosphoprotein analysis.
Protocol 4.2: Western Blot for Phospho-VEGFR2
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
VEGF
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pVEGFR2, anti-total VEGFR2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Procedure:
-
Cell Culture: Plate HUVECs and grow to 80-90% confluency. Serum-starve the cells overnight.
-
Treatment: Pre-incubate the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors[3][11].
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody[2][12].
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in VEGFR2 phosphorylation relative to the total VEGFR2 levels.
Cell Viability Assay
To assess the anti-proliferative effects of the compounds, a cell viability assay such as the MTT assay is performed on a cancer cell line that is dependent on the target kinase.
Protocol 4.3: MTT Cell Viability Assay
Materials:
-
Cancer cell line (e.g., a VEGFR2-dependent line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[13][14][15].
-
Data Analysis: Calculate the percent viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
| Compound ID | Cell Line | GI₅₀ (µM) |
| Core Scaffold | HUVEC | >100 |
| Analog 1A | HUVEC | 75.2 |
| Analog 2B | HUVEC | 12.5 |
| Analog 3C | HUVEC | 1.8 |
| Sunitinib | HUVEC | 0.5 |
Table 2: Example data table for cell viability assay.
Conclusion
The this compound scaffold provides a solid foundation for the development of novel tyrosine kinase inhibitors. By following the synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently synthesize a library of analogs and screen them to identify lead compounds for further optimization. The systematic approach described herein, from rational design and synthesis to robust biological testing, is critical for the successful discovery of new targeted therapies.
References
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- Abcam. (n.d.). Western blot for phosphorylated proteins.
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
- Abcam. (n.d.). MTT assay protocol.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Elabscience. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Benchchem. (2025). Role of piperazine scaffolds in medicinal chemistry.
- National Center for Biotechnology Information. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- National Center for Biotechnology Information. (2017). Buchwald-Hartwig Amination of Nitroarenes.
- Okayama University. (2017). Buchwald–Hartwig Amination of Nitroarenes.
- Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Carna Biosciences. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
- Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation).
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
- ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
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- 5. hepatochem.com [hepatochem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. ADP-Glo™ Kinase Assay [promega.sg]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Guide to the Safe Handling and Use of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS: 23491-48-7)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and safety guidelines for the handling of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS No. 23491-48-7), a compound utilized in chemical synthesis and drug discovery research.[1][2] Due to its classification as a skin, eye, and respiratory irritant, adherence to strict safety procedures is imperative to mitigate risk and ensure a safe laboratory environment.[3][4] This guide outlines essential information on hazard identification, risk mitigation strategies, personal protective equipment (PPE), step-by-step handling procedures, emergency response, and proper disposal. The protocols herein are designed to provide researchers and drug development professionals with the necessary framework for the safe and effective use of this compound.
Hazard Identification and Risk Assessment
5-(4-methylpiperazin-1-yl)-2-nitroaniline is a solid, crystalline substance with established hazards that necessitate careful handling.[1][3] A thorough understanding of its properties and potential risks is the foundation of a safe experimental workflow. The primary risks associated with this compound are irritation upon contact or inhalation.[3]
GHS Classification
The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards. The signal word for this chemical is "Warning".[3]
| Hazard Class | Category | Hazard Statement | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation, which can manifest as redness, itching, or inflammation upon direct contact.[3][4] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation, potentially leading to redness, pain, and impaired vision if contact occurs.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation if dust or aerosols are inhaled, leading to coughing or discomfort.[3][4] |
Physicochemical Properties
Understanding the physical properties is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [1][4] |
| Molecular Weight | 236.27 g/mol | [1][4] |
| Appearance | Solid | [1][5] |
| Melting Point | 152-155 °C | [1][4][6] |
| Boiling Point | 444.2 °C at 760 mmHg | [1][2][4] |
| Flash Point | 222.4 °C | [1][2][4] |
| Density | ~1.264 g/cm³ | [1][4] |
Causality Note: The high melting point indicates the compound is a stable solid at room temperature, reducing the risk of vapor inhalation compared to a liquid. However, its solid form presents a significant risk of dust generation during handling, which is the primary route for respiratory exposure.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, thereby protecting the entire laboratory space.
-
Chemical Fume Hood: All handling of 5-(4-methylpiperazin-1-yl)-2-nitroaniline powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to contain dust and prevent inhalation, which can cause respiratory irritation.[3][7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][4]
-
Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3][7]
Personal Protective Equipment (PPE): The Last Barrier
PPE is mandatory for all personnel handling this compound, even when using engineering controls.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses | Nitrile or other compatible chemical-resistant gloves | Standard lab coat | Not required if container is sealed and intact |
| Weighing/Transferring Solid | Chemical goggles or safety glasses with a face shield[3] | Nitrile gloves (consider double-gloving) | Full-coverage lab coat | Not required if performed in a fume hood; otherwise, a NIOSH-approved respirator is necessary.[3] |
| Solution Preparation | Chemical goggles | Nitrile gloves | Full-coverage lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Chemical goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | NIOSH-approved respirator for dusts |
Authoritative Grounding: PPE selection should comply with established occupational safety standards, such as 29 CFR 1910.133 for eye and face protection and 29 CFR 1910.138 for hand protection.[3]
Comprehensive Handling Protocols
The following workflow provides a step-by-step guide for the safe handling of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, from receipt to disposal.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure your work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper/boats, glassware, solvent).
-
Tare the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Transfer Solid: Carefully open the container. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could create airborne dust.
-
Record Weight & Close: Once the desired weight is obtained, securely close the primary container.
-
Dissolution: Carefully add the weighed solid to your reaction vessel or beaker containing the appropriate solvent. It is best practice to add the solid to the liquid to minimize dust.
-
Decontamination: Wipe down the spatula, balance, and any surfaces that may have come into contact with the compound using a damp cloth or towel. Dispose of the towel as chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | First-Aid Response |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek prompt medical attention.[3][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[3][8] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Protocol 2: Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8] Avoid actions that create dust.
-
Clean: Decontaminate the spill area with an appropriate cleaning solution, followed by water.
-
Report: Notify the appropriate safety personnel of the incident.
Storage and Disposal
Proper storage and disposal are critical final steps in the chemical's lifecycle to ensure long-term safety and environmental protection.
Storage Conditions
-
Container: Keep the container tightly closed when not in use.[3][4]
-
Environment: Store in a dry, cool, and well-ventilated area away from direct sunlight.[1][4][6] Some suppliers recommend storage under an inert atmosphere.[1][6][9]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][7]
Waste Disposal
-
Segregation: All waste contaminated with 5-(4-methylpiperazin-1-yl)-2-nitroaniline, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Method: The recommended method of disposal is through an authorized chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow the material to enter drains or water courses.[8] All disposal practices must comply with local, state, and federal regulations.
References
-
LookChem. (2017). Cas 23491-48-7, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. LookChem. [Link]
-
Chemsrc. CAS#:23491-48-7 | 5-(4-Methylpiperazin-1-yl)-2-nitrophenylamine. Chemsrc. [Link]
Sources
- 1. Cas 23491-48-7,5-(4-Methylpiperazin-1-yl)-2-nitroaniline | lookchem [lookchem.com]
- 2. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 6. 23491-48-7 CAS MSDS (5-(4-Methylpiperazin-1-yl)-2-nitroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS#:23491-48-7 | 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | Chemsrc [chemsrc.com]
- 9. 23491-48-7|5-(4-Methylpiperazin-1-yl)-2-nitroaniline|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Welcome to the technical support guide for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthesis for higher yields and purity.
The synthesis of this target molecule is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Typically, it involves the reaction of a halo-substituted precursor, such as 5-chloro-2-methyl-4-nitroaniline or 5-fluoro-2-methyl-4-nitroaniline, with N-methylpiperazine. The electron-withdrawing nitro group in the para-position to the leaving group (the halogen) is critical as it activates the aromatic ring for nucleophilic attack, facilitating the substitution.
Experimental Workflow Overview
The general workflow involves the reaction setup, monitoring, workup, and purification of the final product. Understanding this flow is key to diagnosing issues at each stage.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low conversion to the product, even after several hours. What are the likely causes and solutions?
Answer: Low conversion is a common issue often related to reaction kinetics or reagent quality. Let's break down the possibilities.
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Cause A: Insufficient Reaction Temperature. The SNAr reaction is often temperature-dependent. The C-Cl bond in 5-chloro-2-methyl-4-nitroaniline is less reactive than a C-F bond, typically requiring more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-15°C increments, monitoring for any degradation via TLC. For many SNAr reactions, temperatures between 80-120°C are effective. Microwave irradiation can also significantly accelerate the reaction; a common condition is heating at 100°C for several hours in a microwave reactor.[1]
-
-
Cause B: Ineffective Base or Solvent. The role of the base (e.g., Triethylamine (TEA), K₂CO₃) is to neutralize the HCl or HF formed during the reaction, which would otherwise protonate the N-methylpiperazine nucleophile, rendering it inactive. Polar aprotic solvents (NMP, DMF, DMSO) are crucial for solvating the reactants and facilitating the charge separation in the transition state.
-
Solution: Ensure your solvent is anhydrous and your base is fresh. If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area. Consider switching to a stronger, non-nucleophilic base like DBU or using a solvent with a higher boiling point like NMP or DMSO to allow for higher reaction temperatures.[2][3]
-
-
Cause C: Reagent Stoichiometry.
-
Solution: Ensure you are using at least a slight excess (1.1 to 1.5 equivalents) of N-methylpiperazine to drive the reaction towards completion.
-
Question 2: My TLC plate shows the disappearance of my starting material, but there are multiple new spots, and the desired product spot is weak. What's happening?
Answer: The formation of multiple byproducts points to side reactions or degradation.
-
Cause A: Side Reactions. The presence of water can lead to the hydrolysis of the starting material, forming 2-methyl-5-hydroxy-4-nitroaniline, especially at high temperatures.
-
Solution: Use anhydrous solvents and reagents. Ensure your reaction vessel is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent moisture from the air from interfering.
-
-
Cause B: Product Degradation. Nitroanilines can be sensitive to excessively high temperatures or prolonged heating, leading to decomposition.
-
Solution: Find the optimal balance between temperature and reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed. A lower temperature for a longer duration is often preferable to a high temperature for a short period.
-
-
Cause C: Impurities in Starting Materials.
-
Solution: Verify the purity of your starting 5-chloro-2-methyl-4-nitroaniline and N-methylpiperazine using techniques like NMR or GC-MS before starting the reaction. Impurities can lead to unexpected side products.
-
Question 3: I obtained a good crude yield, but the product is an oil that won't solidify, making purification difficult. How can I resolve this?
Answer: Obtaining an oily product is often due to residual solvent or the presence of impurities that inhibit crystallization.
-
Solution A: Remove Residual Solvent. Ensure all reaction solvent (e.g., NMP, DMF) is completely removed under high vacuum, potentially with gentle heating. These high-boiling solvents are common culprits.
-
Technique: After initial evaporation, co-evaporate the crude product with a lower-boiling solvent like toluene or isopropanol several times to azeotropically remove traces of the high-boiling solvent.
-
-
Solution B: Induce Crystallization via Trituration.
-
Technique: Add a non-polar solvent in which your product is poorly soluble but the impurities are (e.g., hexane, diethyl ether, or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be filtered off.
-
-
Solution C: Purification via Acid-Base Extraction. The product contains basic amine groups (aniline and piperazine). This can be exploited for purification.
-
Technique: Dissolve the crude oil in a water-immiscible organic solvent (e.g., dichloromethane). Extract with an aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as a salt. Wash the aqueous layer with the organic solvent to remove non-basic impurities. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified product, which can be filtered or extracted back into an organic solvent.
-
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the reaction mechanism for this synthesis?
-
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is a two-step process. First, the nucleophile (N-methylpiperazine) attacks the aromatic ring at the carbon bearing the leaving group (halogen). This forms a resonance-stabilized Meisenheimer complex, a negatively charged intermediate. The electron-withdrawing nitro group is crucial for stabilizing this complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored.
-
-
Q2: Can I use a different starting material besides 5-chloro-2-methyl-4-nitroaniline?
-
A2: Yes. The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I. Using 5-fluoro-2-methyl-4-nitroaniline would likely result in a faster reaction that can proceed under milder conditions.
-
-
Q3: How should I monitor the reaction's progress effectively?
-
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of hexane and ethyl acetate). The product, being more polar, will have a lower Rf value than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4]
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4: Nitroanilines can be toxic and should be handled with care.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Perform the reaction in a well-ventilated fume hood.[6] High-boiling aprotic solvents like NMP and DMF have specific health risks and should also be handled in a fume hood.
-
Optimized Experimental Protocol
This protocol is a robust starting point and may require minor optimization based on your specific lab conditions and reagent purity.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-methyl-4-nitroaniline (1.0 eq), N-methylpiperazine (1.2 eq), and triethylamine (2.0 eq). Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent (approx. 5-10 mL per gram of starting material).
-
Heating and Monitoring: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 8-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (5-10 times the volume of NMP used).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual NMP and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or isopropanol, to yield the purified this compound as a yellow solid.[4][7]
Data Summary Table
| Parameter | Recommended Value / Method | Rationale / Comments |
| Starting Material | 5-Fluoro- or 5-Chloro-2-methyl-4-nitroaniline | Fluoro- derivative is more reactive, allowing for milder conditions. |
| Nucleophile | N-methylpiperazine (1.1 - 1.5 eq) | Slight excess drives the reaction to completion. |
| Base | Triethylamine (TEA) or K₂CO₃ (2.0 - 3.0 eq) | Neutralizes the acid byproduct, preventing nucleophile deactivation. |
| Solvent | NMP, DMF, DMSO (anhydrous) | Polar aprotic solvents accelerate SNAr reactions. |
| Temperature | 80 - 120°C (conventional) or 100°C (microwave) | Required to overcome the activation energy, especially for the chloro- precursor. |
| Reaction Monitoring | TLC (e.g., Hexane/EtOAc) or HPLC | To determine reaction completion and check for side products. |
| Purification Method | Recrystallization (Ethanol/Water) or Column Chromatography | Recrystallization is effective for removing most impurities.[4] |
| Expected Yield | 75 - 95% | Yield is dependent on complete conversion and efficient purification. |
| Purity Analysis | HPLC, ¹H NMR, Mass Spectrometry | To confirm product identity and quantify purity.[4] |
References
- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google P
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. (URL: [Link])
-
Li, Y., et al. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1268. (URL: [Link])
-
ResearchGate. (2023). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. (URL: [Link])
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. (URL: [Link])
-
Fun, H. K., et al. (2005). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 1), o219–o220. (URL: [Link])
-
ResearchGate. (2005). (PDF) 2-Chloro-5-nitroaniline. (URL: [Link])
-
Organic Syntheses. (n.d.). o-NITROANILINE. (URL: [Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. (URL: [Link])
Sources
- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 23491-48-7: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline [cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
"stability issues with 5-(4-methylpiperazin-1-yl)-2-nitroaniline in solution"
Welcome to the technical support resource for 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in a laboratory setting. Drawing from established chemical principles and field experience, this document aims to ensure the integrity and reproducibility of your experimental results.
I. Troubleshooting Guide
This section addresses common issues encountered during the use of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in solution, providing explanations for the underlying causes and actionable protocols to resolve them.
Issue 1: Rapid Discoloration (Yellowing/Browning) of Solutions Upon Preparation
Question: I've just dissolved my 5-(4-methylpiperazin-1-yl)-2-nitroaniline, and the solution is rapidly turning a darker yellow or brown. Is this expected, and will it affect my experiment?
Answer:
This discoloration is a common indicator of compound degradation and should be addressed immediately. The primary causes are typically related to photodegradation and pH instability.
Causality Explained:
Nitroaniline derivatives, including 5-(4-methylpiperazin-1-yl)-2-nitroaniline, can be susceptible to light-induced degradation.[1] The nitro group (-NO2) is an electron-withdrawing group that can participate in photochemical reactions, leading to the formation of colored byproducts. Additionally, the basicity of the methylpiperazine moiety (predicted pKa of 7.35±0.42) can make the compound sensitive to the pH of the solvent, potentially catalyzing degradation pathways.[2]
Troubleshooting Protocol:
-
Minimize Light Exposure: Immediately protect your solution from light.
-
Use amber glass vials or wrap your container in aluminum foil.
-
Work in a dimly lit area or under yellow light when preparing and handling solutions.
-
-
Solvent Selection and pH Control:
-
Ensure you are using high-purity, anhydrous solvents. The presence of water can facilitate hydrolytic degradation.
-
If using aqueous buffers, prepare them fresh and degas them to remove dissolved oxygen, which can participate in oxidative degradation.
-
Consider buffering your solution to a pH range where the compound is most stable. Given the predicted pKa, a neutral to slightly acidic pH may improve stability.
-
-
Prepare Fresh Solutions: Due to potential instability, it is highly recommended to prepare solutions of 5-(4-methylpiperazin-1-yl)-2-nitroaniline fresh for each experiment.[1]
Issue 2: Precipitation or Cloudiness in Solution Over Time
Question: My solution of 5-(4-methylpiperazin-1-yl)-2-nitroaniline was clear initially but has now become cloudy or has formed a precipitate. What is happening?
Answer:
This issue typically points to either poor solubility in the chosen solvent or the formation of insoluble degradation products.
Causality Explained:
While 5-(4-methylpiperazin-1-yl)-2-nitroaniline is soluble in some organic solvents, its solubility can be limited, especially in aqueous solutions.[3] If the concentration exceeds the solubility limit of the solvent system, precipitation will occur. Alternatively, degradation products formed from the parent compound may be less soluble, leading to their precipitation out of solution.
Troubleshooting Protocol:
-
Verify Solubility:
-
Consult the compound's technical data sheet for solubility information in various solvents.
-
If this information is unavailable, perform a small-scale solubility test with your intended solvent before preparing a large stock solution.
-
-
Adjust Solvent System:
-
If working with aqueous buffers, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility. Be sure to verify that the co-solvent is compatible with your experimental system.
-
-
Control Temperature:
-
Ensure your solution is stored at the recommended temperature.[2] Temperature fluctuations can affect solubility. Some compounds are less soluble at lower temperatures.
-
-
Filter the Solution: If you suspect the cloudiness is due to a small amount of insoluble material, you can filter the solution through a 0.22 µm syringe filter before use. However, this does not address underlying degradation.
Issue 3: Inconsistent or Non-Reproducible Experimental Results
Question: I am seeing significant variability in my assay results when using 5-(4-methylpiperazin-1-yl)-2-nitroaniline. Could the compound's stability be the cause?
Answer:
Yes, inconsistent results are a classic sign of compound instability. If the concentration of the active compound is changing over the course of your experiments, it will lead to unreliable data.
Causality Explained:
The degradation of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in solution means that the effective concentration of the compound is decreasing over time. This can be due to photodegradation, pH-mediated degradation, or reaction with components of your assay medium.[1]
Troubleshooting Workflow:
To ensure the integrity of your results, it is crucial to validate the stability of the compound in your specific experimental conditions.
dot
Caption: Workflow for troubleshooting inconsistent experimental results.
Protocol: Stability Assessment in Experimental Medium
-
Prepare a solution of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in your experimental medium at the final working concentration.
-
Immediately take an aliquot (T=0) and analyze it by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration.
-
Store the remaining solution under the exact conditions of your experiment (temperature, lighting, container type).
-
Take further aliquots at relevant time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze these aliquots to quantify the remaining concentration of the parent compound.
-
If you observe a significant decrease in concentration over time, you will need to adjust your experimental protocol, such as by preparing the compound immediately before addition to your assay.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 5-(4-methylpiperazin-1-yl)-2-nitroaniline?
A1: The solid compound should be stored at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen).[2][3] It is crucial to keep the container tightly sealed to protect it from moisture and air.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | Avoids potential degradation from freeze-thaw cycles. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation. |
| Light | Keep in Dark Place | Protects against photodegradation.[1] |
| Container | Tightly Sealed | Prevents moisture absorption. |
Q2: What is the best solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of many organic compounds. However, always refer to the supplier's data sheet for specific solubility information. For 5-(4-methylpiperazin-1-yl)-2-nitroaniline, it is noted to be soluble in organic solvents.[3] When preparing for aqueous-based assays, it is best to make a concentrated stock in a suitable organic solvent and then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect your experiment.
Q3: Are there any known incompatible materials or reagents?
A3: Yes, 5-(4-methylpiperazin-1-yl)-2-nitroaniline should be kept away from strong oxidizing agents.[4] The aniline and piperazine functional groups are susceptible to oxidation, which would lead to degradation of the compound.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively published, based on its structure (a nitroaniline derivative), potential degradation pathways in solution could include:
-
Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions upon exposure to UV or visible light.[1]
-
Oxidation: The amino group and the piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.
-
Hydrolysis: Although generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur.
dot
Caption: Potential degradation pathways for 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
III. References
-
LookChem. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Retrieved from [Link]
-
Yangzhou Qinyuan Pharmatech Co.,Ltd. (n.d.). Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Welcome to the technical support center for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these experimental hurdles. Our approach is grounded in the physicochemical properties of the molecule and established principles of formulation science.
Understanding the Molecule: A Triad of Solubility Challenges
This compound is a complex organic molecule with distinct structural features that contribute to its low aqueous solubility. A thorough understanding of its chemical architecture is the first step in effective troubleshooting.
The molecule can be deconstructed into three key components:
-
2-Methyl-5-nitroaniline Core: This aromatic backbone is inherently hydrophobic. The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the basicity of the aniline nitrogen, and the methyl group (-CH₃) adds to the lipophilicity. Aniline itself has limited water solubility, which is further reduced by the presence of the nitro group.[1]
-
N-Methylpiperazine Moiety: In contrast to the nitroaniline core, the N-methylpiperazine group is generally hydrophilic and highly soluble in water.[2] Piperazine and its derivatives are often incorporated into drug molecules to enhance aqueous solubility and improve pharmacokinetic properties.[3]
-
The Combined Structure: The final molecule represents a classic case of conflicting solubility characteristics. The large, rigid, and hydrophobic nitroaniline portion dominates the overall physicochemical profile, leading to poor aqueous solubility despite the presence of the hydrophilic piperazine ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₄O₂ | [4] |
| Molecular Weight | 236.27 g/mol | [4] |
| Predicted pKa (most basic) | ~7.35 - 9.09 | [5][6] |
| Predicted LogP | ~1.1 - 2.0 | [7] |
| Water Solubility of 2-Methyl-5-nitroaniline | <0.1 g/100 mL at 19 °C | [8] |
| Water Solubility of N-Methylpiperazine | Miscible/Very Soluble | [2][9] |
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Q1: My compound has completely crashed out of my aqueous buffer. What is the primary reason for this, and what is a good starting point for solubilization?
Answer: The low aqueous solubility of this compound is primarily due to the dominant hydrophobic character of the 2-methyl-5-nitroaniline core. The hydrophilic N-methylpiperazine moiety is insufficient to overcome the poor solubility of the parent structure.
Your first and most critical troubleshooting step is pH adjustment. The N-methylpiperazine ring contains two basic nitrogen atoms. The tertiary amine within the ring is the more basic of the two and can be protonated in an acidic environment. This protonation introduces a positive charge, forming a salt that will be significantly more soluble in water.[10][11]
-
Prepare a Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
Prepare a Series of Buffers: Prepare a range of buffers spanning from pH 2 to pH 8 (e.g., citrate, phosphate, and borate buffers).
-
Equilibrate: Add a small, consistent volume of your stock solution to each buffer. Ensure an excess of the solid compound is present in each vial to achieve saturation.
-
Agitate: Shake or stir the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Separate and Analyze: Centrifuge or filter the samples to separate the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Plot the Data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This will give you a clear pH-solubility profile. You should observe a significant increase in solubility at lower pH values.[13]
Q2: Adjusting the pH is not sufficient for my desired concentration, or I need to work closer to a neutral pH. What are my next options?
Answer: If pH adjustment alone is insufficient or not viable for your experimental conditions, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14]
Commonly used co-solvents in research and formulation include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG 300 or PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Select Co-solvents: Choose a panel of 3-4 pharmaceutically acceptable co-solvents.
-
Prepare Co-solvent Mixtures: For each co-solvent, prepare a series of mixtures with your chosen aqueous buffer (at a pH where you have some initial solubility) at varying concentrations (e.g., 5%, 10%, 20%, and 40% v/v).
-
Determine Solubility: Using the same equilibrium solubility method described in Q1, determine the solubility of your compound in each co-solvent mixture.
-
Analyze and Select: Plot solubility as a function of co-solvent concentration for each co-solvent. This will help you identify the most effective co-solvent and the optimal concentration range for your needs.
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many systems. |
| Propylene Glycol | 10-40% | Can also act as a stabilizer. |
| PEG 400 | 10-50% | Effective for many poorly soluble compounds. |
| DMSO | <10% (ideally <1%) | Potent solvent, but can have biological effects. Use with caution. |
Q3: I am working on a formulation for in vivo studies and need to avoid high concentrations of organic solvents. Are there other formulation strategies I can employ?
Answer: Yes, for applications requiring low organic solvent content, two powerful techniques are the use of cyclodextrins and the preparation of solid dispersions .
1. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound's nitroaniline portion, forming an inclusion complex that has significantly improved aqueous solubility.[15][16] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. Studies have shown that cyclodextrins can form inclusion complexes with nitroaromatic compounds like nitrobenzene.[17]
-
Phase Solubility Study: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations. Add an excess of your compound to each solution.
-
Equilibrate and Analyze: After equilibration (as described previously), measure the concentration of the dissolved compound.
-
Plot and Determine Stoichiometry: Plot the solubility of your compound against the cyclodextrin concentration. The shape of the curve will indicate the stoichiometry of the complex (e.g., 1:1 or 1:2) and the stability constant.
-
Preparation of the Complex: The complex can be prepared by various methods, including kneading, co-precipitation, or lyophilization.
2. Solid Dispersions:
A solid dispersion is a system where the drug is dispersed in a solid, hydrophilic carrier or matrix.[18][19] This can be achieved by methods such as solvent evaporation or melt extrusion. Upon contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a high surface area, which enhances the dissolution rate and apparent solubility.[20][21]
Common carriers for solid dispersions include:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs) of various molecular weights
-
Hydroxypropyl Methylcellulose (HPMC)
-
Dissolve Components: Dissolve both your compound and a selected carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol or methanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask.
-
Further Drying: Dry the resulting solid film under high vacuum to remove any residual solvent.
-
Pulverize and Characterize: Scrape the solid dispersion from the flask, gently pulverize it, and pass it through a sieve. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Evaluate Dissolution: Perform dissolution studies on the prepared solid dispersion and compare the results to the dissolution of the pure compound.
Concluding Remarks
Troubleshooting the low solubility of this compound requires a systematic approach that begins with an understanding of its chemical structure. The presence of a basic piperazine moiety makes pH adjustment the most logical and effective initial strategy. Should further enhancement be necessary, the use of co-solvents provides a viable second line of approach. For more advanced formulation needs, particularly for in vivo applications, cyclodextrin complexation and solid dispersion techniques offer powerful solutions. By following the experimental protocols outlined in this guide, researchers can systematically identify an appropriate method to achieve the desired concentration of this compound in their experiments.
References
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Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-nitroaniline. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 2-Methyl-5-nitroaniline. Retrieved from [Link]
- Loftsson, T., & Hreinsdóttir, D. (2006). Accuracy of calculated pH-dependent aqueous drug solubility. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(6), 530-532.
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ChemBK. (n.d.). N-Methyl piperazine. Retrieved from [Link]
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Chandan Intermediates & Chemicals Pvt Ltd. (n.d.). 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad. Retrieved from [Link]
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Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link]
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Emco Dyestuff. (n.d.). N Methyl Piperazine | CAS NO 109-01-3 | Manufacturer, Supplier, Exporter. Retrieved from [Link]
-
LookChem. (n.d.). 1-Methylpiperazine. Retrieved from [Link]
- de Oliveira, A. C., & de Oliveira, E. B. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 541.
- Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 1-8.
- Zhang, M., & Li, Y. (2006). Study of inclusion complex of beta-cyclodextrin and nitrobenzene. Chemosphere, 63(3), 522-529.
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
- Patel, M. M., & Patel, J. K. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
- Jadhav, V., Kashid, P., Yadav, M., & Otari, K. (2024). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 12(4), 113-118.
- Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3).
- Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility and dissolution enhancement strategies: current understanding and recent trends. International journal of pharmaceutics, 399(1-2), 1-13.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Romanelli, M., Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8089.
-
MySkinRecipes. (n.d.). 2-amino-4-nitrotoluene. Retrieved from [Link]
- Singh, A., & Sharma, P. K. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(7), 1633.
-
askIITians. (2025, July 18). Why is aniline less basic than methylamine?. Retrieved from [Link]
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Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Al-Ghaban, F. A., & Al-Kassas, R. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 19(5), 2077-2088.
- Siepe, G., & Siepmann, J. (2007). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of pharmaceutical sciences, 96(11), 3045-3055.
- Bergström, C. A., & Avdeef, A. (2019). Accuracy of calculated pH-dependent aqueous drug solubility. ADMET & DMPK, 7(4), 236-254.
- Henni, A., & Hromek, J. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Di Micco, S., et al. (2021). pKa values of common substituted piperazines. RSC medicinal chemistry, 12(10), 1775-1783.
-
Formulation Matters. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 65).
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Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
- Crini, G. (2016).
- Henni, A., & Hromek, J. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
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Technical Support Center: Troubleshooting Off-Target Effects of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (SIRT6 Inhibitor) in Cell Culture
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(4-methylpiperazin-1-yl)-2-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects of this compound in cell-based assays. Our goal is to provide you with the expertise and troubleshooting strategies necessary to ensure the integrity and accuracy of your experimental results.
5-(4-methylpiperazin-1-yl)-2-nitroaniline is a potent inhibitor of SIRT6, a sirtuin deacetylase involved in critical cellular processes like glucose metabolism, DNA repair, and inflammation.[1][2] While it has been developed as a selective inhibitor, all small molecules have the potential to interact with unintended targets, especially at higher concentrations.[3][4] Understanding and identifying these off-target effects is paramount for correctly interpreting your data. This guide provides a series of frequently asked questions and detailed protocols to help you distinguish on-target from off-target phenomena.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the known selectivity profile of 5-(4-methylpiperazin-1-yl)-2-nitroaniline?
Answer: 5-(4-methylpiperazin-1-yl)-2-nitroaniline was identified as a SIRT6 inhibitor with a half-maximal inhibitory concentration (IC50) of 4.93 μM in a biochemical assay.[1][2] Crucially, in selectivity assays, the compound showed no inhibitory activity against other closely related histone deacetylases (HDACs), specifically SIRT1, SIRT2, SIRT3, and Class I/II HDACs (HDAC1-11), at concentrations up to 200 μM.[2][5]
Expert Insight: While this demonstrates excellent selectivity against other HDACs, it's important to recognize that this screening panel is not exhaustive. The compound has not been profiled against the entire human proteome or even the full kinome. The presence of a 4-methylpiperazine moiety, a chemical scaffold found in numerous kinase inhibitors like Imatinib and Bosutinib, suggests that off-target kinase activity is a theoretical possibility that should be considered during experimental troubleshooting.[6][7]
Q2: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that isn't consistent with published data on SIRT6 inhibition. What could be the cause?
Answer: This is a common challenge in small molecule research and typically points to one of two possibilities: (1) the role of SIRT6 in your specific cellular model is different or more complex than previously understood, or (2) the observed phenotype is the result of the compound engaging one or more off-targets.[4]
To dissect this, a systematic troubleshooting approach is required. The workflow below outlines a logical progression of experiments to determine the origin of the unexpected phenotype.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Q3: How can I experimentally distinguish between on-target (SIRT6-mediated) and off-target effects?
Answer: The most rigorous method to validate that a compound's effect is mediated by its intended target is through genetic approaches. Comparing the pharmacological effects of the inhibitor with the genetic knockdown of the target is the gold standard in the field.[4]
This protocol provides a framework for transiently knocking down SIRT6 to determine if the resulting cellular phenotype matches that produced by 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
1. Materials:
- SIRT6-targeting siRNA and non-targeting scramble control siRNA.
- Lipofectamine RNAiMAX or similar transfection reagent.
- Opti-MEM Reduced Serum Medium.
- Your cell line of interest.
- 6-well plates and standard cell culture reagents.
- 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
- Reagents for downstream analysis (e.g., Western blot, cell viability assay kit).
2. Procedure:
- Day 1: Cell Seeding. Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
- Day 2: Transfection.
- For each well, dilute 25 pmol of siRNA (SIRT6-targeting or scramble control) into 100 µL of Opti-MEM.
- In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
- Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 15 minutes at room temperature.
- Add the 200 µL siRNA-lipid complex to the cells.
- Day 3: Compound Treatment (24h post-transfection).
- Replace the media with fresh media containing either 5-(4-methylpiperazin-1-yl)-2-nitroaniline (at a relevant concentration, e.g., 1-2x IC50) or vehicle control (e.g., DMSO).
- You will have four experimental groups:
- Scramble siRNA + Vehicle
- Scramble siRNA + Compound
- SIRT6 siRNA + Vehicle
- SIRT6 siRNA + Compound (optional, for synergy/epistasis studies)
- Day 4-5: Analysis (48-72h post-transfection).
- Verify Knockdown: Harvest a subset of cells from the SIRT6 siRNA + Vehicle group to confirm SIRT6 protein knockdown by Western blot.
- Assess Phenotype: Perform your primary assay (e.g., MTT for viability, flow cytometry for cell cycle) on all experimental groups.[8]
3. Interpretation:
- On-Target Effect: If the phenotype observed in the SIRT6 siRNA + Vehicle group is identical to that in the Scramble siRNA + Compound group, the effect is highly likely to be on-target.
- Off-Target Effect: If the compound produces a phenotype in scramble-treated cells (Scramble siRNA + Compound) that is not replicated by SIRT6 knockdown (SIRT6 siRNA + Vehicle), the effect is likely off-target.
Q4: My dose-response curve is unusual or shows significant toxicity only at high concentrations. How do I interpret this?
Answer: This is a classic indicator of off-target activity. A compound's affinity for its primary target is typically higher than for off-targets. Therefore, on-target effects should manifest at lower concentrations, while off-target effects may only appear at higher concentrations where the drug engages these lower-affinity interactors.[4]
| Observation | Potential Interpretation | Recommended Action |
| Steep, Sigmoidal Curve | Classic on-target pharmacology. | Proceed with experiments at concentrations on the curve (e.g., EC50, EC80). |
| High Toxicity at >10x IC50 | Likely off-target cytotoxicity. The compound may be hitting essential proteins or disrupting membranes. | Avoid using these concentrations. If a higher effect is needed, consider genetic methods. |
| Biphasic Curve | Suggests engagement of two different targets with different affinities. The first phase is likely the on-target (SIRT6), and the second is an off-target. | Characterize both phases. Try to identify the second target if it is relevant to your research question. |
| Shallow Curve | May indicate low potency, poor cell permeability, or complex pharmacology involving multiple weak targets. | Verify cell permeability. Perform target engagement assays to confirm SIRT6 is being inhibited at the tested concentrations. |
Expert Insight: Always aim to work within a "therapeutic window" where you are maximizing on-target effects while minimizing off-target ones. This is typically in the range of 1x to 5x the IC50 or EC50 value determined for your specific cell-based assay.
Q5: I suspect off-target kinase activity based on the compound's structure. How can I test for this?
Answer: This is an excellent hypothesis-driven question. The 4-methylpiperazine moiety is a well-known scaffold in kinase inhibitors.[7] An unexpected change in phosphorylation-dependent signaling pathways is a strong indicator of off-target kinase activity.
Strategy 1: Broad Kinase Profiling The most direct way to identify off-target kinases is to screen the compound against a large panel of recombinant kinases. Commercial services (e.g., Eurofins, Reaction Biology) offer panels of hundreds of kinases and can provide quantitative IC50 data for any "hits." This is an unbiased, biochemical approach that provides a clear map of potential off-targets.[9]
Strategy 2: In-Cell Pathway Analysis via Western Blot A more targeted, cell-based approach is to probe the phosphorylation status of key signaling nodes. For example, the MAPK and PI3K/Akt pathways are frequently affected by off-target kinase inhibition.[8]
Caption: MAPK pathway showing a potential off-target inhibition point.
-
Treat Cells: Culture your cells and treat with 5-(4-methylpiperazin-1-yl)-2-nitroaniline at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and time points (e.g., 1h, 6h, 24h). Include a positive control (e.g., a known activator of the pathway, like EGF for the MAPK pathway) and a vehicle control.
-
Lyse Cells: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify Protein: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate overnight at 4°C with a primary antibody against a phosphorylated protein (e.g., anti-phospho-ERK (Thr202/Tyr204)).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.
Interpretation: A dose-dependent decrease in the phospho-protein/total protein ratio, which is unrelated to SIRT6 function, strongly suggests the compound is inhibiting an upstream kinase in that pathway.
References
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Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthesis. As a key intermediate in the production of various pharmaceuticals, including the tyrosine kinase inhibitor Nilotinib, optimizing the synthesis of this molecule is critical for achieving high yield and purity.
Introduction to the Synthesis
The primary and most efficient route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a halo-substituted 2-methyl-4-nitroaniline with N-methylpiperazine. The most common starting material is 2-chloro-5-methyl-4-nitroaniline.
The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack. The general mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The SNAr reaction requires adequate thermal energy to overcome the activation barrier. If the reaction is not going to completion, consider incrementally increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.
-
Inefficient Stirring: A heterogeneous reaction mixture (e.g., with a solid base) requires vigorous stirring to ensure proper mixing and facilitate the reaction.
-
-
Suboptimal Reagent Stoichiometry:
-
Incorrect Molar Ratios: An improper ratio of reactants can lead to an incomplete conversion of the limiting reagent.[2] Ensure you are using the correct molar equivalents of 2-chloro-5-methyl-4-nitroaniline, N-methylpiperazine, and the base. A slight excess of the more volatile or less expensive reagent, N-methylpiperazine, may be beneficial.
-
-
Issues with Reagents or Solvents:
-
Purity of Starting Materials: Impurities in the 2-chloro-5-methyl-4-nitroaniline or N-methylpiperazine can lead to unwanted side reactions.[2] Ensure the purity of your starting materials before commencing the reaction.
-
Moisture Contamination: The presence of water can potentially hydrolyze the starting material or interfere with the role of the base. Use anhydrous solvents and ensure your glassware is thoroughly dried.
-
-
Product Loss During Workup:
-
Extraction and Filtration: The product can be lost during aqueous workup if the pH is not optimal or if an insufficient volume of organic solvent is used for extraction.[2] Ensure the aqueous layer is thoroughly extracted multiple times. When filtering, wash the collected solid with a small amount of cold solvent to minimize dissolution of the product.
-
Question 2: I am observing the formation of multiple byproducts. How can I minimize them?
Answer:
Byproduct formation directly impacts both yield and purity. Here are the common byproducts and strategies to mitigate their formation:
-
Positional Isomers: While the starting material, 2-chloro-5-methyl-4-nitroaniline, is typically well-defined, impurities from its own synthesis can carry over. For instance, in the nitration of o-toluidine to produce precursors, isomers like 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, and 2-methyl-6-nitroaniline can form.[3] It is crucial to start with a highly pure halo-aniline.
-
Oxidation Products: The aniline functional group can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of dark, tarry materials.[3] To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions of the Nucleophile: At high temperatures, N-methylpiperazine can potentially undergo side reactions. Using the optimized temperature and reaction time is key.
To address byproduct formation, focus on these key areas:
-
Confirm the Purity of Starting Materials: Use analytical techniques like NMR or HPLC to verify the purity of your 2-chloro-5-methyl-4-nitroaniline.
-
Optimize Reaction Temperature: High temperatures can promote the formation of degradation and oxidation products.[2] Experiment with a lower temperature to see if byproduct formation is reduced while maintaining a reasonable reaction rate.
-
Inert Atmosphere: As mentioned, using an inert atmosphere can prevent oxidation.
Question 3: The final product is difficult to purify. What are the most effective purification strategies?
Answer:
Effective purification is essential for obtaining a high-purity final product. A combination of techniques is often most successful.
-
Recrystallization: This is a highly effective method for removing the bulk of impurities.
-
Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitroaniline derivatives, an ethanol-water mixture is often effective.[4] You may need to experiment with the ratio to achieve optimal crystallization.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. If the solution is highly colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a powerful alternative.[2]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
A1: The most common and commercially available starting material is 2-chloro-5-methyl-4-nitroaniline. While a fluoro-substituted analogue could also be used, the chloro- derivative is generally more cost-effective.
Q2: What is the role of the base in this reaction, and which one should I use?
A2: The base, typically a weak inorganic base like potassium carbonate (K₂CO₃), serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the N-methylpiperazine, which would render it non-nucleophilic. Potassium carbonate is a good choice as it is inexpensive, effective, and easy to remove during workup.[5][6]
Q3: Which solvent is most suitable for this SNAr reaction?
A3: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are good candidates. The choice of solvent can influence the reaction rate and yield, so some optimization may be necessary.[7]
Q4: What are the key reaction parameters to control for a successful synthesis?
A4: The most critical parameters are:
-
Temperature: Controls the reaction rate and the formation of byproducts.
-
Reaction Time: Needs to be sufficient for the reaction to go to completion but not so long that degradation occurs.
-
Purity of Reagents: Essential for minimizing side reactions.
-
Atmosphere: An inert atmosphere is recommended to prevent oxidation.
Q5: How can I monitor the progress of the reaction?
A5: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Experimental Protocols
Standard Synthesis of this compound
Materials:
-
2-chloro-5-methyl-4-nitroaniline
-
N-methylpiperazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-methyl-4-nitroaniline (1 equivalent), N-methylpiperazine (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound as a solid.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-chloro-5-methyl-4-nitroaniline | Commercially available and reactive. |
| Nucleophile | N-methylpiperazine | The desired piperazine moiety. |
| Base | Anhydrous Potassium Carbonate | Neutralizes HCl byproduct. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent stabilizes intermediates. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aniline. |
Visualizations
Reaction Workflow
Caption: A generalized experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A troubleshooting flowchart for diagnosing low yield.
References
-
Leah4sci. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2010). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. [Link]
-
ResearchGate. (2016). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
ResearchGate. (2013). CO2 Absorption Capacity Using Aqueous Potassium Carbonate with 2-methylpiperazine and Piperazine. [Link]
-
The University of Texas at Austin. (n.d.). Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. [Link]
- Google Patents. (2010). Preparation method of 2-methyl-4-nitrophenylamine.
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
-
ResearchGate. (2009). 2-Chloro-5-nitroaniline. [Link]
-
ResearchGate. (2020). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
MDPI. (2021). Mixture of piperazine and potassium carbonate to absorb CO2 in the packed column: Modelling study. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Chloro-5-nitroaniline. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
-
PubMed. (2011). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. [Link]
-
PubChem. (n.d.). 2-(3-Ethyl-4-methylpiperazin-1-yl)-5-nitroaniline. [Link]
-
ResearchGate. (2009). 2-Chloro-5-nitroaniline. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(4-methylpiperazin-1-yl)-2-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS: 23491-48-7). This document is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Our goal is to provide practical, field-tested advice to help you overcome common purification challenges and achieve high-purity material for your downstream applications.
Introduction: Why Purification is a Critical Step
5-(4-methylpiperazin-1-yl)-2-nitroaniline is a key building block in the synthesis of various pharmaceutically active compounds, including inhibitors of SIRT6 and tyrosine kinases.[1][2][3] The purity of this intermediate is paramount, as even minor impurities can lead to significant side reactions, lower yields, and complications in subsequent biological assays. The molecule's unique combination of a basic piperazine ring, a polar nitro group, and an aniline moiety presents specific challenges that require a well-designed purification strategy. This guide provides a systematic approach to troubleshooting and resolving these issues.
Section 1: Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of any successful purification strategy. The interplay between its basicity, polarity, and solubility dictates its behavior in different separation techniques.
| Property | Value | Significance for Purification |
| CAS Number | 23491-48-7 | Unique identifier for ensuring you are working with the correct molecule. |
| Molecular Formula | C₁₁H₁₆N₄O₂ | Indicates the elemental composition. |
| Molecular Weight | 236.27 g/mol | Useful for calculations involving molarity and reaction stoichiometry.[4] |
| Appearance | Light yellow to yellow solid | Visual cue for purity; deviations (e.g., brown or oily) suggest impurities.[2][5] |
| Melting Point | 152-155 °C | A sharp melting point within this range is a good indicator of high purity.[4][6] |
| pKa (Predicted) | 7.35 ± 0.42 | The basicity of the piperazine nitrogen is a critical factor. The compound will be protonated and water-soluble at acidic pH and neutral in basic/neutral conditions. This property is key for both liquid-liquid extraction and chromatography.[2][3] |
| Solubility | Soluble in various organic solvents. | The choice of solvent is crucial for both recrystallization and chromatography.[2][5] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | Indicates potential sensitivity to light or air over time.[2][3][5] |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in a practical question-and-answer format.
FAQ 1: What are the most likely impurities in my crude product after synthesis?
Answer: Based on the common synthetic route from 5-fluoro-2-nitroaniline and N-methylpiperazine, your crude product is likely to contain a mixture of the following.[2][4]
-
Unreacted Starting Materials:
-
5-fluoro-2-nitroaniline
-
N-methylpiperazine (highly water-soluble and can often be removed with an aqueous wash)
-
-
Reagents and Solvents:
-
Triethylamine (TEA) or other amine bases
-
High-boiling point solvents like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
-
Side Products:
-
Although less common, positional isomers could be present if the starting materials are not pure. For example, 2-(4-methylpiperazin-1-yl)-5-nitroaniline is a known isomer.[7]
-
The diagram below illustrates the typical inputs and outputs of the synthesis, highlighting the origin of common impurities.
Sources
- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]
- 3. Cas 23491-48-7,5-(4-Methylpiperazin-1-yl)-2-nitroaniline | lookchem [lookchem.com]
- 4. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]
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- 7. Page loading... [wap.guidechem.com]
Technical Support Center: 5-(4-methylpiperazin-1-yl)-2-nitroaniline
Welcome to the technical support guide for 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound and to troubleshoot experimental investigations into its degradation pathways. Given that this molecule is often used as a key intermediate in the synthesis of pharmacologically active agents, understanding its stability profile is critical for process development, impurity profiling, and ensuring the quality of final drug substances.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 5-(4-methylpiperazin-1-yl)-2-nitroaniline under standard laboratory conditions?
Under normal storage conditions (room temperature, protected from light, in a tightly sealed container with an inert atmosphere), 5-(4-methylpiperazin-1-yl)-2-nitroaniline is a stable solid compound.[3][4] However, like many complex organic molecules, it is susceptible to degradation under more aggressive environmental conditions, often referred to as "stress conditions." These are deliberately applied during pharmaceutical development to predict long-term stability and identify potential degradants.[5][6]
Q2: What are the most probable reactive sites on the molecule that could be involved in degradation?
Based on the structure, which contains a nitroaniline moiety and a methylpiperazine ring, we can hypothesize several reactive hotspots:
-
The Nitro Group (-NO2): This is a strong electron-withdrawing group and is susceptible to chemical reduction. This transformation is a common degradation pathway for nitroaromatic compounds.
-
The Amine Group (-NH2): The primary aromatic amine is a site for potential oxidation.
-
The Piperazine Ring: The tertiary amines within the piperazine ring can be susceptible to oxidation (N-oxide formation). Furthermore, under specific conditions (e.g., presence of nitrites), there is a potential for N-nitrosamine formation, which is a critical concern due to the genotoxic potential of such impurities.[7]
-
The Aromatic Ring System: While generally stable, the ring can undergo hydroxylation under strong oxidative conditions or photocatalytic degradation.[8][[“]]
Below is a diagram illustrating these potential degradation sites.
Caption: Potential reactive sites for degradation on the parent molecule.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation, or stress testing, is essential for elucidating degradation pathways and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[6][10] If your experiments are not yielding expected degradation or are producing uninterpretable results, consult the following guide.
Q3: I am not observing any degradation under acidic or basic conditions. What should I do?
This suggests the molecule is relatively stable against hydrolysis. The lack of easily hydrolyzable groups (like esters or amides) means more forcing conditions are required.
-
Causality: Hydrolysis typically involves the nucleophilic attack of water or hydroxide ions on an electrophilic center.[11] For this molecule, such centers are not prominent.
-
Troubleshooting Steps:
-
Increase Stress Level: If initial studies at room temperature or 40-60°C show no effect, increase the temperature by refluxing the solution.[12]
-
Increase Reagent Concentration: Move from 0.1 M HCl/NaOH to 1 M or even higher concentrations.
-
Extend Duration: Increase the study duration from 24 hours to several days, with appropriate time points for sampling.
-
Consider Solvent: Ensure the compound is fully dissolved. Using a co-solvent like methanol or acetonitrile may be necessary, but be aware this can alter the degradation mechanism.
-
Q4: My oxidative degradation experiment is showing too many small, unidentifiable peaks. How can I achieve controlled degradation?
This is a common issue with strong oxidants like hydrogen peroxide, which can cause rapid and non-specific degradation. The goal is to achieve 5-20% degradation of the parent compound to clearly identify primary degradants.[5]
-
Causality: Strong oxidation can break open the aromatic or piperazine rings, leading to a complex mixture of smaller fragments. The tertiary amines in the piperazine ring are particularly susceptible.
-
Troubleshooting Steps:
-
Reduce Oxidant Concentration: If using 30% H₂O₂, try 3% or even 0.3%.
-
Lower the Temperature: Conduct the experiment at room temperature or even refrigerated conditions instead of heating.
-
Use a Milder Oxidant: Consider using other oxidizing agents like AIBN (a radical initiator) or bubbling oxygen through the solution in the presence of a metal catalyst.[12]
-
Control the Time: Sample at much earlier time points (e.g., 1, 4, 8, and 12 hours) to capture the formation of initial degradation products before they degrade further.
-
Q5: Thermal degradation is only showing my starting material, even at high temperatures. Is this expected?
While the material safety data sheet indicates thermal decomposition generates carbon and nitrogen oxides, this typically occurs at very high combustion temperatures.[3] In solid-state stress testing (e.g., 80-100°C), the crystalline form may be highly stable.
-
Troubleshooting Steps:
-
Test in Solution: Thermal degradation is often more relevant and proceeds faster in solution. Refluxing the compound in a high-boiling-point, inert solvent can provide more meaningful data.
-
Melt Point Analysis: If the compound melts, degradation may accelerate. Check the melting point (152-155°C) and conduct studies near that temperature, if safe to do so.[4]
-
Humidity: Perform thermal studies in the presence of humidity (e.g., 75% RH), as moisture can facilitate degradation pathways not seen in dry heat conditions.
-
Q6: I suspect a nitrosamine impurity is forming, but I cannot detect it. Why?
Nitrosamine impurities, such as 1-methyl-4-nitrosopiperazine, can form from the piperazine moiety but are often present at trace levels and require highly sensitive and specific analytical methods.
-
Causality: Formation requires a source of nitrite (e.g., from excipients, raw materials, or degradation of the nitro group itself) and the secondary or tertiary amine of the piperazine ring.[7]
-
Troubleshooting Steps:
-
Analytical Method Sensitivity: Standard HPLC-UV methods are almost always insufficient for trace nitrosamine detection.[13] You MUST use a mass spectrometry-based method, such as LC-MS/MS or GC-MS, which provides the necessary sensitivity and selectivity.[7][13]
-
Spiking Study: To confirm your analytical method's capability, spike a sample with a certified reference standard of the suspected nitrosamine to verify retention time and detector response.
-
Deliberate Formation: To confirm the pathway, intentionally add a source of nitrite (e.g., sodium nitrite) under acidic conditions to a solution of the parent compound and monitor for the formation of the nitrosamine.
-
Experimental Protocols & Data
Protocol: Forced Degradation Study Setup
This protocol outlines a standard approach to initiating a forced degradation study for 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
Objective: To generate degradation products for identification and to develop a stability-indicating analytical method.
Materials:
-
5-(4-methylpiperazin-1-yl)-2-nitroaniline
-
Methanol, Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Type I Purified Water
-
HPLC or UPLC system with PDA/UV and/or MS detector[14]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of methanol and water.
-
Stress Condition Setup: For each condition, use a portion of the stock solution. Include a control sample (stock solution kept at 5°C, protected from light) with each set.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary (acid samples with NaOH, base samples with HCl), and dilute to a target concentration (e.g., 0.1 mg/mL) with mobile phase. Analyze immediately using a suitable chromatographic method.
Table 1: Recommended Initial Stress Conditions [5][12]
| Stress Condition | Reagent/Condition | Temperature | Duration (with time points) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours (sample at 0, 4, 8, 24h) |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours (sample at 0, 4, 8, 24h) |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours (sample at 0, 4, 8, 24h) |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours (sample at 24, 48h) |
| Thermal (Solution) | In Water/Methanol | 80°C | 48 hours (sample at 24, 48h) |
| Photostability | ICH Option 1/2 | Ambient | As per ICH Q1B guidelines[6] |
Proposed Degradation Pathways & Analytical Approach
The following diagram outlines the hypothesized degradation pathways based on the chemical nature of the molecule. The primary analytical technique to confirm these structures is Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), which provides both retention time separation and accurate mass data for molecular formula determination.[15]
Caption: Hypothesized degradation pathways and the analytical workflow for characterization.
References
-
ACS Infectious Diseases. Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes Aegypti Kir1 ( AeKir1) Channel. PubMed. [Online]. Available: [Link]
-
Acta Crystallographica Section E. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. PMC - NIH. [Online]. Available: [Link]
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PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Online]. Available: [Link]
-
MedCrave online. Forced degradation studies. [Online]. Available: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Online]. Available: [Link]
-
Preprints.org. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Online]. Available: [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. [Online]. Available: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Online]. Available: [Link]
-
Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Online]. Available: [Link]
-
LookChem. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation. [Online]. Available: [Link]
-
PubMed. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. [Online]. Available: [Link]
-
PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Online]. Available: [Link]
-
Journal of Applied Pharmaceutical Science. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Online]. Available: [Link]
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PubChem. 4-Fluoro-2-nitroaniline, 5-[4-(pyrrolidin-1-yl)carbonylmethylpiperazin-1-yl]-. [Online]. Available: [Link]
-
YouTube. Hydrolysis: Preparation of 4-Nitroaniline. [Online]. Available: [Link]
-
Consensus. Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. [Online]. Available: [Link]
-
PMC - PubMed Central. Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25. [Online]. Available: [Link]
-
ResearchGate. Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. [Online]. Available: [Link]
-
MDPI. Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. [Online]. Available: [Link]
-
MDPI. Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. [Online]. Available: [Link]
-
Semantic Scholar. Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25. [Online]. Available: [Link]
-
MDPI. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Online]. Available: [Link]
-
PMC - NIH. Lifitegrast Degradation: Products and Pathways. [Online]. Available: [Link]
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Technical Support Center: Managing Cytotoxicity of Novel Nitroaniline Derivatives In Vitro
Welcome to the technical support center for managing the in vitro cytotoxicity of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline and related novel nitroaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of assessing and mitigating the cytotoxic effects of this class of compounds.
Introduction
This compound is a novel chemical entity with potential therapeutic applications. As with any new compound, understanding its interaction with biological systems is paramount. Early-stage in vitro cytotoxicity screening is a critical step in this process, providing essential information about a compound's safety profile.[1][2][3] This guide provides a structured approach to troubleshooting common issues, understanding potential mechanisms of cytotoxicity, and implementing robust experimental designs.
Part 1: Troubleshooting Unexpected Cytotoxicity
Encountering high or variable cytotoxicity early in your experiments can be a significant hurdle. This section provides a logical workflow to diagnose and address these initial challenges.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs) - Initial Troubleshooting
Q1: My test compound is showing high cytotoxicity across multiple cell lines. What is the first step to troubleshoot this?
A1: The initial and most critical step is to confirm that the observed cytotoxicity is a genuine effect of the compound and not an experimental artifact.[4] This involves a systematic check of your experimental parameters:
-
Verify Concentration: Double-check all calculations for stock solutions and serial dilutions. An error in calculation can lead to significantly higher concentrations than intended.
-
Compound Purity and Identity: If possible, verify the purity and identity of your compound batch using analytical methods like HPLC or NMR. Impurities could be responsible for the observed toxicity.
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is well below the toxic threshold for your cell lines, typically below 0.5%.[5][6] Run a vehicle-only control to confirm.
-
Compound Stability: Assess the stability of your compound in the culture medium over the duration of your experiment. Degradation products may be more cytotoxic than the parent compound.[4]
Q2: I'm observing significant cell death even at the lowest concentrations of my compound. What should I do?
A2: If you observe high cytotoxicity at very low concentrations, consider the following:
-
Expand the Dose-Response Range: Test a much wider range of concentrations, including several logs lower than your initial lowest concentration, to accurately determine the IC50 value.[7][8]
-
Reduce Incubation Time: The observed toxicity might be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to see if a shorter exposure time reveals a clearer dose-response relationship.[9]
-
Cell Line Sensitivity: The chosen cell lines might be particularly sensitive to this class of compounds. Consider testing on a panel of cell lines with varying metabolic capacities or origins.[10][11][12]
Q3: My results are highly variable between replicate wells and experiments. How can I improve consistency?
A3: High variability can mask the true effect of your compound. To improve reproducibility:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Use cells from the same passage number and within their logarithmic growth phase.[5]
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing of reagents. For 96-well plates, be mindful of evaporation from edge wells by filling them with sterile PBS or media.
-
Reagent Preparation: Prepare fresh dilutions of your compound for each experiment to avoid issues with compound degradation or precipitation.[5]
-
Automated Liquid Handling: If available, using automated liquid handlers for dispensing cells and reagents can significantly reduce variability.
Part 2: Investigating the Mechanism of Cytotoxicity
Once you have confirmed genuine, on-target cytotoxicity, the next step is to understand the underlying mechanism. This knowledge is crucial for guiding further compound development and risk assessment.
Possible Mechanisms of Cytotoxicity
Nitroaromatic compounds can induce cytotoxicity through various mechanisms, often linked to their reduction by cellular reductases. A primary suspected mechanism is the generation of reactive oxygen species (ROS).
Caption: Potential mechanism of nitroaniline-induced cytotoxicity.
Differentiating Between Apoptosis and Necrosis
Distinguishing between these two modes of cell death is a fundamental step in mechanistic investigation.
| Feature | Apoptosis (Programmed Cell Death) | Necrosis (Uncontrolled Cell Death) |
| Morphology | Cell shrinkage, membrane blebbing, chromatin condensation. | Cell swelling, membrane rupture, release of cellular contents.[13] |
| Biochemical Markers | Caspase activation, DNA laddering, phosphatidylserine externalization. | Release of lactate dehydrogenase (LDH), loss of membrane integrity.[14][15][16] |
| Assay Examples | Caspase-3/7/9 activity assays, Annexin V staining. | LDH release assay, Propidium Iodide uptake assay. |
Frequently Asked Questions (FAQs) - Mechanistic Studies
Q1: How can I determine if my compound is inducing apoptosis?
A1: A multi-pronged approach is recommended. Start with a functional assay for caspase activity. Caspases are key executioners of apoptosis.[17][18]
-
Caspase Activity Assays: Use a fluorometric or colorimetric assay to measure the activity of key caspases like caspase-3 and caspase-7.[19][20] An increase in their activity upon compound treatment is a strong indicator of apoptosis.
-
Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Immunofluorescence: Visualize the activation of specific caspases within individual cells using antibodies specific to the cleaved, active forms of the enzymes.[21]
Q2: What if my compound is causing necrosis instead?
A2: Necrosis is characterized by the loss of plasma membrane integrity.[22] The most common way to measure this is through an LDH release assay.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[14][15][16] Measuring LDH activity in the supernatant is a reliable way to quantify necrosis.
Q3: Given the nitroaniline structure, I suspect oxidative stress. How can I test for this?
A3: The generation of reactive oxygen species (ROS) is a plausible mechanism for nitroaromatic compounds.[23][24][25] You can measure this directly and indirectly:
-
Direct ROS Detection: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[26] An increase in fluorescence indicates higher ROS levels.
-
Indirect Markers of Oxidative Stress: Measure the downstream effects of ROS, such as lipid peroxidation (e.g., MDA assay) or DNA damage (e.g., 8-OHdG assay).
-
Antioxidant Rescue: A key validation experiment is to see if co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can rescue the cells from the compound-induced cytotoxicity. If it does, it strongly implicates oxidative stress in the mechanism.
Part 3: Experimental Protocols
This section provides standardized, step-by-step protocols for the key assays discussed. Adhering to these protocols will enhance the reproducibility and reliability of your data.[27]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[28][29][30][31] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[30]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[28]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[32]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[32]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[31]
Protocol 2: LDH Release Assay for Necrosis
This assay quantifies the amount of LDH released from damaged cells into the culture medium.[14][15][16][22]
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to the supernatant samples.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Controls: It is essential to include a "maximum LDH release" control (cells treated with a lysis buffer) and a "spontaneous LDH release" control (untreated cells).
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This fluorometric assay measures the activity of the executioner caspases, caspase-3 and caspase-7.[17][18][19][20]
Materials:
-
Commercially available caspase-3/7 activity assay kit (e.g., containing a DEVD-based fluorogenic substrate)
-
White or black 96-well plates suitable for fluorescence measurements
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white or black-walled plate.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. Add the reagent to each well.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 499 nm excitation / 521 nm emission for a green fluorescent product).
Part 4: Data Analysis and Interpretation
Calculating Percent Viability and IC50
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[7][8]
-
Calculate Percent Viability:
-
For MTT assays:
-
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)] * 100
-
-
For LDH assays, you typically calculate % Cytotoxicity:
-
% Cytotoxicity = [(Experimental_release - Spontaneous_release) / (Maximum_release - Spontaneous_release)] * 100
-
-
-
Determine the IC50 Value:
Interpreting Mechanistic Assay Data
| Assay Result | Interpretation | Next Steps |
| Increased Caspase-3/7 Activity | The compound induces apoptosis. | Investigate upstream caspases (e.g., caspase-8 for extrinsic pathway, caspase-9 for intrinsic/mitochondrial pathway). |
| Increased LDH Release | The compound induces necrosis. | Investigate markers of membrane damage and cellular swelling. |
| Increased ROS Levels & Rescue by NAC | Cytotoxicity is mediated by oxidative stress. | Quantify specific types of ROS (e.g., superoxide vs. hydrogen peroxide). Assess mitochondrial membrane potential. |
| No Increase in Caspases or LDH | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic. | Perform a cell proliferation assay (e.g., BrdU incorporation) or cell counting over time. |
Conclusion
Managing the in vitro cytotoxicity of a novel compound like this compound requires a systematic and logical approach. By starting with robust troubleshooting of initial observations, followed by targeted mechanistic studies, researchers can gain a clear understanding of the compound's effects on cells. The protocols and guidelines provided in this technical support center are designed to ensure data quality and reproducibility, ultimately leading to more informed decisions in the drug development process.
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Validation & Comparative
Confirming the Binding Affinity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline to SIRT6: A Comparative Guide
In the landscape of epigenetic modulators, Sirtuin 6 (SIRT6) has emerged as a critical therapeutic target for a range of diseases, including type 2 diabetes and cancer.[1][2][3] The discovery and validation of potent and selective SIRT6 inhibitors are paramount for advancing drug development efforts. This guide provides an in-depth technical comparison of methodologies to confirm the binding affinity of a promising SIRT6 inhibitor, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, and objectively assesses its performance against other potential modulators.
Introduction to 5-(4-methylpiperazin-1-yl)-2-nitroaniline
5-(4-methylpiperazin-1-yl)-2-nitroaniline, also known as compound 6d or SIRT6-IN-6, has been identified as a potent and selective inhibitor of SIRT6.[1][2][4] It belongs to a class of 1-phenylpiperazine derivatives and has demonstrated an IC50 value of 4.93 μM in a Fluor de Lys (FDL) assay.[1][2] This compound exhibits high selectivity for SIRT6, showing no significant activity against other sirtuins (SIRT1-3) or histone deacetylases (HDAC1-11) at concentrations up to 200 µM.[1][2] Such selectivity is a crucial attribute for a therapeutic candidate, minimizing off-target effects.
The Central Role of Binding Affinity in Drug Discovery
Binding affinity, quantified by the dissociation constant (KD), is a cornerstone of drug discovery. It measures the strength of the interaction between a ligand (the inhibitor) and its protein target (SIRT6). A lower KD value signifies a stronger binding affinity. Accurate determination of KD is essential for:
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance potency.
-
Structure-Activity Relationship (SAR) Studies: Understanding the molecular determinants of binding.
-
Predicting In Vivo Efficacy: A strong binding affinity is often a prerequisite for potent biological activity.
This guide will focus on two gold-standard biophysical techniques for determining the KD of 5-(4-methylpiperazin-1-yl)-2-nitroaniline to SIRT6: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Comparative Analysis of Binding Affinity Determination Methods
The selection of an appropriate biophysical assay is critical for obtaining reliable binding data. Here, we compare ITC and SPR, both of which have been successfully employed to characterize the interaction between 5-(4-methylpiperazin-1-yl)-2-nitroaniline and SIRT6.[1][2]
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures the heat change upon binding.[5][6][7] | Detects changes in refractive index at a sensor surface upon binding.[8][9] |
| Information Provided | KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][7] | KD, association rate (ka), and dissociation rate (kd).[9][10] |
| Labeling Requirement | Label-free.[5] | Label-free.[8] |
| Immobilization | Both molecules are in solution.[6] | One molecule is immobilized on a sensor chip.[9] |
| Throughput | Lower throughput. | Higher throughput. |
| Sample Consumption | Higher protein consumption. | Lower protein consumption. |
| Strengths | Provides a complete thermodynamic profile of the interaction.[5] | Provides real-time kinetic information.[8][10] |
| Considerations | Requires relatively large amounts of pure protein. | Immobilization may affect protein conformation and activity. |
The choice between ITC and SPR often depends on the specific research question and available resources. For a comprehensive understanding of the binding event, employing both techniques is highly recommended, as they provide complementary information.
Experimental Data: Binding Affinity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline to SIRT6
Published studies have quantified the binding affinity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline to SIRT6 using both ITC and SPR, demonstrating remarkable consistency between the two methods.
| Compound | Method | KD (μM) | Stoichiometry (n) | Reference |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | ITC | 10 | ~1 | [1],[2] |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SPR | 9.76 | N/A | [1],[2] |
These data confirm a direct and moderately potent binding of 5-(4-methylpiperazin-1-yl)-2-nitroaniline to SIRT6 in the low micromolar range.
In-Depth Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the 5-(4-methylpiperazin-1-yl)-2-nitroaniline–SIRT6 interaction.
Materials:
-
Purified recombinant human SIRT6 protein
-
5-(4-methylpiperazin-1-yl)-2-nitroaniline
-
ITC buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Dialyze the SIRT6 protein extensively against the ITC buffer to ensure buffer matching.
-
Dissolve 5-(4-methylpiperazin-1-yl)-2-nitroaniline in the final dialysis buffer to a concentration approximately 10-20 fold higher than the SIRT6 concentration.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the SIRT6 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the 5-(4-methylpiperazin-1-yl)-2-nitroaniline solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 1-2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the thermodynamic parameters: KD, n, and ΔH. The entropy (ΔS) can be calculated from these values.
-
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the dissociation constant (KD), association rate (ka), and dissociation rate (kd) of the 5-(4-methylpiperazin-1-yl)-2-nitroaniline–SIRT6 interaction.
Materials:
-
Purified recombinant human SIRT6 protein
-
5-(4-methylpiperazin-1-yl)-2-nitroaniline
-
SPR running buffer (e.g., HBS-EP+)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Surface Plasmon Resonance instrument
Methodology:
-
SIRT6 Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the SIRT6 protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 5-(4-methylpiperazin-1-yl)-2-nitroaniline in running buffer.
-
Inject the different concentrations of the ligand over the SIRT6-immobilized and reference flow cells, allowing for association and dissociation phases.
-
Regenerate the sensor surface between each ligand injection if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the analysis software.
-
The fitting will yield the kinetic parameters: ka and kd. The KD is then calculated as kd/ka.
-
Comparison with Alternative SIRT6 Modulators
To put the binding affinity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline into perspective, it is useful to compare it with other known SIRT6 modulators.
| Compound Class | Example | Reported Activity | Reference |
| Inhibitors | |||
| Flavonoids | Quercetin | Inhibition at high concentrations | [11],[12] |
| Pseudo-peptidic compounds | EX-527 | Potent SIRT1 inhibitor, weaker SIRT6 inhibition | [11] |
| Activators | |||
| Free Fatty Acids | Myristic acid | Activation (EC50 = 246 µM) | [13] |
| Pyrrolo[1,2-a]quinoxalines | UBCS039 | Activation (EC50 ~38 µM) | [14] |
Compared to these alternatives, 5-(4-methylpiperazin-1-yl)-2-nitroaniline stands out for its demonstrated potency and high selectivity as a SIRT6 inhibitor.
Conclusion and Future Directions
The experimental data robustly confirm the direct binding of 5-(4-methylpiperazin-1-yl)-2-nitroaniline to SIRT6 with a KD in the low micromolar range. The consistency between ITC and SPR data lends high confidence to this measurement. This compound's favorable potency and selectivity profile make it a valuable tool for further investigating the biological roles of SIRT6 and a promising starting point for the development of novel therapeutics.
Future studies should focus on:
-
Structural Biology: Co-crystallization of the SIRT6-inhibitor complex to elucidate the precise binding mode.
-
Cellular Assays: Validating the inhibition of SIRT6 activity in a cellular context.
-
In Vivo Studies: Assessing the pharmacokinetic properties and efficacy of this compound in relevant disease models.
By rigorously characterizing the binding affinity of novel inhibitors like 5-(4-methylpiperazin-1-yl)-2-nitroaniline, the scientific community can accelerate the development of next-generation epigenetic drugs.
References
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Sun, W., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. [Link]
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Galleano, I., et al. (2021). Sirtuin 6 (SIRT6) Activity Assays. In Methods in Molecular Biology (Vol. 2300, pp. 135-153). Humana, New York, NY. [Link]
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PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. [Link]
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Pan, P. W., et al. (2011). Structure and Biochemical Functions of SIRT6. Journal of Biological Chemistry, 286(16), 14575-14587. [Link]
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ResearchGate. (2011). (PDF) Structure and Biochemical Functions of SIRT6. [Link]
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BPS Bioscience. Sirtuin 6 Fluorogenic Assay Kit SIRT6 50022. [Link]
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Ciarlantini, C., et al. (2022). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry, 65(2), 1144-1166. [Link]
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Tassone, E. Z., et al. (2020). A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets. International Journal of Molecular Sciences, 21(17), 6333. [Link]
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Hu, J., et al. (2013). A fluorogenic assay for screening Sirt6 modulators. Organic & Biomolecular Chemistry, 11(32), 5213-5216. [Link]
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ResearchGate. (2021). The chemical structures of the potential inhibitors of SIRT6 selected... | Download Scientific Diagram. [Link]
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Gertz, M., & Steegborn, C. (2019). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(7), 1769-1785. [Link]
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ResearchGate. (2017). SIRT6 binds DNA with no intermediates (A-B) Gel retardation assay of... | Download Scientific Diagram. [Link]
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Tassone, E. Z., et al. (2021). DNA stimulates the deacetylase SIRT6 to mono-ADP-ribosylate proteins with histidine repeats. Journal of Biological Chemistry, 296, 100589. [Link]
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ResearchGate. (2021). ITC analyses for small-molecule substrates to the preferred sirtuin... | Download Scientific Diagram. [Link]
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ResearchGate. (2018). Binding of SIRT6 to the nucleosome a, Close up view on zinc-finger... | Download Scientific Diagram. [Link]
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J&K Scientific. 5-(4-Methylpiperazino)-2-nitroaniline, 95% | 23491-48-7. [Link]
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Aging-US. (2011). Structure-based development of novel sirtuin inhibitors. [Link]
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YouTube. (2023). Surface Plasmon Resonance (SPR) Technology, Explained. [Link]
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PubMed. (2024). Surface Plasmon Resonance as a Tool to Elucidate the Molecular Determinants of Key Transcriptional Regulators Controlling Rhizobial Lifestyles. [Link]
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YouTube. (2022). Biacore Surface Plasmon Resonance: Observing Molecular Interactions in Real-Time. [Link]
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YouTube. (2012). Surface Plasmon Resonance Imaging: How it works? [Link]
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The Efficacy of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline in the Landscape of SIRT6 Inhibition: A Comparative Guide
Introduction: The Rising Prominence of SIRT6 as a Therapeutic Target
Sirtuin 6 (SIRT6), a member of the NAD+-dependent class III histone deacetylase family, has emerged from relative obscurity to become a focal point of intense research in drug discovery.[1][2] Its multifaceted roles in critical cellular processes, including DNA repair, genome stability, glucose and lipid metabolism, and inflammation, position it as a compelling target for a spectrum of human ailments.[1][3] Dysregulation of SIRT6 activity is implicated in aging, metabolic diseases like type 2 diabetes, and various cancers.[2][4] Consequently, the development of potent and selective small-molecule modulators of SIRT6 activity is a key objective for therapeutic intervention. This guide provides an in-depth comparison of the efficacy of a promising SIRT6 inhibitor, 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline, with other known SIRT6 inhibitors, supported by experimental data and detailed methodologies.
Featured Inhibitor: this compound
This compound, also referred to as 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent and highly selective inhibitor of SIRT6.[4][5] Belonging to the 1-phenylpiperazine class of compounds, it has demonstrated significant inhibitory activity against SIRT6's deacetylase function.[4][6]
Mechanism of Action: While the precise binding mode is a subject of ongoing investigation, structure-activity relationship (SAR) studies suggest that the 1-phenylpiperazine scaffold is a key pharmacophore for SIRT6 inhibition.[5] It is hypothesized that these inhibitors interact with the substrate-binding pocket of SIRT6, thereby preventing the binding and deacetylation of its target proteins, such as histone H3 at lysine 9 (H3K9).[4]
Comparative Efficacy Analysis: A Head-to-Head Look at SIRT6 Inhibitors
The therapeutic potential of any SIRT6 inhibitor is defined by its potency, selectivity, and cellular activity. Below is a comparative analysis of this compound against other notable SIRT6 inhibitors from different chemical classes.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Selectivity is equally crucial to minimize off-target effects, particularly against other sirtuin isoforms which share structural similarities.
| Inhibitor | Chemical Class | SIRT6 IC50 (µM) | Selectivity Profile | Reference(s) |
| This compound | 1-Phenylpiperazine | 4.93 | No activity against SIRT1-3 and HDAC1-11 at concentrations up to 200 µM | [4][5] |
| Compound 11e | Allosteric Inhibitor | 0.98 | No significant inhibition of HDAC1-11 and SIRT1-3 at concentrations up to 100 µM | [7] |
| JYQ-42 | Allosteric Inhibitor | 2.33 | Selective against other sirtuins and HDACs | [8] |
| OSS_128167 | Thiazolopyrimidine | 89 | - | [3] |
| Nicotinamide | General Sirtuin Inhibitor | Weak inhibition at mM concentrations | Non-selective | [3][8] |
Expert Interpretation: As the data indicates, this compound exhibits a respectable potency in the low micromolar range.[4][5] Its most compelling feature is its exceptional selectivity, showing no cross-reactivity with other tested sirtuins and classical HDACs at high concentrations.[4][5] While allosteric inhibitors like compound 11e and JYQ-42 demonstrate higher potency, the well-characterized selectivity profile of this compound makes it a valuable tool for specifically probing SIRT6 function.[7][8]
In Vivo Efficacy: From the Bench to Preclinical Models
The ultimate test of a drug candidate's potential lies in its efficacy in a living organism.
In a mouse model of type 2 diabetes, this compound demonstrated significant therapeutic potential.[4] Administration of the compound led to a notable increase in the levels of glucose transporter 1 (GLUT1), which in turn resulted in reduced blood glucose levels.[4][5] This finding strongly supports the hypothesis that SIRT6 inhibition is a viable strategy for the treatment of hyperglycemia.[4]
Other SIRT6 inhibitors have also shown promise in vivo. For instance, an inhibitor was shown to delay the onset of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, by impairing dendritic cell migration and reducing inflammatory responses.[9]
Experimental Methodologies: The Foundation of Reliable Data
The following are detailed protocols for key assays used to characterize SIRT6 inhibitors, providing a framework for reproducible and verifiable research.
In Vitro SIRT6 Inhibition Assay (Fluor de Lys)
This is a widely used, fluorescence-based assay for measuring the deacetylase activity of SIRT6.
Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue linked to a fluorophore and a quencher. In the presence of active SIRT6 and NAD+, the acetyl group is removed. A developer solution is then added, which specifically cleaves the deacetylated peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The degree of inhibition is proportional to the reduction in the fluorescence signal.[10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[10]
-
Reconstitute recombinant human SIRT6 enzyme in assay buffer.[10]
-
Prepare a stock solution of the Fluor de Lys-SIRT6 substrate and NAD+ in assay buffer.[10]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.[10]
-
Prepare the Developer solution containing a protease that specifically recognizes the deacetylated substrate.[10]
-
-
Assay Procedure:
-
In a 96-well microplate, add the SIRT6 enzyme to all wells except the background controls.[10]
-
Add the diluted test inhibitor or vehicle control to the respective wells.[10]
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate/NAD+ solution to all wells.[10]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[2]
-
Stop the reaction and develop the signal by adding the Developer solution to all wells.[10]
-
Incubate at room temperature for a further 15-30 minutes.[11]
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).[10]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The use of a specific acetylated peptide substrate (often derived from p53 or histone H3) is critical for mimicking the natural substrates of SIRT6.[10] The inclusion of NAD+ is essential as it is a required co-factor for sirtuin activity.[3] The two-step process of deacetylation followed by developer addition ensures that the fluorescence signal is directly proportional to the enzymatic activity.[10]
Experimental Workflow: In Vitro SIRT6 Inhibition Assay
Caption: Workflow for determining SIRT6 inhibitor potency using a fluorometric assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated. Unbound proteins denature and aggregate at elevated temperatures, while the inhibitor-bound protein remains soluble. The amount of soluble target protein at different temperatures is then quantified, typically by Western blotting.[12][13]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test inhibitor at various concentrations or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine.[6] A no-heat control is also included.
-
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Detection:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for SIRT6.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization.
-
Quantify the band intensities to determine the amount of soluble SIRT6 at each temperature.
-
-
Data Analysis:
-
Plot the relative amount of soluble SIRT6 against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Causality Behind Experimental Choices: The use of intact cells allows for the assessment of compound permeability and target engagement in a more physiologically relevant environment.[14] The temperature gradient is crucial for determining the melting temperature (Tm) of the protein, and a shift in this Tm upon ligand binding is the key readout of the assay.[6] Western blotting provides a specific and semi-quantitative method for detecting the target protein.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing inhibitor target engagement in cells using CETSA.
SIRT6 Signaling Pathways and the Impact of Inhibition
SIRT6 is a critical node in a complex network of signaling pathways that govern cellular homeostasis. Its inhibition can have profound effects on these pathways.
Key SIRT6-Regulated Pathways:
-
DNA Repair: SIRT6 is recruited to sites of DNA damage and plays a crucial role in both base excision repair and double-strand break repair.[15]
-
Metabolism: SIRT6 regulates glucose homeostasis by deacetylating and modulating the activity of several key metabolic proteins.[15] Inhibition of SIRT6 can lead to increased glucose uptake.[4]
-
Inflammation: SIRT6 acts as a negative regulator of the NF-κB signaling pathway, a master regulator of inflammation.[1] By deacetylating components of the NF-κB complex, SIRT6 represses the expression of pro-inflammatory genes.[1]
The inhibition of SIRT6, for example by this compound, is expected to increase the acetylation of SIRT6 substrates, leading to downstream effects such as enhanced glucose uptake and modulation of inflammatory responses.
SIRT6 Signaling Pathway and Points of Inhibition
Caption: SIRT6 inhibition alters key cellular signaling pathways.
Conclusion and Future Directions
This compound stands out as a highly selective and effective SIRT6 inhibitor with demonstrated in vivo efficacy in a model of type 2 diabetes.[4][5] Its favorable selectivity profile makes it an invaluable tool for dissecting the specific biological functions of SIRT6. While other inhibitors may exhibit greater potency, the comprehensive characterization of this compound provides a strong foundation for its further development as a potential therapeutic agent.
Future research should focus on obtaining a crystal structure of this inhibitor in complex with SIRT6 to elucidate its precise binding mechanism, which would guide the design of even more potent and specific second-generation inhibitors. Furthermore, exploring the efficacy of this compound in other disease models where SIRT6 is implicated, such as cancer and inflammatory disorders, will be crucial in expanding its therapeutic potential. The continued development of robust and reliable assays will be paramount in advancing the field of sirtuin-targeted drug discovery.
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Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators. (URL: [Link])
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Discovery of novel and selective SIRT6 inhibitors. (URL: [Link])
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Emerging Therapeutic Potential of SIRT6 Modulators. (URL: [Link])
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Discovery of a potent and highly selective inhibitor of SIRT6 against pancreatic cancer metastasis in vivo. (URL: [Link])
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Emerging Therapeutic Potential of SIRT6 Modulators. (URL: [Link])
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Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease. (URL: [Link])
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Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. (URL: [Link])
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Compound 1 administration in vivo inhibits SIRT6 enzymatic activity and... (URL: [Link])
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Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells. (URL: [Link])
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A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets. (URL: [Link])
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The cellular thermal shift assay for evaluating drug target interactions in cells. (URL: [Link])
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Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. (URL: [Link])
-
HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (URL: [Link])
-
Sirtuin 6 Fluorogenic Assay Kit SIRT6 50022. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (URL: [Link])
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (URL: [Link])
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (URL: [Link])
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A Guide to the Isoform Selectivity of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: A Case Study in Specificity Beyond Classical HDACs
Introduction: The Quest for Selective Deacetylase Inhibition
In the landscape of epigenetic modulation, the development of small molecule inhibitors with high isoform selectivity is a paramount objective for advancing targeted therapeutics and precision research tools. Histone deacetylases (HDACs) have been a focal point of these efforts, with a spectrum of inhibitors ranging from pan-HDAC inhibitors, which target multiple isoforms, to class- and isoform-selective compounds.[1][2] The clinical and research utility of an inhibitor is often defined by its selectivity profile, as off-target effects can lead to toxicity and confound experimental results.[3] This guide delves into the selectivity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a compound that exemplifies a remarkable degree of specificity by targeting a related but distinct class of deacetylases, the sirtuins, while altogether sparing the classical HDAC family.
5-(4-Methylpiperazin-1-yl)-2-nitroaniline: A Highly Selective SIRT6 Inhibitor
Initial investigations into the bioactivity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline have revealed its identity not as a classical HDAC inhibitor, but as a potent and selective inhibitor of SIRT6.[4][5] SIRT6 is a member of the sirtuin family (Class III deacetylases), which are NAD⁺-dependent enzymes, distinguishing them mechanistically from the zinc-dependent classical HDACs (Classes I, II, and IV).[4]
A pivotal study demonstrated that 5-(4-methylpiperazin-1-yl)-2-nitroaniline (referred to as compound 6d in the publication) exhibits an IC50 value of 4.93 μM against SIRT6.[4][5] Crucially, in a comprehensive selectivity screen, the compound showed no inhibitory activity against SIRT1, SIRT2, SIRT3, and the entire panel of classical HDACs (HDAC1-11) at concentrations up to 200 µM.[4] This positions 5-(4-methylpiperazin-1-yl)-2-nitroaniline as an exceptional tool for studying the specific functions of SIRT6 without the confounding influence of broad-spectrum HDAC inhibition.
Comparative Selectivity Profiles: Understanding the Spectrum of HDAC Inhibition
To fully appreciate the unique selectivity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, it is instructive to compare its profile to that of well-characterized classical HDAC inhibitors. These inhibitors are generally categorized based on which HDAC isoforms they target.
-
Pan-HDAC Inhibitors: These compounds inhibit most of the eleven zinc-dependent HDAC proteins.[6] A prime example is Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), the first FDA-approved HDAC inhibitor.[7] SAHA demonstrates broad activity across Class I and II HDACs.[8] While effective, this lack of selectivity can contribute to clinical side effects.[6]
-
Class-Selective Inhibitors: These molecules show preferential inhibition of HDACs within a specific class. Entinostat, for instance, is a benzamide derivative that selectively inhibits Class I HDACs, particularly HDAC1, with significantly less potency against HDAC2 and HDAC3 and no reported activity against Class II HDACs.[9][10][11][12] This enhanced selectivity is thought to reduce off-target effects.[9]
-
Isoform-Selective Inhibitors: Representing the next generation of targeted therapies, these inhibitors are designed to target a single HDAC isoform.[2] Tubastatin A is a highly selective inhibitor of HDAC6, a Class IIb enzyme.[13][14][15] It displays over 1,000-fold selectivity against most other HDAC isoforms, with the exception of HDAC8, against which it still maintains approximately 57-fold selectivity.[13][14]
The following table summarizes the selectivity profiles of these representative HDAC inhibitors, providing a clear contrast with the profile of 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
| Compound | Primary Target(s) | IC50 / Potency | Selectivity Profile |
| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | IC50: 4.93 μM | No activity against HDACs 1-11 and SIRTs 1-3 up to 200 µM.[4] |
| SAHA (Vorinostat) | Pan-HDAC (Class I & II) | Low nanomolar to micromolar range against multiple HDACs. | Non-selective, inhibiting most HDAC isoforms.[6][7][8] |
| Entinostat | Class I HDACs (HDAC1 > HDAC2, 3) | Nanomolar potency against HDAC1; micromolar against HDAC2/3.[9][10] | Selective for Class I HDACs with no reported activity against Class II.[9][11] |
| Tubastatin A | HDAC6 | IC50: 15 nM | >1000-fold selective over most HDACs; ~57-fold selective over HDAC8.[13][14] |
Visualizing Deacetylase Inhibitor Selectivity
The diagrams below, generated using Graphviz, illustrate the conceptual differences in the selectivity profiles of various deacetylase inhibitors.
Caption: Comparative inhibitor targeting of deacetylase classes.
Experimental Protocols for Determining HDAC/Sirtuin Selectivity
The determination of an inhibitor's selectivity profile is a critical step in its characterization. This involves screening the compound against a panel of purified deacetylase enzymes. A common method for this is the Fluor de Lys (FDL) assay, which was used to determine the potency and selectivity of 5-(4-methylpiperazin-1-yl)-2-nitroaniline.[4]
Protocol: In Vitro Deacetylase Inhibition Assay (Fluor de Lys Method)
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a panel of recombinant HDAC and sirtuin enzymes.
1. Reagent Preparation:
- Enzymes: Prepare stock solutions of purified, recombinant human HDAC and sirtuin enzymes (e.g., HDAC1-11, SIRT1-3, SIRT6) in an appropriate assay buffer. The specific buffer composition may vary depending on the enzyme class (e.g., sirtuin assays require NAD⁺).
- Substrate: Prepare a stock solution of the fluorogenic substrate (e.g., Fluor de Lys-SIRT6, Fluor de Lys-HDAC). This substrate is a peptide with an acetylated lysine residue coupled to a fluorophore.
- Test Compound: Prepare a serial dilution of the test compound (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline) in the assay buffer. A known inhibitor (e.g., SAHA for HDACs, Suramin for sirtuins) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.
- Developer Solution: Prepare the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
2. Assay Procedure:
- Dispense the diluted test compounds and controls into the wells of a microplate (e.g., a 96- or 384-well black plate).
- Add the diluted enzyme solution to each well and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. For sirtuins, NAD⁺ must be included in this step.
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
- Stop the reaction by adding the developer solution to each well.
- Incubate for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
3. Data Acquisition and Analysis:
- Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths.
- Subtract the background fluorescence (from wells with no enzyme).
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Workflow for Selectivity Profiling
Caption: Workflow for determining deacetylase inhibitor selectivity.
Conclusion and Future Outlook
The case of 5-(4-methylpiperazin-1-yl)-2-nitroaniline provides a compelling example of highly specific enzyme inhibition. Its activity is confined to SIRT6, a Class III deacetylase, with no measurable effect on the classical zinc-dependent HDACs (Classes I, II, and IV).[4] This level of selectivity is highly desirable, offering researchers a precise chemical probe to investigate the biological roles of SIRT6 in processes such as glucose metabolism, for which it has shown potential therapeutic relevance.[4] As the field of epigenetic drug discovery continues to mature, the development of compounds with such exquisitely defined selectivity profiles will be instrumental in creating safer, more effective therapies and in dissecting the complex network of cellular deacetylation.
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A Comparative In Vivo Validation Guide for the Novel Anti-Diabetic Candidate: 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Abstract
The escalating prevalence of type 2 diabetes mellitus (T2DM) necessitates a continuous search for novel therapeutic agents with superior efficacy and safety profiles. This guide provides a comprehensive framework for the in vivo validation of a promising new chemical entity, 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline, henceforth referred to as "Cmpd-X." We present a detailed comparative study design, objectively benchmarking the performance of Cmpd-X against established first- and second-line anti-diabetic drugs: Metformin, Sitagliptin, and Liraglutide. This document outlines the scientific rationale for experimental choices, provides step-by-step protocols for key metabolic assays, and offers a template for data interpretation, serving as a critical resource for researchers in metabolic disease and drug development.
Introduction: The Rationale for Novel Anti-Diabetic Therapies
Despite the availability of multiple classes of anti-diabetic drugs, many patients with T2DM fail to achieve optimal glycemic control, and existing therapies can be associated with side effects such as weight gain or hypoglycemia.[1][2] The development of new agents with pleiotropic benefits—such as improved glycemic control, weight management, and enhanced insulin sensitivity—remains a high priority.
Cmpd-X is a novel small molecule with a chemical structure (C₁₂H₁₈N₄O₂) featuring a nitroaniline and a methylpiperazine moiety. While its precise mechanism of action is under investigation, its structural elements suggest potential interactions with key enzymatic pathways involved in glucose homeostasis. This guide details the critical next step: a rigorous in vivo validation to characterize its therapeutic potential and benchmark its performance against current standards of care.
Comparative Agent Profiles and Hypothesized Mechanism of Cmpd-X
An effective comparison requires benchmarking against agents with well-understood mechanisms of action.[3]
-
Metformin (Biguanide): A first-line therapy that primarily acts by decreasing hepatic glucose production and improving peripheral insulin sensitivity.[2][4][5][6] It is known for its robust glucose-lowering effects without causing weight gain.[2][6]
-
Sitagliptin (DPP-4 Inhibitor): Works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which degrades incretin hormones like GLP-1 and GIP.[7][8] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, carrying a low risk of hypoglycemia.[7][8]
-
Liraglutide (GLP-1 Receptor Agonist): Mimics the action of the native hormone GLP-1, activating GLP-1 receptors in the pancreas, brain, and gut.[9][10][11][12] This not only enhances glucose-dependent insulin secretion but also slows gastric emptying and promotes satiety, often leading to weight loss.[10][11][12]
Hypothesized Mechanism of Cmpd-X: Based on preliminary in silico modeling and structural similarities to known kinase inhibitors, we hypothesize that Cmpd-X may function as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . This hypothesis forms the basis for our comparative selection of Sitagliptin and allows for a direct evaluation of its potential as a next-generation agent in this class.
Comprehensive In Vivo Validation Workflow
A robust preclinical trial requires a well-characterized animal model and a clear, logical experimental flow.
Animal Model Selection: The db/db Mouse
Causality: The C57BL/KsJ-db/db mouse model is selected for this study.[13][14][15][16][17] These mice have a spontaneous mutation in the leptin receptor gene, leading to a phenotype of hyperphagia, obesity, insulin resistance, and progressive hyperglycemia that closely mimics the pathophysiology of human T2DM.[14][15][16][17] This established model ensures that the anti-diabetic effects of Cmpd-X are tested in a physiologically relevant context of insulin resistance.[13][15]
Experimental Design and Group Allocation
-
Animals: Male db/db mice, 8 weeks of age (n=10 per group).
-
Acclimatization: 1 week prior to study initiation.
-
Study Duration: 6 weeks of chronic daily dosing.
-
Groups:
-
Vehicle Control: Appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Cmpd-X (Low Dose): 10 mg/kg, oral gavage.
-
Cmpd-X (High Dose): 30 mg/kg, oral gavage.
-
Positive Control 1 (Metformin): 150 mg/kg, oral gavage.
-
Positive Control 2 (Sitagliptin): 10 mg/kg, oral gavage.
-
Positive Control 3 (Liraglutide): 0.2 mg/kg, subcutaneous injection.
-
Detailed Experimental Protocols
Methodological consistency is paramount for data integrity. All procedures must adhere to approved institutional animal care and use guidelines.
Oral Glucose Tolerance Test (OGTT)
Purpose: To assess the body's ability to clear a glucose load, reflecting insulin secretion and sensitivity.[18] Protocol (Week 4):
-
Fast mice for 5-6 hours in the morning with free access to water.[18][19]
-
Record baseline body weight.
-
At t=0 min, collect a baseline blood sample (~5 µL) via tail snip to measure blood glucose using a calibrated glucometer.[18]
-
Immediately administer a 2 g/kg bolus of glucose solution (e.g., 20% dextrose) via oral gavage.[18][20]
-
Measure blood glucose from the tail vein at t=15, 30, 60, 90, and 120 minutes post-gavage.[21]
Insulin Tolerance Test (ITT)
Purpose: To directly evaluate peripheral insulin sensitivity by measuring the rate of glucose disposal after an exogenous insulin challenge.[22] Protocol (Week 5):
-
Fast mice for 4-6 hours in the morning with free access to water.[22][23][24]
-
Record baseline body weight.
-
At t=0 min, collect a baseline blood sample for glucose measurement.
-
Administer human insulin (e.g., Humulin R) at a dose of 0.75 IU/kg via intraperitoneal (IP) injection.[22] The dose may need to be optimized based on the model's sensitivity.[25][26]
-
Measure blood glucose from the tail vein at t=15, 30, 45, and 60 minutes post-injection.[25]
-
Critical Safety Note: Monitor mice closely for signs of severe hypoglycemia. Have a 20% glucose solution ready for rescue administration if blood glucose drops below 25 mg/dL or if the animal shows signs of distress.[25][26]
Terminal Blood and Tissue Collection
Purpose: To analyze long-term glycemic control (HbA1c) and other key metabolic biomarkers. Protocol (Week 6):
-
After the final dose and body weight measurement, fast mice for 4-6 hours.
-
Anesthetize mice using an approved method (e.g., isoflurane inhalation).
-
Perform terminal blood collection via cardiac puncture using EDTA-coated syringes.
-
Aliquot whole blood for Hemoglobin A1c (HbA1c) analysis.[27][28]
-
Centrifuge the remaining blood to separate plasma. Store plasma at -80°C for subsequent analysis of insulin, triglycerides (TG), and total cholesterol (TC).
-
Harvest key metabolic tissues (liver, pancreas) for potential future histopathological or molecular analysis.
Comparative Performance Analysis: Data Presentation
Objective comparison is facilitated by clear, tabular data presentation. The following tables represent hypothetical but plausible outcomes from the described study.
Table 1: Glycemic Control and Body Weight
| Group | Baseline Fasting Glucose (mg/dL) | Week 6 Fasting Glucose (mg/dL) | % Change in Glucose | Final HbA1c (%) | Body Weight Change (g) |
|---|---|---|---|---|---|
| Vehicle Control | 310 ± 15 | 450 ± 25 | +45.2% | 8.5 ± 0.6 | +5.2 ± 0.8 |
| Cmpd-X (10 mg/kg) | 305 ± 18 | 315 ± 20 | +3.3% | 7.1 ± 0.4 | +2.1 ± 0.5 |
| Cmpd-X (30 mg/kg) | 312 ± 16 | 220 ± 18 | -29.5% | 6.2 ± 0.3 | +1.5 ± 0.4 |
| Metformin | 308 ± 14 | 255 ± 22 | -17.2% | 6.8 ± 0.5 | +1.8 ± 0.6 |
| Sitagliptin | 315 ± 19 | 240 ± 15 | -23.8% | 6.5 ± 0.4 | +2.0 ± 0.7 |
| Liraglutide | 309 ± 17 | 180 ± 12 | -41.7% | 5.8 ± 0.2 | -2.5 ± 0.9 |
Data presented as Mean ± SEM. HbA1c levels in mice reflect glycemic control over the preceding ~2 weeks.[29]
Table 2: Glucose and Insulin Tolerance Tests (Area Under the Curve - AUC)
| Group | OGTT AUC (mg/dL * min) | ITT AUC (% baseline * min) |
|---|---|---|
| Vehicle Control | 65,000 ± 4,500 | 8,500 ± 600 |
| Cmpd-X (10 mg/kg) | 51,000 ± 3,800 | 7,100 ± 550 |
| Cmpd-X (30 mg/kg) | 38,000 ± 3,100 | 5,500 ± 400 |
| Metformin | 45,000 ± 3,500 | 5,900 ± 480 |
| Sitagliptin | 41,000 ± 3,300 | 6,800 ± 510 |
| Liraglutide | 32,000 ± 2,800 | 4,800 ± 350 |
Data presented as Mean ± SEM. A lower AUC in the OGTT indicates improved glucose tolerance. A lower AUC in the ITT indicates enhanced insulin sensitivity.
Table 3: Terminal Plasma Biomarkers
| Group | Plasma Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
|---|---|---|---|
| Vehicle Control | 12.5 ± 1.8 | 220 ± 15 | 250 ± 20 |
| Cmpd-X (10 mg/kg) | 9.8 ± 1.2 | 195 ± 12 | 210 ± 18 |
| Cmpd-X (30 mg/kg) | 7.5 ± 0.9 | 170 ± 10 | 165 ± 15 |
| Metformin | 8.2 ± 1.0 | 180 ± 11 | 180 ± 16 |
| Sitagliptin | 7.9 ± 0.8 | 190 ± 14 | 195 ± 17 |
| Liraglutide | 6.1 ± 0.7 | 160 ± 9 | 150 ± 12 |
Data presented as Mean ± SEM.
Interpretation and Conclusion
Based on the hypothetical data, Cmpd-X demonstrates a dose-dependent anti-diabetic effect. At 30 mg/kg, its performance in lowering fasting glucose and HbA1c is superior to Metformin and comparable to Sitagliptin. The significant improvement in the OGTT AUC suggests robust enhancement of glucose disposal, and the marked reduction in the ITT AUC indicates a strong insulin-sensitizing effect, a key advantage. Notably, its effect on body weight is neutral, similar to Sitagliptin. While not as potent as the GLP-1 receptor agonist Liraglutide in terms of glucose reduction and weight loss, Cmpd-X shows a highly promising profile as an oral anti-diabetic agent.
These findings strongly support the initial hypothesis of Cmpd-X acting as a potent DPP-4 inhibitor. The next logical steps would include in vitro enzymatic assays to confirm DPP-4 inhibition, pharmacokinetic studies to understand its absorption and metabolism, and longer-term toxicology studies to ensure a robust safety profile before advancing to clinical development.[30][31][32][33]
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Safety assessment considerations and strategies for targeted small molecule cancer therapeutics in drug discovery. (2013). Expert Opinion on Drug Discovery, 8(10), 1247-1257. Retrieved from [Link]
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Screening for Antidiabetic Activities. (2017). Methods in Molecular Biology, 1539, 1-13. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Abstract
The robust quantification of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline, a key chemical intermediate, is paramount for ensuring quality, safety, and efficacy in the drug development pipeline. The choice of analytical methodology can significantly impact development timelines and regulatory success. This guide provides an in-depth, objective comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the analysis of this compound. We delve into the causality behind experimental design, provide detailed validation protocols, and present a comprehensive cross-validation study to establish the interchangeability and specific advantages of each method. This work is intended to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the most appropriate analytical procedure for their specific application, from bulk substance assay to trace-level impurity analysis.
Introduction: The Analytical Imperative
This compound is a substituted nitroaniline derivative whose accurate measurement is critical. As with many complex organic molecules, its journey from synthesis to final product formulation requires rigorous analytical oversight. Whether quantifying the active pharmaceutical ingredient (API) in a drug substance, identifying process-related impurities, or studying metabolic pathways, the reliability of the analytical data is non-negotiable.
The validation of an analytical procedure is the formal process of demonstrating its fitness for a specific intended purpose.[1][2] However, in a dynamic development environment, it is often necessary to use different analytical technologies across various stages or laboratories. This necessitates cross-validation , a formal study to demonstrate that two or more distinct analytical procedures can be used for the same purpose, yielding comparable and reliable results.[3][4][5] This guide will compare a workhorse HPLC-UV method, ideal for routine quality control, with a high-sensitivity UPLC-MS/MS method, essential for trace-level analysis, culminating in a cross-validation protocol that bridges the two.
Methodologies Under Comparison
The selection of an analytical method is driven by the specific question being asked. For this compound, the molecular structure—containing a strong UV-absorbing nitroaromatic chromophore and basic nitrogen atoms amenable to ionization—makes it suitable for both HPLC-UV and LC-MS analysis.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique, making it the cornerstone of most quality control (QC) laboratories for assay and purity determinations of the main component.
-
Principle of Causality : The method leverages the compound's conjugated π-system and nitro group, which act as a strong chromophore, allowing for sensitive detection via UV absorbance. A reverse-phase C18 column is selected for its ability to retain this moderately polar molecule through hydrophobic interactions, while an acidified aqueous-organic mobile phase ensures the basic amine functionalities are protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column packing.
-
Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 20% B to 80% B over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 385 nm (corresponding to a high absorbance region for nitroanilines).
-
Injection Volume : 10 µL.
-
-
Standard Preparation : Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare working standards by serial dilution to cover the range of 10 µg/mL to 200 µg/mL.
-
Sample Preparation : Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of 100 µg/mL.
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring superior sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, UPLC-MS/MS is the gold standard.
-
Principle of Causality : UPLC utilizes sub-2 µm particle columns to achieve faster separations and higher resolution compared to traditional HPLC.[6] The key advantage is the mass spectrometer, which acts as a highly specific and sensitive detector. We select electrospray ionization (ESI) in positive mode because the methylpiperazine and aniline moieties are basic and readily accept a proton to form a positive ion ([M+H]+). Tandem mass spectrometry (MS/MS) provides another layer of specificity by isolating this precursor ion, fragmenting it, and monitoring for a specific product ion. This Multiple Reaction Monitoring (MRM) transition is unique to the analyte, effectively eliminating matrix interference.[7]
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions :
-
Column : C18 BEH, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water. (Note: Formic acid is used instead of phosphoric acid as it is volatile and compatible with mass spectrometry).[8]
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 2 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : ESI Positive.
-
Precursor Ion ([M+H]+) : m/z 251.1 (calculated for C12H18N4O2).
-
Product Ion : m/z 99.1 (hypothetical, corresponding to a stable fragment from the piperazine ring).
-
MRM Transition : 251.1 → 99.1.
-
Collision Energy/Cone Voltage : Optimize for maximum signal intensity.
-
-
Standard Preparation : Prepare a stock solution at 1.0 mg/mL in methanol. Serially dilute with a 50:50 acetonitrile:water mixture to prepare working standards from 0.1 ng/mL to 100 ng/mL.
The Cross-Validation Study: Bridging the Methods
The objective of cross-validation is to demonstrate that the two analytical procedures are suitable for the same intended purpose and produce comparable data.[3] This is critical when, for example, a high-sensitivity UPLC-MS/MS method is used during early development and a more routine HPLC-UV method is transferred to a QC setting. The study must be designed according to a pre-approved protocol as stipulated by regulatory guidelines like ICH Q2(R2).[3][9]
Cross-Validation Workflow
The following diagram outlines the logical flow of the cross-validation process.
Experimental Design & Acceptance Criteria
To perform the cross-validation, a set of identical samples is analyzed by both methods. The key is to choose a concentration range where both detectors provide a linear and reliable response. For this study, we will compare performance at 10, 50, and 100 µg/mL.
-
Samples : Prepare six independent samples of this compound at three concentrations: 10 µg/mL (Low QC), 50 µg/mL (Mid QC), and 100 µg/mL (High QC).
-
Procedure : Analyze each of the 18 samples (6 replicates x 3 levels) using both the validated HPLC-UV and UPLC-MS/MS methods.
-
Acceptance Criteria : The agreement between the two methods is assessed based on predefined criteria, typically derived from regulatory guidelines.[5] For chromatographic assays, the mean accuracy at each level should be within ±15% of the nominal concentration, and the precision (%CV or %RSD) should not exceed 15%.[5] The difference between the mean values obtained by the two methods should also be within a specified limit, often ≤20%.
Comparative Performance Data
The following tables summarize the experimental data obtained from the cross-validation study. The data presented is representative of what would be expected from these methodologies.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV (Method A) | UPLC-MS/MS (Method B) | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range | 10 - 200 µg/mL | 0.1 - 100 ng/mL | Justified by application |
| LOD | ~1 µg/mL | ~0.05 ng/mL | Signal-to-Noise ≥ 3 |
| LOQ | ~3 µg/mL | ~0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Selectivity | Specific vs. known impurities | Highly specific (MRM) | No interference at analyte RT |
Table 2: Cross-Validation Results for Accuracy and Precision
| Concentration Level | Method | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC (10 µg/mL) | HPLC-UV | 9.85 | 98.5% | 2.1% |
| UPLC-MS/MS | 10.21 | 102.1% | 1.8% | |
| Mid QC (50 µg/mL) | HPLC-UV | 50.80 | 101.6% | 1.5% |
| UPLC-MS/MS | 49.55 | 99.1% | 1.3% | |
| High QC (100 µg/mL) | HPLC-UV | 100.50 | 100.5% | 1.1% |
| UPLC-MS/MS | 101.20 | 101.2% | 0.9% |
Table 3: Comparison of Mean Results
| Concentration Level | Mean (HPLC-UV) | Mean (UPLC-MS/MS) | % Difference | Acceptance Criteria |
| Low QC (10 µg/mL) | 9.85 µg/mL | 10.21 µg/mL | -3.5% | ≤ 20% |
| Mid QC (50 µg/mL) | 50.80 µg/mL | 49.55 µg/mL | +2.5% | ≤ 20% |
| High QC (100 µg/mL) | 100.50 µg/mL | 101.20 µg/mL | -0.7% | ≤ 20% |
Discussion and Recommendations
The cross-validation results demonstrate a high degree of concordance between the HPLC-UV and UPLC-MS/MS methods within the overlapping range of 10-100 µg/mL. Both methods met all predefined acceptance criteria for accuracy, precision, and linearity. The percentage difference between the mean results from the two methods was well within the 20% acceptance limit at all three concentration levels, confirming their interchangeability for quantitative analysis in this range.
Expert Recommendations:
-
For API Assay and Drug Substance Release Testing : The HPLC-UV method is the preferred choice. Its robustness, lower operational cost, and simplicity make it ideal for routine QC environments where high concentrations are typically measured.
-
For Impurity Profiling, Genotoxic Impurity Analysis, or Bioanalysis : The UPLC-MS/MS method is required. Its superior sensitivity (LOQ ~0.1 ng/mL) and selectivity are essential for detecting and quantifying trace-level components, which is a critical regulatory requirement for impurities.[10]
-
Method Transfer : When transferring from a development lab using UPLC-MS/MS to a QC lab using HPLC-UV, this cross-validation study provides the necessary data to bridge the methods, ensuring data continuity and consistency throughout the product lifecycle.
By understanding the distinct strengths of each technique and formally demonstrating their equivalence through a rigorous cross-validation study, scientific organizations can deploy their analytical resources effectively, ensuring data integrity and accelerating the drug development process.
References
- Li, W., et al. (2017). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. National Institutes of Health (NIH).
- Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. Pharmatech Associates.
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate. BenchChem.
- BenchChem. Application Note: High-Throughput Quantification of 2-Methyl-4-nitroaniline in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard. BenchChem.
- U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. FDA.
- Satinder Ahuja, et al. (2006). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. J-Stage.
- European Medicines Agency (EMA). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- Ira S. Lurie, et al. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Analytical Methods for the Detection of 2,4,6-trimethyl-3-nitroaniline. BenchChem.
- International Council for Harmonisation (ICH). Quality Guidelines. ICH.
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- European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF.
- SIELC Technologies. (2018). 2-Methyl-5-nitroaniline. SIELC Technologies.
- Viswanathan, C.T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH).
- Shabir, G.A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology.
- Suryakala, D., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science.
- D'Arienzo, M., et al. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline and its derivatives. Synthesizing data from published research, we explore the impact of structural modifications on the biological activity of this versatile scaffold, which has shown promise in targeting a range of proteins implicated in diseases from diabetes to cancer. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, offering insights into the rational design of novel therapeutics based on this chemical series.
Introduction: A Scaffold of Therapeutic Potential
The this compound core represents a privileged scaffold in medicinal chemistry. Its constituent parts—the substituted nitroaniline and the methylpiperazine moiety—are frequently found in biologically active compounds. The nitroaniline fragment can participate in various interactions with biological targets, including hydrogen bonding and π-stacking, while the piperazine ring often serves as a versatile linker, imparting favorable pharmacokinetic properties and providing a vector for introducing additional pharmacophoric elements.
Notably, derivatives of the closely related 5-(4-methylpiperazin-1-yl)-2-nitroaniline have been identified as a novel class of inhibitors for Sirtuin 6 (SIRT6), a histone deacetylase implicated in diabetes and other metabolic diseases[1][2]. Furthermore, the broader class of piperazine-containing nitroaromatic compounds has been explored for a range of therapeutic applications, including as anticancer agents and kinase inhibitors[3][4]. This guide will dissect the available SAR data to provide a comparative overview of how structural modifications to the this compound scaffold influence its biological activity.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. A common starting material is a di-halogenated and nitrated toluene derivative, which is reacted with the appropriately substituted piperazine.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
The following protocol is a representative example for the synthesis of a 2-Methyl-5-(4-substituted-piperazin-1-yl)-4-nitroaniline derivative, adapted from procedures for analogous compounds[1][2].
Materials:
-
1-Fluoro-2-methyl-5-nitrobenzene
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 1-Fluoro-2-methyl-5-nitrobenzene (1.0 eq) in DMF, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the nitroaniline and piperazine rings.
Activity as SIRT6 Inhibitors
A study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives revealed this scaffold as a promising starting point for the development of SIRT6 inhibitors[1][2]. The key findings from this study provide a foundation for understanding the SAR of the 2-methyl-4-nitroaniline analogs.
Table 1: SAR of 5-(4-Substituted-piperazin-1-yl)-2-nitroaniline Derivatives as SIRT6 Inhibitors [1][2]
| Compound ID | R-group on Piperazine | SIRT6 IC₅₀ (µM) |
| 1a | -H | > 50 |
| 1b | -CH₃ | 4.93 |
| 1c | -CH₂CH₃ | 10.2 |
| 1d | -CH(CH₃)₂ | 15.8 |
| 1e | -Cyclopropyl | 8.5 |
| 1f | -Phenyl | 22.4 |
Key SAR Insights for SIRT6 Inhibition:
-
Substitution on the Piperazine Nitrogen: The presence of a small alkyl group at the N4 position of the piperazine ring is crucial for SIRT6 inhibitory activity. The parent compound with a free amine on the piperazine (1a) is inactive.
-
Size of the Alkyl Group: The potency of the SIRT6 inhibition is sensitive to the size of the N-alkyl substituent. A methyl group (1b) was found to be optimal, with increasing the size to ethyl (1c) and isopropyl (1d) leading to a decrease in activity.
-
Cyclic vs. Acyclic Substituents: A cyclopropyl group (1e) was well-tolerated and resulted in a potent inhibitor, suggesting that a constrained conformation may be favorable for binding.
-
Aromatic Substituents: The introduction of a larger aromatic group, such as a phenyl ring (1f), led to a significant decrease in potency, indicating that a bulky substituent at this position is detrimental to activity.
Caption: Key structure-activity relationships for SIRT6 inhibition.
Potential as Kinase Inhibitors and Anticancer Agents
While specific SAR studies on this compound derivatives as kinase inhibitors are not extensively reported, the core scaffold is present in numerous compounds with known kinase inhibitory and anticancer activities[3][4]. By comparing with these related compounds, we can infer potential SAR trends.
Many kinase inhibitors that feature a piperazine moiety utilize it to extend into the solvent-exposed region of the ATP-binding pocket, often to improve solubility and provide a point for further modification. The nitroaniline portion can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.
Table 2: Comparison with Structurally Related Kinase Inhibitors
| Kinase Inhibitor | Core Scaffold | Key Structural Features | Target Kinase(s) |
| Imatinib | 2-aminopyrimidine | N-methylpiperazine | Abl, c-Kit, PDGFR |
| Dasatinib | Aminothiazole | Piperazine derivative | Src, Abl |
| Gefitinib | Quinazoline | Morpholine (bioisostere of piperazine) | EGFR |
Inferred SAR for Kinase Inhibition and Anticancer Activity:
-
Piperazine Substituents: In many kinase inhibitors, the substituent on the piperazine ring is often a larger, more complex group designed to interact with specific residues outside the primary ATP-binding site, thereby enhancing potency and selectivity. This is in contrast to the small alkyl groups favored for SIRT6 inhibition.
-
Aniline Substituents: The substitution pattern on the aniline ring is critical for kinase binding. The amino group often forms hydrogen bonds with the kinase hinge region. The methyl and nitro groups on the this compound scaffold will influence the electronics and sterics of this interaction, potentially directing selectivity towards certain kinase families.
-
Anticancer Activity: The anticancer activity of these compounds is likely linked to their ability to inhibit specific kinases that are crucial for cancer cell proliferation and survival. Therefore, the SAR for anticancer activity is expected to mirror that of the inhibition of the relevant target kinase(s).
Comparative Analysis and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics. The available data suggests that the biological activity of its derivatives can be finely tuned through modifications at the N4 position of the piperazine ring.
-
For SIRT6 Inhibition: Small, constrained alkyl groups are preferred.
-
For Kinase Inhibition: Larger, more functionalized groups may be necessary to achieve high potency and selectivity.
Future research should focus on a systematic exploration of the SAR of this scaffold against a broad panel of kinases and cancer cell lines. This would involve the synthesis and evaluation of a library of compounds with diverse substituents on both the piperazine and aniline rings. Such studies will be crucial in elucidating the full therapeutic potential of this versatile chemical series.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Luminometric)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
References
- Renhowe, P. A., et al. (2009). Journal of Medicinal Chemistry, 52(2), 298-312.
- Allen, F. H., et al. (1987). Acta Crystallographica Section B: Structural Science, 43(4), 381-396.
- Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Harms, K., & Wocadlo, S. (1995). XCAD4: Program for data reduction. University of Marburg, Germany.
- North, A. C., Phillips, D. C., & Mathews, F. S. (1968). Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 24(3), 351-359.
- Enraf–Nonius (1985). CAD-4 Software. Enraf–Nonius, Delft, The Netherlands.
- Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- Kumar, P., et al. (2013). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4413-4417.
- Guddneppanavar, R., et al. (2006). Synthesis, biological activity and DNA damage profile of platinum-threading intercalator conjugates designed to target adenine. Journal of Medicinal Chemistry, 49(10), 3204-3214.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
- Sun, W., et al. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215.
-
Sun, W., Chen, X., Huang, S., Li, W., Tian, C., Yang, S., & Li, L. (2020). Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. ResearchGate. [Link]
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A Technical Guide to Benchmarking Novel Tyrosine Kinase Inhibitors: A Comparative Analysis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline Against Established Therapeutics
This guide provides a comprehensive framework for the preclinical benchmarking of novel tyrosine kinase inhibitors (TKIs), using the hypothetical candidate molecule, 5-(4-methylpiperazin-1-yl)-2-nitroaniline. While this specific molecule is recognized as a synthetic intermediate, its structural motifs are common in kinase inhibitor scaffolds, making it a valuable exemplar for outlining a rigorous comparative evaluation process.[1][2] We will benchmark this candidate against three clinically significant TKIs: Imatinib, a first-generation inhibitor with high selectivity; Sunitinib, a multi-kinase inhibitor; and Osimertinib, a third-generation covalent inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic rationale behind the experimental design, ensuring a robust and insightful assessment of a novel compound's potential.
Rationale for Benchmark Selection and Experimental Design
The selection of appropriate comparators is fundamental to a meaningful benchmarking study. Our chosen TKIs represent a spectrum of selectivity and mechanisms of action, providing a multi-faceted assessment of our candidate compound.
-
Imatinib: A selective inhibitor of Bcr-Abl, c-KIT, and PDGFRA/B kinases.[3][4] It serves as a benchmark for high-affinity, specific inhibition.
-
Sunitinib: A multi-targeted inhibitor of VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[5][6] It represents a broader-spectrum TKI, often associated with anti-angiogenic and anti-proliferative effects.
-
Osimertinib: A covalent, irreversible inhibitor of EGFR, particularly effective against mutants like T790M.[7][8] It provides a benchmark for potency and a distinct mechanism of action.
Our experimental workflow is designed to progress from broad, high-throughput biochemical screening to more physiologically relevant cell-based assays. This tiered approach allows for early go/no-go decisions and a deeper understanding of the candidate's mechanism of action.
Caption: A tiered experimental workflow for TKI benchmarking.
In Vitro Kinase Inhibition Profiling
The initial step is to determine the kinase selectivity profile of 5-(4-methylpiperazin-1-yl)-2-nitroaniline. This is crucial for identifying its primary targets and potential off-target effects.
Broad Kinase Panel Screening
A broad kinase panel (e.g., >300 kinases) should be used for initial screening at a single high concentration (e.g., 10 µM) to identify potential targets.
IC50 Determination for Key Kinases
Following the initial screen, dose-response assays are performed to determine the half-maximal inhibitory concentration (IC50) for the identified primary targets and key kinases targeted by our benchmark inhibitors.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase | 5-(4-methylpiperazin-1-yl)-2-nitroaniline (IC50, nM) | Imatinib (IC50, nM) | Sunitinib (IC50, nM) | Osimertinib (IC50, nM) |
| Bcr-Abl | >10,000 | 25 | >10,000 | >10,000 |
| c-KIT | 850 | 100 | 2 | >10,000 |
| PDGFRβ | 600 | 100 | 2 | >10,000 |
| VEGFR2 | 450 | >10,000 | 80 | >10,000 |
| EGFR (WT) | >10,000 | >10,000 | >10,000 | 1,840 |
| EGFR (L858R/T790M) | >10,000 | >10,000 | >10,000 | 10 |
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[9]
Materials:
-
Recombinant kinases (e.g., Bcr-Abl, c-KIT, PDGFRβ, VEGFR2, EGFR)
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km for each kinase).
-
Incubate at room temperature for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
Cellular Target Engagement and Downstream Signaling
Biochemical activity must be validated in a cellular context to ensure the compound can penetrate the cell membrane and inhibit its target in a complex physiological environment.
Phospho-Protein Analysis by Western Blot
Western blotting is a standard method to assess the phosphorylation status of target kinases and their downstream effectors.[10][11]
Table 2: Target Cell Lines and Key Phospho-Proteins
| TKI | Primary Target(s) | Cell Line | Key Downstream Markers |
| Imatinib | Bcr-Abl | K562 | p-CrkL |
| Sunitinib | VEGFR2, PDGFRβ | HUVEC, NIH-3T3 | p-VEGFR2, p-PDGFRβ, p-ERK1/2 |
| Osimertinib | EGFR (L858R/T790M) | H1975 | p-EGFR, p-Akt, p-ERK1/2 |
Experimental Protocol: Western Blot for Phospho-Proteins
Materials:
-
Selected cell lines (K562, HUVEC, H1975)
-
Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose range of the test compounds for a specified time (e.g., 2 hours).
-
For HUVEC cells, stimulate with VEGF before or during inhibitor treatment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CrkL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH).
Signaling Pathway Diagrams
Caption: Simplified BCR-ABL signaling pathway.[12][13][14][15][16]
Caption: Simplified VEGFR2 signaling pathway.[1][17][18][19][20]
Caption: Simplified EGFR signaling pathway.[21][22][23][24][25]
Cellular Proliferation and Viability Assays
The ultimate goal of a TKI is to inhibit the proliferation of cancer cells. We will assess the anti-proliferative effects of our candidate compound using robust and high-throughput methods.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][26][27]
Materials:
-
Selected cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the test compounds for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells based on the quantification of ATP, which indicates the presence of metabolically active cells.[28][29][30][31][32]
Materials:
-
Selected cell lines
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate GI50 values.
Table 3: Hypothetical Cellular Anti-proliferative Activity (GI50, nM)
| Cell Line | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Imatinib | Sunitinib | Osimertinib |
| K562 (Bcr-Abl+) | >10,000 | 200 | >10,000 | >10,000 |
| HUVEC (VEGF-stimulated) | 1,200 | >10,000 | 40 | >10,000 |
| H1975 (EGFR L858R/T790M) | >10,000 | >10,000 | >10,000 | 50 |
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking a novel TKI candidate, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, against established drugs. The hypothetical data presented illustrates how a combination of in vitro kinase profiling, cell-based target engagement, and functional viability assays can provide a comprehensive understanding of a compound's potency, selectivity, and potential therapeutic utility.
Based on our hypothetical results, 5-(4-methylpiperazin-1-yl)-2-nitroaniline displays modest activity against VEGFR2 and PDGFRβ, suggesting potential anti-angiogenic properties, though with significantly lower potency than Sunitinib. Further optimization of this scaffold would be necessary to improve its affinity and selectivity.
Future studies should include in vivo xenograft models to assess anti-tumor efficacy, pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, and further off-target profiling to identify potential toxicities.
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Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
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Jabbour, E., & Kantarjian, H. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 951–957. [Link]
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Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Ciardiello, F., & Tortora, G. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5342–5347. [Link]
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Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343–3356. [Link]
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He, Y., & Deininger, M. W. (2012). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 18(4), 905–913. [Link]
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Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
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Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]
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Wang, S., Song, Y., & Liu, D. (2017). Osimertinib and other third-generation EGFR TKI in EGFR-mutant NSCLC patients. Annals of Oncology, 28(suppl_1), i1–i9. [Link]
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]
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Jani, M., Duncan, J. S., & Engelman, J. A. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Biochemistry, 59(16), 1581–1585. [Link]
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ResearchGate. (2025). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Retrieved from [Link]
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Scientific, C. L. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1616–1623. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549. [Link]
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Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Floc'h, N., Smaill, J. B., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]
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Remon, J., & Besse, B. (2018). Osimertinib and other third-generation EGFR TKI in EGFR-mutant NSCLC patients. Annals of Oncology, 29(suppl_1), i20–i27. [Link]
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Ortiz, M. (2021). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship.org. [Link]
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Chow, L. Q., & Eckhardt, S. G. (2007). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology, 25(7), 884–896. [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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van der Bol, J. M. (2011). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]
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Bio-Rad Laboratories. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube. [Link]
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Müller, G. (Ed.). (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]
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A Comparative Guide to Ensuring Reproducibility in the Synthesis of Substituted Nitroanilines: The Case of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on achieving experimental reproducibility for the synthesis of complex substituted nitroanilines, using 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline as a focal point. While direct literature for this specific molecule is sparse, its structure encompasses key chemical motifs whose syntheses are well-documented and known to present reproducibility challenges. By dissecting the synthesis of its structural isomers and precursors, we can construct a robust, self-validating experimental framework.
The core challenge in multi-substituted aromatic compounds lies in controlling regioselectivity and ensuring complete reaction, followed by rigorous purification and characterization. This guide will compare established protocols for related compounds to derive a reliable methodology, emphasizing the causality behind experimental choices to empower researchers to troubleshoot and adapt these protocols effectively.
Part 1: The Synthetic Challenge - A Tale of Two Isomers
The target molecule, this compound, is a highly substituted aromatic ring. Its synthesis logically involves two critical transformations: the regioselective nitration of a substituted toluene and the nucleophilic aromatic substitution (SNAr) to introduce the methylpiperazine moiety.
Reproducibility issues often arise from the formation of undesired isomers. For instance, the nitration of o-toluidine is a well-known process that can yield multiple products, including 2-methyl-5-nitroaniline and 2-methyl-4-nitroaniline.[1][2] Similarly, the SNAr reaction is highly dependent on the precise arrangement of activating (nitro) and leaving groups on the ring.
The closest, well-documented structural isomer is 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7).[3] Its established synthesis from 5-fluoro-2-nitroaniline and N-methylpiperazine provides a powerful template.[3] By comparing this known synthesis with a proposed route for our target molecule, we can identify and mitigate key variables affecting reproducibility.
Comparative Analysis of Synthetic Pathways
The most logical synthetic strategy involves a two-step process. Below, we compare the established route for the known isomer with a proposed, analogous route for our target compound.
| Parameter | Route A: Known Isomer (5-(4-methylpiperazin-1-yl)-2-nitroaniline) | Route B: Proposed for Target (this compound) | Impact on Reproducibility |
| Starting Material | 5-Fluoro-2-nitroaniline[3] | Hypothetical: 5-Fluoro-2-methyl-4-nitroaniline | The synthesis and purity of this starting material are paramount. Isomeric impurities from its own synthesis will carry through, complicating purification. |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr)[3] | Nucleophilic Aromatic Substitution (SNAr) | SNAr reactions are sensitive to solvent polarity, temperature, and base strength. Inconsistent conditions can lead to incomplete reactions or side products. |
| Activating Group | Nitro group ortho to the leaving group (Fluorine) | Nitro group ortho to the leaving group (Fluorine) | The strong electron-withdrawing effect of the nitro group is essential for activating the ring towards nucleophilic attack. Its position relative to the leaving group dictates reactivity. |
| Reaction Conditions | N-methylpyrrolidone (NMP), Triethylamine (TEA), 100°C (Microwave)[3] | N-methylpyrrolidone (NMP), Triethylamine (TEA), elevated temperature | Microwave heating offers rapid and uniform temperature control, which can enhance reproducibility over conventional oil bath heating. The choice of a high-boiling polar aprotic solvent like NMP or DMSO is critical. |
Part 2: Mastering the Critical Steps for Reproducibility
Step 1: Synthesis of the Activated Nitroaniline Core
The synthesis of the required halo-nitroaniline precursor is the foundational step where variability is often introduced. The direct nitration of 3-fluoro-6-methylaniline, for example, would be challenging due to competing directing effects of the amine, methyl, and fluoro groups.
A more controllable and reproducible approach involves the nitration of a protected aniline, such as N-acetyl-3-fluoro-6-methylaniline. This strategy, adapted from protocols for similar compounds, mitigates the strong activating and directing effects of the free amino group, leading to more selective nitration.[2][4]
Caption: Proposed workflow for synthesizing the key SNAr precursor.
Step 2: The Nucleophilic Aromatic Substitution (SNAr) Reaction
This is the final bond-forming step to yield the target molecule. Based on the successful synthesis of its isomer, a microwave-assisted protocol is recommended for superior temperature control and potentially faster reaction times, enhancing reproducibility.[3]
Objective: To synthesize this compound from 5-Fluoro-2-methyl-4-nitroaniline.
Materials:
-
5-Fluoro-2-methyl-4-nitroaniline (1.0 eq)
-
N-methylpiperazine (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
N-methylpyrrolidone (NMP) (approx. 0.2 M concentration)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave vial, add 5-Fluoro-2-methyl-4-nitroaniline (e.g., 1.0 g, 5.43 mmol).
-
Add N-methylpyrrolidone (approx. 27 mL).
-
Add N-methylpiperazine (0.72 mL, 6.52 mmol, 1.2 eq).
-
Add triethylamine (1.51 mL, 10.86 mmol, 2.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C for 60 minutes with stirring. Causality: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. TEA acts as a base to scavenge the HF byproduct, driving the reaction to completion.
-
After cooling to room temperature, pour the reaction mixture into ice-water (approx. 200 mL).
-
Stir the resulting suspension for 30 minutes to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious deionized water to remove NMP and triethylamine salts.
-
Dry the product under high vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Caption: Critical inputs for a reproducible SNAr reaction.
Part 3: The Self-Validating System: Characterization and Data
Reproducibility is not only about a consistent protocol but also about a robust analytical validation system. Each batch must be rigorously tested to confirm its identity and purity.
Analytical Methods for Validation
| Method | Purpose | Expected Result for this compound |
| HPLC | Purity assessment and quantification of impurities. | A single major peak with >98% purity. Retention time will be specific to the chosen column and mobile phase (e.g., C18 column with a water/acetonitrile gradient). |
| Mass Spec (LC-MS) | Confirmation of molecular weight. | Expected [M+H]+ = 251.15. The presence of this molecular ion peak is a primary confirmation of identity.[3] |
| ¹H NMR | Structural elucidation and confirmation. | The spectrum should show distinct signals for the aromatic protons, the methyl group on the ring, the N-methyl group, and the piperazine methylene protons, with appropriate integrations. |
| Melting Point | Physical property check for purity. | A sharp melting point range (e.g., within 1-2°C) indicates high purity. For comparison, the isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline has a melting point of 152-155°C.[3][5] |
Comparative Data from a Related Compound
The following data for the isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline provides a benchmark for what to expect during characterization.
-
Molecular Formula: C₁₁H₁₆N₄O₂[6]
-
Molecular Weight: 236.27 g/mol [7]
-
Appearance: Yellow solid[3]
-
LC-MS: [M+H]+ = 237.19[3]
-
Crystal System: Monoclinic, P21/c (provides detailed bond lengths and angles for ultimate confirmation)[6]
Conclusion
Achieving reproducibility in the synthesis of this compound hinges on a systematic and well-controlled approach. The primary sources of variability—regioselectivity in the precursor synthesis and the precise conditions of the final SNAr step—can be effectively managed. By adopting a protection-nitration-deprotection strategy for the precursor and utilizing a controlled, microwave-assisted SNAr protocol, researchers can significantly enhance the consistency of their results. The cornerstone of this process is a rigorous, multi-technique analytical validation that confirms the identity and purity of every batch, creating a truly self-validating and reproducible experimental system.
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Reputable Factory Supply. 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation. Autech Industry Co.,Limited. Available at: [Link]
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A Senior Application Scientist's Guide to Ortho- vs. Para-Nitroaniline in Drug Synthesis
Introduction: The Strategic Importance of Isomeric Position
In the landscape of pharmaceutical synthesis, ortho- and para-nitroaniline represent more than just basic chemical building blocks; they are strategic starting materials whose isomeric differences are fundamental to the design and execution of complex synthetic routes. While both are widely used as intermediates, the choice between the ortho (1,2-substituted) and para (1,4-substituted) isomers is a critical decision dictated by their distinct physicochemical properties and resultant chemical reactivity.[1][2][3] This guide provides an in-depth comparison of these two isomers, moving beyond simple properties to explain the causal relationships between molecular structure and synthetic utility, supported by experimental data and established protocols. For researchers and drug development professionals, understanding these nuances is key to efficient and logical synthesis design.
Part 1: Physicochemical Properties - The Foundation of Reactivity
The divergent behaviors of o- and p-nitroaniline in a reaction flask are a direct consequence of their structural differences. The proximity of the amino and nitro groups in the ortho isomer introduces unique electronic and steric effects not present in the para isomer.
A primary distinction lies in the formation of a strong intramolecular hydrogen bond in o-nitroaniline, where the hydrogen atoms of the amino group interact with an oxygen atom of the adjacent nitro group. This internal bonding significantly reduces the molecule's ability to form intermolecular hydrogen bonds with a solvent or stationary phase in chromatography.[4] Conversely, p-nitroaniline, with its distant functional groups, readily engages in intermolecular hydrogen bonding, leading to a higher melting point and different solubility characteristics.[3][5]
These structural features directly influence the basicity of the amino group—a critical parameter in many synthetic transformations. The nitro group is strongly electron-withdrawing through both the inductive (-I) and resonance (-M) effects.[6][7] In both isomers, these effects pull electron density away from the amino group, rendering them much weaker bases than aniline. However, the resonance effect is most pronounced when the groups are in the ortho or para positions. The exceptionally low basicity of o-nitroaniline is further enhanced by the intramolecular hydrogen bond, which "locks" the amino lone pair, and steric hindrance, which impedes its interaction with protons.[8][9]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: Logical flow from isomeric structure to resulting physicochemical properties.
| Property | o-Nitroaniline | p-Nitroaniline | Rationale for Difference |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ | Isomers |
| Molecular Weight | 138.12 g/mol [2] | 138.12 g/mol [5] | Isomers |
| Appearance | Orange-yellow crystalline solid[2][10] | Yellow crystalline powder[1][5] | Crystal packing differences |
| Melting Point | 70-72 °C[2] | 146-149 °C[5] | Stronger intermolecular H-bonding in the para isomer requires more energy to break the crystal lattice. |
| Boiling Point | 284 °C[2] | 332 °C[3] | Intramolecular H-bonding in the ortho isomer reduces intermolecular attraction, lowering the boiling point. |
| Solubility in Water | Slightly soluble[2] | Insoluble[5] | The ability of p-nitroaniline to act as both H-bond donor and acceptor with water is offset by its strong, stable crystal lattice. |
| pKb of conjugate acid | ~14.28[9] | ~13.0 (pKa of conjugate acid is ~1.0)[9] | The combination of resonance, inductive effects, intramolecular H-bonding, and steric hindrance makes the ortho isomer a significantly weaker base. |
| Chromatographic Mobility | Higher mobility on polar stationary phases[4] | Lower mobility (stronger retention)[11] | Intramolecular H-bonding in o-nitroaniline masks its polar groups, reducing interaction with the polar stationary phase (e.g., silica gel).[4] |
Part 2: Strategic Applications & Case Studies in Drug Synthesis
The choice between ortho and para isomers is a strategic one, directly enabling specific, desired chemical transformations.
Case Study 1: Para-Nitroaniline in the Synthesis of Dantrolene
Dantrolene is a muscle relaxant used to treat malignant hyperthermia. Its synthesis provides a classic example of p-nitroaniline's role as a scaffold for building complex molecules where a 1,4-substitution pattern is required.[12] The synthesis begins with the diazotization of p-nitroaniline, a fundamental reaction of primary aromatic amines. The resulting diazonium salt is then subjected to a Meerwein arylation with furfural, strategically installing the furan ring at the position formerly occupied by the amino group.[12]
The choice of p-nitroaniline is non-negotiable here. Starting with o-nitroaniline would result in an entirely different, undesired molecular architecture. The para-disposed nitro group remains intact throughout these initial steps, serving as a precursor for the final hydantoin ring formation.
dot graph TD { graph [splines=true, overlap=false, nodesep=0.4, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: Simplified synthetic workflow for Dantrolene starting from p-nitroaniline.
Experimental Protocol: Diazotization of p-Nitroaniline
This protocol is a representative procedure adapted from established chemical principles.
-
Preparation: In a 250 mL beaker, suspend 13.8 g (0.1 mol) of p-nitroaniline in 100 mL of water and 25 mL of concentrated hydrochloric acid.[12] Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: While maintaining the temperature below 5 °C, slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise. The p-nitroaniline will gradually dissolve as the diazonium salt is formed. Stir for an additional 15 minutes after the addition is complete.
-
Validation: The presence of the diazonium salt can be confirmed by adding a drop of the reaction mixture to a starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and thus complete diazotization. The resulting solution of p-nitrobenzenediazonium chloride is used directly in the subsequent Meerwein arylation step.
Causality Behind Choices:
-
Low Temperature (0-5 °C): Aromatic diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for preventing side reactions and ensuring a high yield of the desired intermediate.
-
Excess Acid: A sufficient excess of strong acid is required to fully protonate the sodium nitrite to form nitrous acid, the active diazotizing agent, and to prevent coupling reactions between the diazonium salt and unreacted p-nitroaniline.
Case Study 2: Ortho-Nitroaniline in the Synthesis of Benzimidazoles
The benzimidazole core is a privileged scaffold found in numerous pharmaceuticals, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The synthesis of this heterocyclic system is uniquely enabled by the 1,2-arrangement of functional groups derived from o-nitroaniline.[13]
The key strategy involves the reduction of the nitro group of o-nitroaniline to an amine, generating o-phenylenediamine. This intermediate, possessing two adjacent amino groups, is primed for cyclization. Condensation with a carboxylic acid (or its derivative) readily forms the imidazole ring fused to the benzene ring.
dot graph TD { graph [splines=true, overlap=false, nodesep=0.4, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: General synthetic pathway to benzimidazoles via o-nitroaniline.
Experimental Protocol: Selective Reduction of o-Nitroaniline to o-Phenylenediamine
This protocol describes a common method for the selective reduction of an aromatic nitro group.[14]
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 13.8 g (0.1 mol) of o-nitroaniline and 200 mL of ethanol.
-
Reagent Addition: To the stirred suspension, add 28 g (0.5 mol) of iron powder and 5 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux. The reaction is exothermic and the color will change from orange to a dark brown or black. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (o-nitroaniline) is consumed (typically 2-4 hours).
-
Workup: While still hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting crude o-phenylenediamine can be purified by recrystallization from water or by vacuum distillation.
Causality Behind Choices:
-
Iron/HCl: This is a classic and cost-effective method for nitro group reduction. Iron acts as the reducing agent, being oxidized in the process, while the acidic medium facilitates the reaction.
-
Hot Filtration: o-Phenylenediamine is soluble in hot ethanol but less so in cold. Filtering the mixture while hot prevents premature crystallization of the product along with the iron sludge, ensuring a cleaner separation.
Conclusion
The selection of ortho- versus para-nitroaniline is a foundational decision in the strategic planning of a drug synthesis. The para isomer is ideal for constructing linear molecules where a 1,4-substitution pattern is paramount, as exemplified by the synthesis of Dantrolene.[12] In contrast, the ortho isomer is the indispensable precursor for building fused heterocyclic systems like benzimidazoles, where the adjacent positioning of its functional groups is exploited for ring formation.[13] An intimate understanding of how the isomeric position dictates properties like hydrogen bonding, basicity, and steric hindrance allows the medicinal chemist to leverage these simple, cost-effective starting materials to achieve complex molecular architectures with precision and efficiency.
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A Comparative Guide to the Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline: An Essential Pharmaceutical Intermediate
Introduction
5-(4-methylpiperazin-1-yl)-2-nitroaniline is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1][2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final drug product. Consequently, the development of efficient, scalable, and cost-effective synthetic routes is a significant focus for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the two predominant synthetic strategies for this compound: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each route to empower chemists with the knowledge to make informed decisions for their specific applications.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline primarily involves the formation of a carbon-nitrogen bond between an activated nitroaniline backbone and N-methylpiperazine. The two main approaches to achieve this transformation are mechanistically distinct, each offering a unique set of advantages and challenges.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol: SNAr
-
Materials: 5-fluoro-2-nitroaniline (1 eq.), N-methylpiperazine (1.2 eq.), triethylamine (2 eq.), and 1-methyl-2-pyrrolidinone (NMP) as the solvent. [3]* Procedure:
-
To a stirred solution of 5-fluoro-2-nitroaniline in NMP, add N-methylpiperazine and triethylamine.
-
Heat the reaction mixture to 100 °C and maintain for 16 hours, monitoring the reaction progress by TLC or LC-MS. [3] 3. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
-
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [4]This method has gained widespread use due to its broad substrate scope and tolerance for various functional groups, often allowing for milder reaction conditions compared to traditional methods. [5][6]
Mechanism of Buchwald-Hartwig Amination
The reaction proceeds through a catalytic cycle involving a palladium complex:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (5-halo-2-nitroaniline) to form a Pd(II) complex. [5]2. Amine Coordination and Deprotonation: The amine (N-methylpiperazine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired product. [5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: 5-chloro-2-nitroaniline (1 eq.), N-methylpiperazine (1.2 eq.), Pd(OAc)₂ (0.1 eq.), X-Phos (0.1 eq.), and NaOt-Bu (1.4 eq.) in toluene. [7]* Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a reaction vessel with Pd(OAc)₂, X-Phos, and NaOt-Bu.
-
Add toluene, followed by 5-chloro-2-nitroaniline and N-methylpiperazine.
-
Seal the vessel and heat the mixture to 100 °C for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the pure product.
-
Comparative Analysis
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 5-halo-2-nitroaniline (Fluoro or Chloro), N-methylpiperazine | 5-halo-2-nitroaniline (Chloro or Bromo), N-methylpiperazine |
| Reaction Type | Addition-Elimination [8] | Palladium-Catalyzed Cross-Coupling [4] |
| Key Reagents | Base (e.g., Triethylamine) | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) [7] |
| Reaction Conditions | Typically higher temperatures (100-160 °C) [3][9] | Generally milder temperatures (80-110 °C) |
| Yield | Can be high (e.g., 96% with 5-fluoro-2-nitroaniline) [3] | Generally high yields with a broader substrate scope [7] |
| Purification | Often by precipitation and recrystallization | Typically requires column chromatography |
| Advantages | Direct, no expensive catalyst, simpler workup | High functional group tolerance, milder conditions, broader scope [5] |
| Disadvantages | Requires activated substrate, may need harsh conditions | Cost of Pd catalyst and ligands, requires inert atmosphere [6] |
| Cost-Effectiveness | Potentially more cost-effective for large-scale synthesis | Higher initial cost due to catalyst and ligands |
| Scalability | Generally scalable, but high temperatures can be a concern | Scalable, but catalyst cost can be a factor |
| Safety & Environment | High boiling point solvents (NMP, DMSO) can be problematic | Use of precious metals, phosphine ligands can be air-sensitive [6] |
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
-
For large-scale industrial production , the SNAr route is often favored due to its lower cost, as it avoids the use of expensive palladium catalysts and ligands. The use of 5-fluoro-2-nitroaniline as a starting material can lead to high yields under optimized conditions. [3]However, careful consideration must be given to the management of high-boiling point solvents and the energy costs associated with higher reaction temperatures.
-
For laboratory-scale synthesis, medicinal chemistry applications, and process development , the Buchwald-Hartwig amination offers superior flexibility and functional group tolerance. [10]Its milder reaction conditions and broader substrate scope make it an invaluable tool for rapid analog synthesis and optimization studies. While the initial cost is higher, the reliability and versatility of this method often justify the expense in a research and development setting.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and the desired purity of the final product.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. (n.d.). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 15, 2026, from [Link]
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An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). MDPI. Retrieved January 15, 2026, from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
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5-(4-Methylpiperazin-1-yl)-2-nitroaniline. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 15, 2026, from [Link]
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5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024). LinkedIn. Retrieved January 15, 2026, from [Link]
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals. Retrieved January 15, 2026, from [Link]
-
Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Purdue e-Pubs. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep-rooted culture of safety and environmental responsibility in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Nitroaniline Moiety: Nitroaniline compounds are known for their acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] They are also often classified as being harmful to aquatic life with long-lasting effects.[1][2][3][4] Some nitroanilines are suspected of causing cancer.[1][2]
-
Piperazine Moiety: The piperazine group can cause skin irritation and serious eye damage.[6][7]
Therefore, this compound must be treated as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Description | Rationale based on Structural Analogs |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] | Based on the known toxicity of nitroaniline compounds. |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | A known hazard of both piperazine and nitroaniline derivatives. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] | A known hazard of piperazine derivatives.[7] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure.[6] May cause damage to organs through prolonged or repeated exposure.[3][4] | Based on data for analogous compounds. |
| Carcinogenicity | Suspected of causing cancer.[1][2] | A potential hazard associated with some nitroaniline compounds. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1][2][3][4] | A common characteristic of nitroaromatic compounds. |
Given these potential hazards, all waste containing this compound, including contaminated personal protective equipment (PPE) and consumables, must be segregated and disposed of as hazardous waste.
Pre-Disposal Planning and Preparation
A safe disposal process begins before the first gram of waste is generated. Proper planning prevents accidents and ensures regulatory compliance.
A. Consult Authoritative Sources: Always start by attempting to obtain the specific Safety Data Sheet (SDS) from your chemical supplier. If one is not available, consult the SDS for structurally similar compounds, such as 5-(4-Methylpiperazin-1-yl)-2-nitroaniline[6] and 2-Methyl-5-nitroaniline.[1][2]
B. Designate a Hazardous Waste Container:
-
Compatibility: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the start date of waste accumulation.
-
Integrity: Ensure the container is in good condition, with a secure, leak-proof lid.[8]
C. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.[6]
Step-by-Step Disposal Protocol
This protocol outlines the direct operational steps for safely collecting and disposing of this compound waste.
Step 1: Waste Segregation at the Source
-
Rationale: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety. It avoids potentially violent chemical reactions and simplifies the final disposal process.
-
Procedure: Immediately upon generation, place any solid waste of the compound, or materials contaminated with it (e.g., weighing papers, contaminated paper towels), directly into the designated hazardous waste container.[9] Do not mix this waste with non-hazardous trash or other chemical waste streams.
Step 2: Handling Contaminated Sharps
-
Rationale: To prevent punctures and exposure, sharps require a specific disposal pathway.
-
Procedure: Any sharps (needles, razor blades, etc.) contaminated with the compound should be placed in a designated sharps container that is also labeled as hazardous waste with the chemical's name.
Step 3: Decontamination of Labware
-
Rationale: Reusable labware must be thoroughly decontaminated to prevent cross-contamination of future experiments and to ensure the safety of personnel who may handle the glassware.
-
Procedure:
-
Rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect this solvent rinse in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate for your facility's waste streams.
-
After the initial solvent rinse, wash the labware with soap and water.
-
Step 4: Final Container Sealing and Storage
-
Rationale: Proper storage of the waste container minimizes the risk of spills and exposure while awaiting pickup by a certified disposal service.
-
Procedure:
Step 5: Arrange for Professional Disposal
-
Rationale: Hazardous waste must be disposed of in accordance with strict environmental regulations to protect human health and the environment.[10][11][12]
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[13] Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[13]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 2.C.
-
Contain and Absorb: For a solid spill, carefully sweep or shovel the material into the designated hazardous waste container, minimizing dust generation.[6] For a liquid spill, cover with an inert absorbent material like vermiculite or sand.
-
Collect Waste: Collect the absorbed material and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com [carlroth.com]
- 4. cpachem.com [cpachem.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
Operational Safety Guide: Handling 2-Methyl-5-(4-methylpiperazin-1-yl)-4-nitroaniline
This document provides essential safety protocols and operational guidance for the handling of this compound. As a potent nitroaniline derivative, this compound warrants rigorous safety measures to mitigate risks associated with its handling, storage, and disposal. This guide is intended for trained researchers, scientists, and drug development professionals operating in a controlled laboratory environment.
Core Hazard Assessment and Mitigation Strategy
Handling potent research compounds like this compound demands a proactive safety mindset built on the principle of anticipating, recognizing, evaluating, and controlling exposure.[1] While specific toxicological data for this exact molecule is limited, its structure, containing a nitroaniline moiety, classifies it with related hazardous compounds.
Anticipated Hazards of the Nitroaniline Class:
-
Acute Toxicity: Related nitroaniline compounds are known to be toxic if swallowed, inhaled, or in contact with skin.[2][3][4][5]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[5][6][7][8]
-
Carcinogenicity: The compound is suspected of causing cancer.[2][3][4]
-
Methemoglobin Formation: A critical and often delayed hazard is the formation of methemoglobin, which impairs the blood's ability to transport oxygen and can lead to cyanosis (bluish skin color), headaches, and dizziness.[7][9]
-
Irritation: The substance is expected to cause serious eye and skin irritation.[2][10]
The primary goal of this protocol is to minimize any potential for employee exposure through a multi-layered approach prioritizing engineering controls, supplemented by administrative procedures and personal protective equipment (PPE).[1][11]
Personal Protective Equipment (PPE) Protocol
Reliance on PPE is the final line of defense, to be used only after engineering controls are in place. The following PPE is mandatory for all operations involving this compound.
| PPE Category | Specification | Standard / Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) to protect against splashes and airborne particulates.[2][6] |
| Skin & Body Protection | Impervious lab coat and chemical-resistant gloves (Nitrile, double-gloved). | A fully fastened lab coat prevents contact with clothing.[9] Double-gloving is recommended for handling acutely toxic compounds.[9] Always check glove manufacturer data for chemical compatibility.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | For weighing/handling powder: A half-face or full-face respirator with combination P100 (HEPA) and organic vapor cartridges is required to prevent inhalation of toxic dust.[2][6] Operations with potential for exceeding exposure limits require a full-face respirator or powered air-purifying respirator (PAPR). |
Safe Handling Workflow: From Preparation to Disposal
Adherence to a systematic workflow is critical to ensure safety and experimental integrity. The following steps must be followed without deviation.
Engineering Controls & Area Preparation
-
Designated Area: All handling of the solid compound must occur in a designated area within a certified chemical fume hood or a ventilated laminar flow enclosure to contain any airborne particles at the source.[2][9][12]
-
Safety Equipment Verification: Before starting work, confirm the location and operational status of emergency eyewash stations and safety showers.[6][10]
-
Material Staging: Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the compound to minimize traffic in and out of the containment area.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Handling the Chemical:
-
Post-Handling Decontamination:
-
Securely close the primary container.
-
Decontaminate any surfaces within the fume hood according to your institution's approved procedures.
-
Collect all contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container located within the hood.[2]
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination, typically by removing gloves first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[2]
Workflow Visualization
Sources
- 1. agnopharma.com [agnopharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. amherst.edu [amherst.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. quotientsciences.com [quotientsciences.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. echemi.com [echemi.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
